Akt-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H23Cl2F2N5O3 |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
5-chloro-4-(4-chloro-1-methylpyrazol-5-yl)-N-[(3S,4S,6S)-4-(3,4-difluorophenyl)-6-[2-(methylamino)-2-oxoethyl]piperidin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H23Cl2F2N5O3/c1-28-20(33)7-12-6-13(11-3-4-16(26)17(27)5-11)18(10-29-12)31-23(34)19-8-14(22(25)35-19)21-15(24)9-30-32(21)2/h3-5,8-9,12-13,18,29H,6-7,10H2,1-2H3,(H,28,33)(H,31,34)/t12-,13-,18+/m0/s1 |
InChI Key |
SXDPQGRNHSLZPC-ZJNRKIDTSA-N |
Isomeric SMILES |
CNC(=O)C[C@@H]1C[C@H]([C@@H](CN1)NC(=O)C2=CC(=C(O2)Cl)C3=C(C=NN3C)Cl)C4=CC(=C(C=C4)F)F |
Canonical SMILES |
CNC(=O)CC1CC(C(CN1)NC(=O)C2=CC(=C(O2)Cl)C3=C(C=NN3C)Cl)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Akt Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Akt inhibitors, with a focus on a phosphatidylinositol analog known as Akt Inhibitor III. This document details the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and developing novel therapeutics targeting the Akt signaling cascade.
Introduction to the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in various human cancers, making its components, particularly the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), a prime target for therapeutic intervention.[2]
Akt exists in three highly related isoforms: Akt1, Akt2, and Akt3.[3] The activation of Akt is a multi-step process initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or other stimuli.[1] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] Akt, through its pleckstrin homology (PH) domain, binds to PIP3 at the plasma membrane, leading to a conformational change that allows for its phosphorylation and full activation by other kinases, such as PDK1 and mTORC2.[1] Once activated, Akt phosphorylates a wide range of downstream substrates, thereby regulating their activity and orchestrating various cellular responses.
Mechanisms of Akt Inhibition
Akt inhibitors can be broadly classified based on their mechanism of action. The two primary classes are ATP-competitive inhibitors and allosteric inhibitors. A third, less common class includes substrate-competitive inhibitors.
-
ATP-Competitive Inhibitors: These molecules bind to the ATP-binding pocket of the Akt kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrates.
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the active site, inducing a conformational change that prevents the proper activation of the kinase. A subset of allosteric inhibitors targets the PH domain, preventing the localization of Akt to the plasma membrane.
-
Substrate-Competitive Inhibitors: These compounds compete with the protein substrates for binding to the active site of activated Akt.
Akt Inhibitor III: A Phosphatidylinositol Analog
While the specific compound "Akt-IN-3" is not prominently documented, "Akt Inhibitor III" is a well-characterized phosphatidylinositol analog that serves as a valuable tool for studying Akt signaling.
Mechanism of Action: Akt Inhibitor III is a cell-permeable, reversible, and substrate-competitive inhibitor.[4] It functions as a phosphatidylinositol analog, suggesting that it interferes with the interaction between Akt and its lipid second messenger, PIP3.[4] By targeting the pleckstrin homology (PH) domain of Akt, it prevents the translocation of Akt to the plasma membrane, a crucial step for its activation.[4] This mechanism effectively inhibits the activation of Akt without affecting upstream kinases like PDK1.[4]
Cellular Effects:
-
Inhibits the phosphorylation of Akt and select downstream targets.[4]
-
Induces apoptosis in cancer cell lines with high levels of active Akt.[4]
-
At a concentration of 10 µM, it has been reported to activate p38α/SAPK2α MAP kinase and inhibit PKA activity.[4]
Quantitative Data for Akt Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of several well-characterized Akt inhibitors against the three Akt isoforms. This data is essential for comparing the potency and selectivity of different compounds.
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference |
| MK-2206 | Allosteric | 8 | 12 | 65 | [5][6] |
| Miransertib (ARQ-092) | Allosteric | 2.7 | 14 | 8.1 | [5][7] |
| GSK690693 | ATP-Competitive | 2 | 13 | 9 | [5][6] |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 18 | 8 | [5][6] |
| Uprosertib (GSK2141795) | ATP-Competitive | 180 | 328 | 38 | [5] |
| Capivasertib (AZD5363) | ATP-Competitive | 3 | 8 | 8 | [7] |
| AT7867 | ATP-Competitive | 32 | 17 | 47 | [5] |
| Perifosine | Allosteric (PH Domain) | 4700 (in MM.1S cells) | - | - | [6] |
Experimental Protocols
Western Blotting for Akt Phosphorylation
This protocol is used to assess the phosphorylation status of Akt and its downstream targets, providing a direct measure of the inhibitor's efficacy.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells with high endogenous Akt activity (e.g., H1703 or H157) and allow them to adhere overnight. Treat the cells with the Akt inhibitor at various concentrations for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and other relevant downstream targets (e.g., phospho-GSK3β) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
Cell Viability Assay
This assay measures the effect of the Akt inhibitor on cell proliferation and survival.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Akt inhibitor for 48-72 hours.
-
Viability Measurement: Add a viability reagent such as WST-1 or MTT to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the IC50 value, which represents the concentration of the inhibitor that causes 50% inhibition of cell growth.[8]
Visualizing the Mechanism of Action
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the PI3K/Akt signaling pathway and the points of intervention for different classes of Akt inhibitors.
Caption: The PI3K/Akt signaling pathway is initiated by growth factor binding.
Caption: Mechanisms of action for different classes of Akt inhibitors.
Experimental Workflow
Caption: Workflow for characterizing the efficacy of an Akt inhibitor.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Akt-3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Allosteric Akt Inhibitor MK-2206: Target Binding and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the potent and selective allosteric Akt inhibitor, MK-2206. It covers its binding characteristics to its target protein, Akt, the experimental methodologies used for its characterization, and its impact on the crucial PI3K/Akt signaling pathway.
Introduction to Akt and the Rationale for Inhibition
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in the phosphatidylinositol-3-kinase (PI3K) signaling pathway.[1][2][3] This pathway is critical for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][4] The Akt family comprises three highly homologous isoforms: Akt1, Akt2, and Akt3.[3][5][6] Dysregulation of the PI3K/Akt pathway, often through gain-of-function mutations in PIK3CA or loss-of-function of the tumor suppressor PTEN, is one of the most frequent alterations in human cancers.[3][7] This aberrant activation makes Akt a highly attractive target for cancer therapy.[3][8]
Inhibitors of Akt are broadly classified into two categories: ATP-competitive inhibitors that target the kinase domain's ATP-binding pocket and allosteric inhibitors that bind to a site distinct from the active site, inducing a conformational change that prevents activation.[5][9] MK-2206 is a well-characterized allosteric inhibitor that has been extensively studied in preclinical and clinical settings.[9][10]
Quantitative Analysis of MK-2206 Binding Affinity
MK-2206 exhibits potent and selective inhibition of all three Akt isoforms. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Akt Isoform | IC50 (nM) | Assay Type |
| Akt1 | ~5 | Biochemical Kinase Assay |
| Akt2 | ~12 | Biochemical Kinase Assay |
| Akt3 | ~65 | Cell-based Assay |
Note: The IC50 values can vary depending on the specific assay conditions, such as ATP concentration in biochemical assays.
Mechanism of Action and Binding Site
MK-2206 is an allosteric inhibitor that binds to a pocket formed by the interface of the pleckstrin homology (PH) domain and the kinase domain of Akt.[11] This binding locks Akt in an inactive conformation, preventing its translocation to the plasma membrane and subsequent activation by phosphorylation at Threonine 308 (in the activation loop) and Serine 473 (in the hydrophobic motif).[4][12]
The binding of MK-2206 is dependent on the presence of the PH domain and is enhanced in the inactive, "PH-in" conformation of Akt. This mechanism of action provides a high degree of selectivity for Akt over other kinases in the AGC family, which share a highly conserved ATP-binding pocket.[8]
Signaling Pathway Modulation by MK-2206
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K.[2][7] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][12] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane via its PH domain.[8][12] At the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2.[4][12] Activated Akt then phosphorylates a wide range of downstream substrates, promoting cell survival and proliferation.[2][6]
MK-2206, by preventing the activation of Akt, effectively blocks these downstream signaling events.
Figure 1: PI3K/Akt signaling pathway and the inhibitory action of MK-2206.
Detailed Experimental Protocols
This assay measures the direct inhibitory effect of MK-2206 on the enzymatic activity of purified Akt isoforms.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
GSK3 fusion protein as a substrate
-
ATP (at a concentration close to the Km for each isoform)
-
MK-2206 (serially diluted in DMSO)
-
Radiolabeled [γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the specific Akt isoform, and the GSK3 substrate.
-
Add serially diluted MK-2206 or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporation of ³²P into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of MK-2206 and determine the IC50 value by fitting the data to a dose-response curve.
This assay assesses the ability of MK-2206 to inhibit Akt phosphorylation in a cellular context.
Materials:
-
Cancer cell line with an activated PI3K/Akt pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
MK-2206 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and an antibody for a loading control (e.g., anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of MK-2206 for a specified duration (e.g., 1-4 hours).
-
Lyse the cells with lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of MK-2206 on the phosphorylation of Akt relative to total Akt and the loading control.
Figure 2: General workflow for Western blot analysis of Akt phosphorylation.
Conclusion
MK-2206 is a potent and selective allosteric inhibitor of Akt that has served as a valuable tool for dissecting the role of the PI3K/Akt pathway in cancer and other diseases. Its distinct mechanism of action, involving the stabilization of an inactive conformation of Akt, provides a clear rationale for its isoform selectivity and its potential for therapeutic development. The experimental protocols described herein represent standard methodologies for characterizing the biochemical and cellular activity of Akt inhibitors like MK-2206.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Akt kinases: isoform specificity in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Akt-3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assayquant.com [assayquant.com]
- 11. 3-D structure and dynamics of protein kinase B—new mechanism for the allosteric regulation of an AGC kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Function of the Akt3 Isoform: A Technical Guide for Researchers
Abstract
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in cellular signaling, regulating a vast array of processes including metabolism, proliferation, survival, and growth. The Akt family comprises three highly homologous isoforms—Akt1, Akt2, and Akt3—each encoded by a distinct gene. While sharing significant structural similarity, these isoforms exhibit both redundant and unique functions, often dictated by their tissue distribution and specific downstream targets. Akt3, the least studied of the three, is now emerging as a critical player with distinct roles, particularly in the development of the nervous system and in the pathology of various cancers like glioblastoma and melanoma. This technical guide provides an in-depth exploration of the core functions of the Akt3 isoform, its signaling pathways, and its context-dependent role in health and disease. It further details common experimental protocols for interrogating Akt3 function and presents quantitative data and pathway diagrams to serve as a comprehensive resource for researchers and drug development professionals.
Introduction to the Akt Kinase Family
The Akt kinases are principal effectors downstream of phosphoinositide 3-kinase (PI3K).[1] The activation of the PI3K/Akt pathway is initiated by a wide range of extracellular stimuli, including growth factors (e.g., PDGF, IGF1) and insulin, which activate receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[2][3] This leads to the production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K. Akt, through its pleckstrin homology (PH) domain, is recruited to the plasma membrane where it is activated via a dual phosphorylation mechanism.[4] Phosphorylation at Threonine 308 (in Akt1) by PDK1 and Serine 473 (in Akt1) by the mTORC2 complex leads to its full kinase activity.[5] The three isoforms, Akt1 (PKBα), Akt2 (PKBβ), and Akt3 (PKBγ), share this general activation mechanism but have distinct, non-redundant roles demonstrated by knockout mice studies.[6][7] Akt1-deficient mice show growth retardation, Akt2 knockouts exhibit a diabetes-like phenotype, and Akt3 knockouts are characterized by significantly reduced brain size, highlighting the unique physiological function of Akt3.[3][6]
Core Functions and Signaling Pathways of Akt3
Akt3 regulates a multitude of cellular processes through the phosphorylation of a wide array of downstream substrates. While over 100 substrates have been reported for the Akt family, isoform specificity is an area of active investigation.[8][9][10]
2.1 The PI3K/Akt3 Signaling Axis As a canonical member of the Akt family, Akt3 is a key regulator of the PI3K-AKT-mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[11] Gain-of-function mutations in the AKT3 gene lead to hyperactivation of this pathway, causing excessive cell growth and division, particularly in the brain.[11]
2.2 Regulation of Cell Survival and Apoptosis Akt3 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. Down-regulation of Akt3 has been shown to reduce the phosphorylation of BAD, a pro-apoptotic member of the Bcl-2 family, leading to caspase-dependent apoptosis.[8][9][10] Furthermore, in embryonic stem cells, Akt3 specifically controls survival and proliferation by regulating the nuclear accumulation and activity of the tumor suppressor p53 and its downstream targets, such as Mdm2 and p21.[12]
2.3 Role in Brain Development and Cancer Proliferation Akt3 is highly expressed in the brain and is critical for normal development.[8] Its role is underscored by the fact that loss-of-function mutations are associated with microcephaly (abnormally small brain), while gain-of-function mutations cause megalencephaly (abnormally large brain).[11] In the context of cancer, its function is highly dependent on the tumor type. It is essential for the viability of malignant glioma cells.[8][9][10] In prostate cancer, elevated Akt3 expression promotes proliferation.[13]
2.4 Control of Mitochondrial Biogenesis and Cellular Energetics Akt3 plays a unique role in coordinating mitochondrial biogenesis with cellular energy demands.[8][9][10] This is achieved, in part, by controlling the subcellular localization of PGC-1α, the master regulator of mitochondrial biogenesis.[14] Akt3 regulates the major nuclear export protein CRM-1, thereby influencing the nuclear retention of PGC-1α and subsequent expression of mitochondrial genes.[14] Loss of Akt3 leads to decreased mitochondrial content and respiration.[14]
2.5 Regulation of Oxidative Stress Recent studies have revealed that Akt3 can induce oxidative stress and DNA damage. This occurs through the activation of the NADPH oxidase complex, which is a major source of cellular reactive oxygen species (ROS).[15] Akt3 directly phosphorylates the p47phox subunit of the NADPH oxidase complex, leading to its activation and subsequent ROS production.[15]
Tissue Expression and Subcellular Localization
The function of Akt3 is closely tied to its specific expression pattern, which differs significantly between adult and fetal tissues.
Table 1: Tissue Distribution of Akt3
| Tissue Type | Specific Tissue | Expression Level | Citation(s) |
|---|---|---|---|
| Adult | Brain | High | [8] |
| Lung | High | [8] | |
| Kidney | High | [8] | |
| Heart | Weak | [8] | |
| Testis | Weak | [8] | |
| Liver | Weak | [8] | |
| Fetal | Heart | High | [8] |
| Liver | High | [8] | |
| Brain | High | [8] |
| | Kidney | Not Detected |[8] |
Regarding subcellular localization, Akt3 is found in both the nucleus and the cytoplasm.[16][17] However, several studies using immunofluorescence on various cell lines have shown a predominant localization within the nucleus, which is distinct from Akt1 (cytoplasmic) and Akt2 (mitochondrial/perinuclear).[16] This nuclear enrichment is consistent with its roles in regulating transcription factors and nuclear proteins like p53 and PGC-1α.
Role of Akt3 in Disease
Dysregulation of Akt3 signaling is implicated in several human diseases, ranging from developmental disorders to cancer. Its role can be either protective or detrimental depending on the cellular context.
Table 2: Role of Akt3 in Pathophysiology
| Disease | Genetic Alteration / Expression Change | Functional Consequence | Citation(s) |
|---|---|---|---|
| Megalencephaly (MPPH Syndrome) | Gain-of-function mutation in AKT3 | Increased Akt3 activity leads to excessive brain cell growth and proliferation. | [11] |
| Microcephaly | Deletion/loss of AKT3 gene | Reduced Akt3 activity restricts cell growth and division in the developing brain. | [11] |
| Glioblastoma (GBM) | High AKT3 mRNA expression | Correlates with improved patient survival; delays tumor progression. | [6] |
| Malignant Melanoma | Frequently overexpressed/activated | Promotes tumor cell survival and proliferation. | [18][19] |
| Prostate Cancer | Elevated mRNA and protein expression | Promotes cancer cell proliferation. | [13] |
| Mesenchymal Colorectal Cancer (CMS4) | High expression in cancer cells | Drives growth and is associated with epithelial-mesenchymal transition (EMT). |[20] |
Methodologies for Studying Akt3 Function
A variety of techniques are available to measure Akt3's kinase activity, assess its activation state within cells, and identify its downstream substrates.
5.1 Measuring Akt3 Kinase Activity (In Vitro)
In vitro kinase assays are essential for screening potential inhibitors and activators and for determining the specific activity of purified Akt3.
Experimental Protocol 1: In Vitro Akt3 Kinase Activity Assay (ELISA-based)
This protocol is a generalized procedure based on commercially available kits.[5]
-
Plate Preparation: A 96-well microplate is coated with a specific peptide substrate for Akt.
-
Kinase Reaction: Recombinant active Akt3 enzyme is added to the wells along with the compound of interest (inhibitor/activator) and an ATP solution to initiate the phosphorylation reaction. The plate is incubated for a specified time (e.g., 30 minutes) at room temperature.
-
Detection: The reaction is stopped, and the wells are washed. A primary antibody specific for the phosphorylated form of the substrate is added.
-
Signal Generation: After washing, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added.
-
Readout: A colorimetric or chemiluminescent substrate for the enzyme is added, and the signal is measured using a microplate reader. The signal intensity is directly proportional to the amount of phosphorylated substrate, and thus to Akt3 activity.
5.2 Assessing Akt3 Activity and Downstream Signaling (In Cellulo)
To understand the function of Akt3 in a biological context, it is crucial to measure its activity within cells.
Experimental Protocol 2: Western Blot Analysis of Akt3 Activation
This is a standard method to detect the phosphorylation status of Akt3 and its downstream targets.[21]
-
Cell Culture and Treatment: Cells are cultured and treated with stimuli (e.g., growth factors) or inhibitors for desired time points.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration of each lysate is determined using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with a primary antibody against phosphorylated Akt3 (e.g., anti-phospho-Akt Ser473, which recognizes the equivalent Ser472 on Akt3) or a phosphorylated downstream substrate. A parallel blot or subsequent probing of the same blot with an antibody against total Akt3 is performed as a loading control.
-
Detection: The membrane is incubated with a species-appropriate HRP-conjugated secondary antibody, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.
5.3 Identifying Novel Akt3 Substrates
Identifying the specific substrates of Akt3 is key to uncovering its unique biological roles.
Experimental Protocol 3: Identification of Akt3 Substrates via PTMScan® Technology
This powerful proteomic technique uses a motif-specific antibody to enrich for phosphorylated peptides from complex cell lysates.[22]
-
Cell Culture and Lysis: Cells (e.g., comparing wild-type vs. Akt3-knockout, or control vs. stimulated) are cultured and lysed under conditions that preserve phosphorylation.
-
Protein Digestion: The proteome is extracted and digested into peptides using an enzyme like trypsin.
-
Immunoaffinity Purification: The peptide mixture is incubated with an immobilized antibody that specifically recognizes the Akt substrate phosphorylation motif (R-X-R-X-X-S/T-Hyd, where S/T is the phosphorylated residue).
-
Peptide Elution and Desalting: Peptides bound to the antibody (i.e., putative Akt substrates) are eluted and prepared for mass spectrometry analysis.
-
LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequence and identify the precise site of phosphorylation.
-
Data Analysis: The identified phosphopeptides are mapped back to their parent proteins. Quantitative comparison between different experimental conditions can reveal substrates that are specifically phosphorylated downstream of Akt3 activation.
Conclusion
Akt3 is a pleiotropic kinase with indispensable and often non-redundant functions in cellular regulation. Its prominent role in neurodevelopment is well-established, and its context-dependent functions in cancer—acting as a tumor suppressor in glioblastoma while promoting malignancy in melanoma and prostate cancer—highlight the complexity of its signaling network. For drug development professionals, this isoform specificity presents both a challenge and an opportunity. A deeper understanding of the unique downstream substrates and regulatory mechanisms of Akt3 will be paramount for designing targeted therapies that can selectively modulate its activity, thereby maximizing therapeutic benefit while minimizing off-target effects associated with pan-Akt inhibition. The methodologies and data presented in this guide offer a foundational resource for furthering this critical area of research.
References
- 1. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AKT3 - Wikipedia [en.wikipedia.org]
- 4. The Akt kinases: isoform specificity in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTScan® Akt3 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. The role of AKT isoforms in glioblastoma: AKT3 delays tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKT3 General Information | Sino Biological [sinobiological.com]
- 9. diseases.jensenlab.org [diseases.jensenlab.org]
- 10. diseases.jensenlab.org [diseases.jensenlab.org]
- 11. AKT3 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. Akt3 is responsible for the survival and proliferation of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AKT3 promotes prostate cancer proliferation cells through regulation of Akt, B-Raf & TSC1/TSC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AKT3 controls mitochondrial biogenesis and autophagy via regulation of the major nuclear export protein CRM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Akt3 induces oxidative stress and DNA damage by activating the NADPH oxidase via phosphorylation of p47phox - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. AKT3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 18. promega.com [promega.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. AKT3 Expression in Mesenchymal Colorectal Cancer Cells Drives Growth and Is Associated with Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. media.cellsignal.com [media.cellsignal.com]
The Pivotal Role of Akt3 in Neuronal Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase Akt3, a key component of the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, is a critical regulator of neuronal development, survival, and function. Its dysregulation is implicated in a spectrum of neurological disorders, from neurodevelopmental abnormalities to glioblastoma. This technical guide provides an in-depth exploration of the multifaceted role of Akt3 in neuronal cell signaling, offering a comprehensive resource for researchers and professionals in the field. We delve into the core signaling pathways, present quantitative data from key studies in structured tables, provide detailed experimental protocols for investigating Akt3 function, and visualize complex signaling networks and workflows using Graphviz diagrams.
Introduction
The Akt family of kinases, comprising Akt1, Akt2, and Akt3, are central nodes in a signaling pathway that governs a vast array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] While Akt1 and Akt2 have well-established roles in systemic physiology, Akt3 is predominantly expressed in the nervous system and plays a non-redundant and critical role in brain development and function.[2][3] Genetic alterations leading to either loss or gain of Akt3 function are associated with severe neurological phenotypes, highlighting its exquisite sensitivity and importance in maintaining neuronal homeostasis. This guide will specifically focus on the functions and regulatory mechanisms of Akt3 within neuronal cells.
The PI3K/Akt3/mTOR Signaling Pathway
The canonical pathway through which Akt3 exerts its effects is the PI3K/Akt/mTOR pathway. This signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular growth factors, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3 recruits both Akt3 and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. PDK1 phosphorylates Akt3 at threonine 305, leading to its partial activation. Full activation of Akt3 requires a subsequent phosphorylation at serine 472 by the mTOR complex 2 (mTORC2).[4] The lipid phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3, thereby terminating the signal.[5]
Activated Akt3 then phosphorylates a multitude of downstream substrates, modulating their activity and initiating a cascade of cellular responses. A key downstream effector is the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. Akt3 activates mTORC1 by phosphorylating and inhibiting the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. Activated mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating targets such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6]
// Node Definitions RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt3 [label="Akt3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; TSC [label="TSC1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nEffectors\n(e.g., S6K, 4E-BP1)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions RTK -> PI3K [label="Activates", color="#34A853"]; PI3K -> PIP3 [label="Phosphorylates\n(PIP2 to PIP3)", color="#34A853"]; PIP3 -> PDK1 [label="Recruits", color="#5F6368", style=dashed]; PIP3 -> Akt3 [label="Recruits", color="#5F6368", style=dashed]; PDK1 -> Akt3 [label="Phosphorylates (T305)", color="#34A853"]; mTORC2 -> Akt3 [label="Phosphorylates (S472)", color="#34A853"]; PTEN -> PIP3 [label="Inhibits\n(Dephosphorylates)", color="#EA4335", arrowhead=tee]; Akt3 -> TSC [label="Inhibits", color="#EA4335", arrowhead=tee]; TSC -> mTORC1 [label="Inhibits", color="#EA4335", arrowhead=tee]; mTORC1 -> Downstream [label="Activates", color="#34A853"]; } PI3K/Akt3/mTOR Signaling Pathway.
Role of Akt3 in Neuronal Development and Function
Akt3 plays a crucial role in several aspects of neuronal development, including the regulation of brain size, neuronal migration, and axon growth.
Brain Size Determination
Studies using knockout mice have unequivocally demonstrated the importance of Akt3 in establishing normal brain size.[2][3] Akt3-deficient mice exhibit a significant and selective reduction in brain size, approximately 20-25% smaller than their wild-type littermates, without a proportional decrease in overall body size.[2][7] This microcephaly is attributed to a decrease in both cell number and cell size.[2] Conversely, gain-of-function mutations in AKT3 in humans are associated with megalencephaly, a condition characterized by an abnormally large brain.[8]
Neuronal Migration
Proper neuronal migration is essential for the formation of the intricate layers of the cerebral cortex. Akt3 signaling is critically involved in this process. The Akt3-FOXG1-Reelin signaling network has been identified as a key regulator of neuronal migration.[9][10] Activated Akt3 phosphorylates and inactivates the transcription factor FOXG1, leading to the de-repression of the RELN gene, which encodes the Reelin protein. Reelin is a crucial extracellular matrix protein that guides migrating neurons to their correct positions in the developing brain. Dysregulation of this pathway, as seen in focal malformations of cortical development, can lead to severe neuronal migration defects and epilepsy.[9]
// Node Definitions Akt3 [label="Activated Akt3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FOXG1 [label="FOXG1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reelin [label="Reelin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Neuronal Migration", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions Akt3 -> FOXG1 [label="Inhibits", color="#EA4335", arrowhead=tee]; FOXG1 -> Reelin [label="Represses Transcription", color="#EA4335", arrowhead=tee]; Reelin -> Migration [label="Guides", color="#34A853"]; } Akt3-FOXG1-Reelin Pathway in Neuronal Migration.
Axon Growth and Branching
Akt3 is also essential for the proper growth and branching of axons, the long projections of neurons that transmit signals to other cells. Studies have shown that depletion of Akt3 in developing hippocampal neurons leads to a significant impairment in both axon elongation and the number of axonal branches.[11] Akt3 is enriched in the axonal shaft and branches, suggesting a direct role in regulating the cytoskeletal dynamics required for neurite outgrowth.[11]
Akt3 in Neurological Diseases
Given its fundamental roles in neuronal function, it is not surprising that dysregulation of Akt3 signaling is implicated in a range of neurological disorders.
Neurodevelopmental Disorders
As previously mentioned, both loss-of-function and gain-of-function mutations in the AKT3 gene are linked to severe neurodevelopmental disorders. Deletions or inactivating mutations in AKT3 can cause microcephaly, while activating mutations are associated with megalencephaly and hemimegalencephaly, a condition where one cerebral hemisphere is abnormally large.[8] These disorders are often accompanied by intellectual disability and epilepsy.
Glioblastoma
Glioblastoma (GBM) is the most common and aggressive primary brain tumor in adults. The PI3K/Akt pathway is frequently hyperactivated in GBM.[10] While the roles of Akt1 and Akt2 in GBM progression are more established, the function of Akt3 is more complex and appears to be context-dependent. Some studies suggest that higher levels of Akt3 mRNA are associated with a less aggressive GBM subtype and better patient outcomes.[5][10] However, other studies have shown that Akt3 can promote glioma progression.[12] These conflicting findings highlight the need for further research to elucidate the precise role of Akt3 in different subtypes of glioblastoma.
Upstream Regulation of Akt3: The Role of Siah1
The stability and activity of Akt3 are tightly controlled. One important regulatory mechanism is through ubiquitination and subsequent proteasomal degradation. The E3 ubiquitin ligase Siah1 has been identified as a key player in this process. Siah1 preferentially interacts with and ubiquitinates Akt3, marking it for degradation.[1][13] This process is crucial for limiting Akt3 activity during brain development, and its disruption can lead to abnormal neuronal organization.[1][13]
// Node Definitions Siah1 [label="Siah1 (E3 Ligase)", fillcolor="#FBBC05", fontcolor="#202124"]; Akt3 [label="Akt3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ub [label="Ubiquitin", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; Proteasome [label="Proteasomal\nDegradation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions Siah1 -> Akt3 [label="Ubiquitinates", color="#5F6368"]; Ub -> Akt3 [style=invis]; Akt3 -> Proteasome [label="Targeted for", color="#EA4335"]; } Siah1-Mediated Ubiquitination and Degradation of Akt3.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of Akt3 in neuronal systems.
| Parameter | Experimental Model | Observation | Fold Change/Percentage | Reference |
| Brain Weight | Akt3 Knockout Mice | Decreased brain weight | ~20-25% reduction | [2][7] |
| DNA Content (Brain) | Akt3 Knockout Mice | Decreased total DNA | ~13% reduction | [2] |
| Protein/DNA Ratio (Brain) | Akt3 Knockout Mice | Decreased protein per cell | ~11% reduction | [2] |
| Angiogenesis (Vessel Number) | Akt3 Heterozygous Mice | Impaired angiogenesis | ~2.5-fold decrease | [8] |
| Angiogenesis (Vessel Number) | Akt3 Null Mice | Impaired angiogenesis | ~5-fold decrease | [8] |
Table 1: Quantitative Data from Akt3 Knockout Mouse Models.
| Parameter | Experimental Condition | Cell Type | Observation | Significance | Reference |
| Neurite Length | shAkt3 Knockdown | Hippocampal Neurons | Decreased neurite length | P < 0.05 | [11] |
| Branch Point Number | shAkt3 Knockdown | Hippocampal Neurons | Decreased number of branch points | P < 0.005 | [11] |
Table 2: Quantitative Data on Neurite Growth and Branching.
| Glioblastoma Subtype | Akt3 mRNA Expression | Patient Outcome | Reference |
| Less Aggressive Subtypes | High | Longer survival | [5][10] |
| Higher Grade Tumors | Low | Shorter survival | [10] |
Table 3: Akt3 mRNA Expression in Glioblastoma.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Akt3 function in neuronal cells.
Immunoprecipitation Kinase Assay for Akt3
This protocol describes how to measure the kinase activity of Akt3 immunoprecipitated from neuronal cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Akt3 antibody
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
GSK-3α/β fusion protein (as substrate)
-
ATP
-
SDS-PAGE gels and Western blotting reagents
-
Anti-phospho-GSK-3α/β (Ser21/9) antibody
Procedure:
-
Lyse neuronal cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Incubate 200-500 µg of protein lysate with 1-2 µg of anti-Akt3 antibody for 2 hours at 4°C with gentle rotation.
-
Add 20-30 µl of a 50% slurry of Protein A/G agarose beads and continue to rotate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
Resuspend the beads in 40 µl of kinase assay buffer containing 1 µg of GSK-3α/β fusion protein.
-
Initiate the kinase reaction by adding ATP to a final concentration of 200 µM.
-
Incubate the reaction at 30°C for 30 minutes with occasional mixing.
-
Terminate the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the phosphorylation of GSK-3α/β by Western blotting using an anti-phospho-GSK-3α/β (Ser21/9) antibody.
// Node Definitions Lysis [label="Neuronal Cell\nLysis", fillcolor="#F1F3F4", fontcolor="#202124"]; IP [label="Immunoprecipitation\nwith anti-Akt3 Ab", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KinaseAssay [label="In Vitro Kinase Assay\n(Substrate: GSK-3, ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; WB [label="Western Blot Analysis\n(p-GSK-3)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edge Definitions Lysis -> IP; IP -> KinaseAssay; KinaseAssay -> WB; } Workflow for Akt3 Immunoprecipitation Kinase Assay.
Western Blot Analysis of Akt3 and Phospho-Akt3
This protocol details the detection of total Akt3 and its phosphorylated (active) form in neuronal lysates.
Materials:
-
Neuronal cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Akt3 and anti-phospho-Akt3 (Ser472)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-Akt3 or anti-phospho-Akt3) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
For quantification, normalize the intensity of the phospho-Akt3 band to the total Akt3 band.
shRNA-Mediated Knockdown of Akt3 in Hippocampal Neurons
This protocol describes the use of short hairpin RNA (shRNA) to specifically silence Akt3 expression in cultured hippocampal neurons.
Materials:
-
Primary hippocampal neuron culture
-
Lentiviral particles containing shRNA targeting Akt3 and a non-targeting control shRNA
-
Transfection reagent suitable for neurons (if not using lentivirus)
-
Culture medium
Procedure:
-
Culture primary hippocampal neurons to the desired density (e.g., DIV4-5).
-
For lentiviral transduction, add the appropriate multiplicity of infection (MOI) of the shRNA-containing lentivirus to the culture medium.
-
Incubate the neurons for 24-72 hours to allow for shRNA expression and target mRNA degradation.
-
For transfection-based methods, follow the manufacturer's protocol for the chosen transfection reagent.
-
After the desired incubation period, harvest the cells for downstream analysis, such as Western blotting to confirm knockdown efficiency or immunocytochemistry to assess morphological changes.
In Vitro Ubiquitination Assay for Siah1 and Akt3
This protocol outlines the steps to reconstitute the ubiquitination of Akt3 by Siah1 in a cell-free system.[1]
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant ubiquitin (with or without a tag like HA or FLAG)
-
Recombinant purified Siah1 (E3 ligase)
-
Recombinant purified Akt3 (substrate)
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
ATP
Procedure:
-
Combine the following in a microcentrifuge tube: E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), ubiquitin (e.g., 5 µg), and recombinant Akt3 (e.g., 1 µg) in ubiquitination buffer.
-
Add recombinant Siah1 to the reaction mixture. As a negative control, set up a parallel reaction without Siah1.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the ubiquitination of Akt3 by Western blotting using an anti-Akt3 antibody. A ladder of higher molecular weight bands corresponding to ubiquitinated Akt3 should be visible in the presence of Siah1.
Conclusion and Future Directions
Akt3 is an indispensable kinase in the intricate signaling networks that govern neuronal development and function. Its role in determining brain size, guiding neuronal migration, and promoting axon growth underscores its fundamental importance. The dysregulation of Akt3 signaling is a common feature in a variety of neurological disorders, making it a compelling target for therapeutic intervention.
Future research should focus on further dissecting the isoform-specific functions of Akt3 compared to Akt1 and Akt2 in different neuronal subtypes and at various developmental stages. A deeper understanding of the downstream substrates of Akt3 in neurons will be crucial for elucidating the precise mechanisms by which it exerts its diverse effects. Furthermore, exploring the therapeutic potential of modulating Akt3 activity in the context of neurodevelopmental disorders and brain cancers holds significant promise. The development of isoform-specific inhibitors and activators will be a critical step in translating our fundamental knowledge of Akt3 signaling into novel clinical strategies.
References
- 1. SIAH1 ubiquitin ligase mediates ubiquitination and degradation of Akt3 in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role for Akt3/Protein Kinase Bγ in Attainment of Normal Brain Size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role for Akt3/protein kinase Bgamma in attainment of normal brain size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKT kinases as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of AKT isoforms in glioblastoma: AKT3 delays tumor progression [escholarship.org]
- 6. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of AKT3 Copy Number Changes in Brain Abnormalities and Neurodevelopmental Disorders: Four New Cases and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. The role of AKT isoforms in glioblastoma: AKT3 delays tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel tumor suppressor protein encoded by circular AKT3 RNA inhibits glioblastoma tumorigenicity by competing with active phosphoinositide-dependent Kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIAH1 ubiquitin ligase mediates ubiquitination and degradation of Akt3 in neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the PI3K/Akt Signaling Pathway and its Inhibition by the Allosteric Inhibitor MK-2206
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of diverse cellular processes frequently dysregulated in cancer. The guide details the core components of the pathway, its mechanism of activation, and downstream effects. A significant focus is placed on the allosteric inhibitor MK-2206, a potent and selective inhibitor of Akt. This document includes its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for studying its effects.
The PI3K/Akt Signaling Pathway: A Central Node in Cellular Regulation
The PI3K/Akt pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1][2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones.[2] This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2]
PIP3 acts as a docking site for proteins containing a Pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[2] The recruitment of Akt to the plasma membrane facilitates its phosphorylation at two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the C-terminal hydrophobic motif by the mTORC2 complex.[2] Dual phosphorylation at both sites is required for the full activation of Akt.
Once activated, Akt phosphorylates a plethora of downstream substrates, thereby regulating their activity and orchestrating a wide range of cellular responses. Key downstream effectors of Akt include:
-
mTORC1: Akt activates the mammalian target of rapamycin complex 1 (mTORC1) by phosphorylating and inhibiting the TSC1/TSC2 complex, a negative regulator of mTORC1. Activated mTORC1 promotes protein synthesis and cell growth.
-
GSK3β: Akt inhibits glycogen synthase kinase 3β (GSK3β) through phosphorylation, leading to the stabilization of proteins like cyclin D1 and promoting cell cycle progression.
-
FOXO transcription factors: Akt phosphorylates and inactivates Forkhead box O (FOXO) transcription factors, preventing their nuclear translocation and the transcription of genes involved in apoptosis and cell cycle arrest.
-
Bad: Phosphorylation of the pro-apoptotic protein Bad by Akt leads to its sequestration in the cytoplasm, thereby promoting cell survival.
The PI3K/Akt pathway is tightly regulated by phosphatases, most notably the tumor suppressor PTEN (phosphatase and tensin homolog), which dephosphorylates PIP3 back to PIP2, thus antagonizing PI3K activity.[2]
Diagram 1: The PI3K/Akt Signaling Pathway.
MK-2206: An Allosteric Inhibitor of Akt
MK-2206 is an orally bioavailable, potent, and selective allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[3][4] Its chemical name is 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-1,2,4-triazolo[3,4-f][5][6]naphthyridin-3(2H)-one hydrochloride [1:1].[5]
Chemical Structure
The chemical structure of MK-2206 is presented below.[5]
Chemical Formula: C₂₅H₂₁N₅O[4]
Structure:
Mechanism of Action
MK-2206 functions as a non-ATP competitive, allosteric inhibitor of Akt.[3] Its mechanism of action relies on its ability to bind to a site distinct from the ATP-binding pocket, which is located at the interface of the PH and kinase domains of Akt.[1] This binding stabilizes an inactive conformation of Akt, preventing the conformational changes necessary for its activation.[1]
Specifically, the binding of MK-2206 is dependent on the presence of the PH domain and leads to the following key events:
-
Inhibition of Akt Phosphorylation: MK-2206 prevents the phosphorylation of Akt at both T308 and S473, thereby blocking its activation.[7]
-
Disruption of Membrane Localization: By locking Akt in an inactive conformation, MK-2206 may interfere with its recruitment to the plasma membrane.
This allosteric mode of inhibition confers a high degree of selectivity for Akt over other kinases, as the binding site is not conserved across the kinome.[7]
Diagram 2: Mechanism of MK-2206 Inhibition.
Quantitative Data
The inhibitory potency of MK-2206 against the three Akt isoforms has been determined in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency, with a preference for Akt1 and Akt2 over Akt3.
| Parameter | Akt1 | Akt2 | Akt3 | Reference(s) |
| IC50 (in vitro, cell-free) | 5 nM | 12 nM | 65 nM | [1][8][9][10] |
| IC50 (in vitro, cell-free) | 8 nM | 12 nM | 65 nM | [7][11][12][13] |
| IC50 (cellular) | ~20 nM (for Akt1) | 2- to 6-fold less potent for Akt2 and Akt3 | [7] | |
| Cell Proliferation IC50 (various cancer cell lines) | 3.4 - 28.6 µM | 3.4 - 28.6 µM | 3.4 - 28.6 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of MK-2206 on the PI3K/Akt pathway.
Western Blot Analysis of Akt Phosphorylation
This protocol is designed to measure the levels of total and phosphorylated Akt in cells treated with MK-2206.
Objective: To determine the effect of MK-2206 on the phosphorylation of Akt at Ser473 and Thr308.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-Akt (Thr308)
-
Rabbit anti-Akt (pan)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of MK-2206 or vehicle (DMSO) for the desired time points (e.g., 1, 3, 6, 12, 24 hours).[5][14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated Akt signals to the total Akt signal, and then to the loading control (β-actin).
In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of MK-2206 on the enzymatic activity of purified Akt.
Objective: To determine the IC50 value of MK-2206 for Akt isoforms.
Materials:
-
Recombinant active Akt1, Akt2, and Akt3 enzymes
-
Kinase assay buffer
-
GSK-3 fusion protein (as a substrate)
-
ATP
-
MK-2206
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of MK-2206 in kinase assay buffer. Prepare a solution of the GSK-3 substrate and ATP in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the following in order:
-
MK-2206 or vehicle (DMSO)
-
Recombinant Akt enzyme
-
Substrate/ATP mixture to initiate the reaction
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence on a microplate reader.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT or SRB Assay)
This protocol assesses the effect of MK-2206 on the proliferation and viability of cancer cells.
Objective: To determine the IC50 of MK-2206 for cell growth inhibition.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
MK-2206
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution
-
Solubilization solution (for MTT) or 10 mM Tris base (for SRB)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Allow cells to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of MK-2206 or vehicle (DMSO) for a specified duration (e.g., 72 or 96 hours).[5]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
SRB Assay:
-
Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 0.4% SRB in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base.
-
Read the absorbance at 510 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram 3: General Experimental Workflow.
Conclusion
The PI3K/Akt signaling pathway is a well-validated target in oncology. The allosteric inhibitor MK-2206 has demonstrated potent and selective inhibition of Akt isoforms, leading to the suppression of downstream signaling and inhibition of tumor cell growth. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the Akt pathway with MK-2206 and other similar inhibitors. The ongoing clinical trials will further elucidate the efficacy and safety of this therapeutic strategy in various cancer types.[15][16][17]
References
- 1. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. MK-2206 - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase II Trial of Neoadjuvant MK-2206, an AKT Inhibitor, with Anastrozole in Clinical Stage II or III PIK3CA-Mutant ER-Positive and HER2-Negative Breast Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. MK-2206 dihydrochloride [bio-gems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Facebook [cancer.gov]
- 16. Akt Inhibitor MK2206 in Treating Patients With Advanced Breast Cancer [clinicaltrialsgps.com]
- 17. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Pan-Akt Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Initial inquiries into the isoform specificity of "Akt-IN-3" did not yield specific data, suggesting it may be a compound not widely documented in scientific literature. This guide has been developed to address the core requirements of the original query by focusing on well-characterized, potent pan-Akt inhibitors with available isoform specificity data: Ipatasertib (GDC-0068) , MK-2206 , and Capivasertib (AZD5363) . These inhibitors are pivotal tools in cancer research and drug development, targeting the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). Understanding their isoform-specific activity is crucial for elucidating the distinct roles of each isoform in cellular processes and for the development of next-generation therapeutics with improved on-target properties.
Quantitative Data: Isoform Specificity of Pan-Akt Inhibitors
The inhibitory potency of Ipatasertib, MK-2206, and Capivasertib against the three Akt isoforms has been determined in various cell-free assays. The half-maximal inhibitory concentration (IC50) values are summarized below for comparative analysis.
| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Notes |
| Ipatasertib (GDC-0068) | 5[1][2][3] | 18[1][2][3] | 8[1][2][3] | ATP-competitive inhibitor.[1][2][3] |
| MK-2206 | 8[4] | 12[4] | 65[4][5] | Allosteric inhibitor.[4][5] |
| Capivasertib (AZD5363) | 3[6] | 8[6] | 8[6] | ATP-competitive inhibitor.[6] |
Kinase Selectivity Profile
Beyond targeting Akt isoforms, the selectivity of these inhibitors against other kinases is a critical aspect of their pharmacological profile.
| Inhibitor | Off-Target Kinases Inhibited | Selectivity Notes |
| Ipatasertib (GDC-0068) | PRKG1α, PRKG1β, p70S6K, PKA[6] | Over 600-fold selectivity for Akt1 over PKA.[3] In a panel of 230 kinases, only three others were inhibited by more than 70% at a 1 µM concentration.[6] |
| MK-2206 | Not specified in detail | Exhibits no inhibitory activity in a panel of 250 other protein kinases.[1][4] |
| Capivasertib (AZD5363) | P70S6K, PKA, ROCK1/2[6] | Potently inhibits P70S6K and PKA at similar concentrations to Akt isoforms, with lower activity towards ROCK1/2.[6] |
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
This protocol describes a general method for determining the IC50 values of an inhibitor against purified Akt isoforms using a fluorescence-based assay.
Materials:
-
Purified, active recombinant Akt1, Akt2, and Akt3 enzymes.
-
Fluorescently labeled peptide substrate for Akt.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).
-
ATP solution.
-
Test inhibitor (e.g., Ipatasertib, MK-2206, or Capivasertib) dissolved in DMSO.
-
384-well low-volume assay plates.
-
Plate reader capable of detecting fluorescence.
Procedure:
-
Prepare Reagents: Dilute the Akt enzymes, peptide substrate, and ATP to their final desired concentrations in the kinase assay buffer. Prepare a serial dilution of the test inhibitor in DMSO, and then dilute further in the assay buffer.
-
Assay Setup: In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (for control wells).
-
Enzyme Addition: Add 2 µl of the diluted Akt enzyme to each well.
-
Initiate Reaction: Add 2 µl of the substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Stop Reaction (if necessary): Depending on the assay format, a stop solution may be added.
-
Detection: Read the fluorescence intensity on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Akt Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the ability of an inhibitor to block Akt phosphorylation in a cellular context.
Materials:
-
Cancer cell line with an active PI3K/Akt pathway.
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 2 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add SDS-PAGE sample buffer and boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Akt primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
Mandatory Visualizations
Caption: The PI3K/Akt signaling pathway and point of inhibition.
Caption: Workflow for determining Akt inhibitor specificity.
References
- 1. MK 2206 dihydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
Unable to Identify "Akt-IN-3" in Publicly Available Scientific Literature
Following a comprehensive review of scientific databases and publicly available information, the specific compound "Akt-IN-3" could not be identified. As a result, a detailed technical guide on its discovery and development history cannot be provided at this time.
Extensive searches did not yield any specific data related to a molecule with the designation "this compound." This suggests that "this compound" may be an internal compound designation not yet disclosed in public literature, a very recent discovery not yet indexed, or a potential misnomer for another established Akt inhibitor.
While information on "this compound" is not available, the broader field of Akt inhibition is a well-documented and active area of research in oncology and other therapeutic areas. The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to increased cell proliferation, survival, and resistance to therapy.
The Akt family consists of three highly homologous isoforms: Akt1, Akt2, and Akt3, each with distinct and sometimes overlapping roles in cellular processes.[1][2] The development of inhibitors targeting these isoforms has been a major focus of pharmaceutical research. These inhibitors are broadly classified into two main categories: ATP-competitive inhibitors and allosteric inhibitors.[3][4]
Key Signaling Pathway in Akt Activation
The activation of Akt is a multi-step process initiated by growth factors or other extracellular signals that activate receptor tyrosine kinases (RTKs). This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[5][6] Akt is recruited to the membrane via its pleckstrin homology (PH) domain, which binds to PIP3.[7] This colocalization facilitates the phosphorylation of Akt at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2, leading to its full activation.[6] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation.[6]
Below is a simplified representation of the canonical PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K/Akt pathway: recent progress in the development of ATP-competitive and allosteric Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Atk (Protein kinase B) - Creative Enzymes [creative-enzymes.com]
An In-depth Technical Guide to Cellular Functions Regulated by Akt3 Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Serine/Threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in signal transduction pathways that govern a multitude of fundamental cellular processes.[1] Mammalian cells express three highly homologous isoforms—Akt1, Akt2, and Akt3—encoded by distinct genes.[1][2] These kinases are activated by a wide array of stimuli, including growth factors, insulin, and cytokines, and function as critical effectors downstream of phosphoinositide 3-kinase (PI3K).[3][4] While sharing significant structural similarity and some overlapping functions, the Akt isoforms also possess distinct, non-redundant roles dictated by their tissue distribution and substrate specificities.[3][5]
Akt3 is the least studied isoform but has emerged as a critical regulator in specific physiological and pathological contexts.[6][7] It is highly expressed in the brain and plays a pivotal role in normal brain development and size.[6][8][9] Dysregulation of Akt3 signaling is increasingly implicated in various human diseases, particularly in the initiation and progression of cancers such as melanoma, ovarian cancer, prostate cancer, and triple-negative breast cancer (TNBC).[10][11][12][13] This guide provides a comprehensive technical overview of the cellular functions regulated by Akt3, its signaling network, quantitative effects, and the experimental methodologies used for its study.
The PI3K/Akt3 Signaling Pathway
The activation of Akt3 is a multi-step process initiated by extracellular signals. The canonical activation cascade is as follows:
-
Upstream Activation: Growth factors or hormones bind to Receptor Tyrosine Kinases (RTKs) or G-protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K.[3][14]
-
PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) at the 3'-hydroxyl group of the inositol ring, generating the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[14][15]
-
Membrane Translocation: Both Akt3 and its upstream activator, phosphoinositide-dependent kinase-1 (PDK1), contain Pleckstrin Homology (PH) domains that bind to PIP3, recruiting them to the plasma membrane.[3][16]
-
Full Activation: For full enzymatic activity, Akt3 requires phosphorylation at two key residues: Threonine 305 (in the activation loop) by PDK1 and Serine 472 (in the C-terminal hydrophobic motif) by the mTORC2 complex.[3][5] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3, thus inhibiting Akt signaling.[4][14]
Once activated, Akt3 translocates to the cytoplasm and nucleus, where it phosphorylates a wide range of downstream substrates on the RxRxxS/T motif, thereby regulating their activity and modulating core cellular functions.[3][4]
Figure 1: The PI3K/Akt3 Signaling Cascade.
Core Cellular Functions Regulated by Akt3
Cell Proliferation and Cell Cycle Control
Akt3 plays a distinct, context-dependent role in regulating cell cycle progression. In mouse embryonic stem cells (ESCs), Akt3 is specifically required for proliferation and the G1/S phase transition.[17] Inhibition of Akt3 in ESCs leads to a significant G1-phase arrest, an effect not observed with the knockdown of Akt1 or Akt2.[17] Conversely, in some cancer types, Akt3 regulates the G2/M transition. In ovarian cancer cell lines with high Akt3 expression, specific silencing of Akt3 slows G2-M phase transition, leading to marked inhibition of proliferation.[11][18]
Akt3 influences the cell cycle by regulating key proteins. Overexpression of AKT3 in prostate cancer cells leads to increased levels of cyclin D1, cyclin E, and Skp2, while decreasing the cyclin-dependent kinase (Cdk) inhibitor p27Kip1, thereby promoting G1/S transition.[19]
Cell Survival and Apoptosis
A primary function of the Akt pathway is the promotion of cell survival through the inhibition of apoptosis.[20][21] Akt3 contributes to this process by phosphorylating and inactivating pro-apoptotic proteins. Down-regulation of Akt3 can reduce the phosphorylation of BAD, leading to caspase-dependent apoptosis.[6][7] Studies show that Akt can inhibit apoptosis at a post-mitochondrial level, acting downstream of cytochrome c release but upstream of caspase-9 activation.[21] In some contexts, Akt3 expression confers resistance to apoptosis induced by therapeutic agents by suppressing caspase activation.[22] In embryonic stem cells, Akt3 is the specific isoform responsible for survival, and its depletion leads to significant apoptosis via a p53-dependent mechanism.[17]
Metabolism and Bioenergetics
Akt signaling is a critical regulator of cellular metabolism, particularly glucose metabolism.[15][23] While Akt2 is the primary isoform associated with insulin-stimulated glucose uptake, Akt3 also participates in metabolic control. It can regulate glycogen synthesis by phosphorylating and inactivating Glycogen Synthase Kinase 3 (GSK3), a key enzyme in glucose metabolism.[23]
Furthermore, Akt3 is uniquely required for coordinating mitochondrial biogenesis with cellular energy demands.[6][24] In endothelial cells, loss of Akt3, but not Akt1, results in the nuclear exclusion of PGC-1α, the master regulator of mitochondrial biogenesis.[24] This leads to decreased mitochondrial content and respiration, highlighting a specific role for Akt3 in cellular energetics.[24] Akt3 can also induce oxidative stress by activating the NADPH oxidase via phosphorylation of p47phox.[25]
Neuronal Development and Function
Akt3 is highly expressed in the nervous system and is essential for normal brain development.[4][6][26] Genetic studies in mice revealed that the absence of Akt3 results in a significant (20-25%) reduction in brain size, primarily due to a decrease in both cell size and number.[8][9][27] This contrasts with Akt1-deficient mice, which show a proportional reduction in all organ sizes.[9] Somatic activating mutations in the AKT3 gene are linked to developmental brain malformations like hemimegalencephaly, characterized by brain overgrowth.[26][28] At the cellular level, Akt3 is crucial for proper axon elongation and branching during neural development.[29]
Quantitative Analysis of Akt3 Function
The functional impact of Akt3 has been quantified in numerous studies across various models. The following tables summarize key findings.
Table 1: Effects of Akt3 Modulation on Cell Cycle Distribution
| Cell Type | Modulation | Effect on Cell Cycle | Quantitative Change | Reference |
|---|---|---|---|---|
| Mouse Embryonic Stem Cells | shRNA knockdown of Akt3 | G1 Arrest | Significant increase in G1 population | [17] |
| Mouse Embryonic Stem Cells | Overexpression of CA-Akt3* | G1/S Promotion | Significant decrease in G1 population | [17] |
| Ovarian Cancer (OVCA429) | shRNA knockdown of Akt3 | G2/M Arrest | Marked accumulation of cells in G2/M | [18] |
| Prostate Cancer (LNCaP) | Overexpression of Akt3 | G1/S Promotion | Decreased G1 phase, increased S phase population | [19] |
| Head & Neck Cancer (HNSCC) | shRNA knockdown of Akt3 | G1/G0 Arrest | Shift in cell cycle from G2/M to G1/G0 | [13] |
*CA-Akt3: Constitutively Active Akt3
Table 2: Impact of Akt3 on Cell Proliferation and Tumor Growth
| Model System | Modulation | Parameter Measured | Quantitative Effect | Reference |
|---|---|---|---|---|
| Akt3 Knockout Mice | Gene Deletion | Brain Weight | ~25% reduction vs. wild-type | [9] |
| Prostate Cancer (LNCaP) | Overexpression of Akt3 | Cell Doubling Time | Decreased from 34.7h to 32.5h | [19] |
| Triple-Negative Breast Cancer | shRNA knockdown of Akt3 | Tumor Spheroid Growth | Significant inhibition | [12] |
| Ovarian Cancer Cell Lines | shRNA knockdown of Akt3 | Cell Proliferation | Markedly inhibited |[11] |
Table 3: Akt3 Expression and Activity in Human Cancers
| Cancer Type | Finding | Prevalence / Magnitude | Reference |
|---|---|---|---|
| Ovarian Cancer | High AKT3 Expression | 20% (19 of 92) of primary tumors | [11][18] |
| Ovarian Cancer | Specific Activity | Purified Akt3 is up to 10-fold more active than Akt1 | [11] |
| Melanoma | Selective Activation | 43% to 60% of sporadic melanomas | [18] |
| Triple-Negative Breast Cancer | Upregulated Expression | 28% of TNBCs (TCGA data) | [12] |
| Head & Neck Cancer (HNSCC) | Elevated mRNA Expression | Specific elevation in HNSCC tissues vs. normal |[13] |
Key Experimental Methodologies
Studying the function of Akt3 requires a combination of molecular, cellular, and biochemical techniques. Below are protocols for key experimental approaches.
shRNA-Mediated Knockdown of Akt3
This method is used to specifically silence AKT3 gene expression to study its loss-of-function effects on cellular processes like proliferation and cell cycle.
Protocol:
-
Vector Preparation: Clone an Akt3-specific short hairpin RNA (shRNA) sequence into a suitable lentiviral or retroviral expression vector. Include a non-targeting shRNA as a negative control.
-
Viral Production: Transfect the shRNA vector along with packaging plasmids into a producer cell line (e.g., HEK293T).
-
Transduction: Harvest the virus-containing supernatant and use it to infect the target cell line (e.g., HNSCC, TNBC cells).
-
Selection: Select for successfully transduced cells using an appropriate antibiotic resistance marker (e.g., puromycin) encoded by the vector.
-
Validation: Confirm the knockdown of Akt3 protein levels via Western Blotting.
-
Functional Assays: Perform downstream analyses such as cell counting for proliferation, FACS for cell cycle distribution, and Annexin V staining for apoptosis.[17][18]
Figure 2: Workflow for shRNA-mediated Knockdown and Analysis.
In Vitro Kinase Assay
This biochemical assay measures the enzymatic activity of purified Akt3 kinase and is essential for screening potential inhibitors.
Protocol:
-
Reaction Setup: In a microplate well, combine a reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), the compound to be tested (or DMSO as a vehicle control), and purified recombinant Akt3 enzyme.[30]
-
Initiate Reaction: Start the kinase reaction by adding a mixture containing a specific peptide substrate (e.g., a biotinylated peptide with the Akt consensus motif) and ATP.[30][31]
-
Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the result. This can be done in two main ways:
-
Phospho-Antibody Detection: Use an antibody that specifically recognizes the phosphorylated substrate. The signal is then detected using a secondary antibody conjugated to a reporter (e.g., HRP for colorimetric/chemiluminescent readout or a fluorophore for time-resolved fluorescence).[31]
-
ADP Quantification: Measure the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay, for example, first depletes remaining ATP, then converts the generated ADP back to ATP, which is quantified using a luciferase/luciferin reaction.[30]
-
-
Data Analysis: Calculate the kinase activity relative to controls and determine IC₅₀ values for inhibitory compounds.
Figure 3: In Vitro Kinase Assay Protocol.
Cell Cycle Analysis by Flow Cytometry (FACS)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Protocol:
-
Cell Culture: Grow and treat cells as required (e.g., after Akt3 knockdown).
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Analyze the stained cells on a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content.
-
Analysis: Gate the cell populations on a histogram. Cells in G1 phase will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount of DNA.[18][19]
Conclusion and Future Directions
Akt3 kinase is a crucial signaling molecule with distinct and vital roles in cellular function. While it shares the core PI3K-dependent activation mechanism with its isoforms, it exerts specific control over neuronal development, mitochondrial biogenesis, and the proliferation and survival of particular cell types, including embryonic stem cells and various cancers.[9][17][24] Its high expression and activity in aggressive cancers like melanoma and TNBC make it a compelling target for drug development.[10][12]
Future research should focus on further elucidating the unique substrate profile of Akt3 to better understand the molecular basis of its isoform-specific functions. Developing highly selective Akt3 inhibitors will be critical for therapeutic applications, potentially offering a more targeted approach with fewer off-target effects compared to pan-Akt or pan-PI3K inhibitors. Understanding the interplay between Akt3 and the tumor microenvironment, including its role in regulating immunosuppression, may also open new avenues for combination therapies in oncology.[13]
References
- 1. [Akt kinase: a key regulator of metabolism and progression of tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Relative Expression Levels Rather Than Specific Activity Plays the Major Role in Determining In Vivo AKT Isoform Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. Akt-3 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. AKT3 - Wikipedia [en.wikipedia.org]
- 9. Role for Akt3/Protein Kinase Bγ in Attainment of Normal Brain Size - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PTEN-AKT3 Signaling Cascade as a Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A specific role for AKT3 in the genesis of ovarian cancer through modulation of G(2)-M phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. AKT3 is a key regulator of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. Akt3 is responsible for the survival and proliferation of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. AKT3 promotes prostate cancer proliferation cells through regulation of Akt, B-Raf & TSC1/TSC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gettested.co.in [gettested.co.in]
- 21. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of AKT3 expression on MYC‐ and caspase‐8‐dependent apoptosis caused by polo‐like kinase inhibitors in HCT 116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Revving the engine: PKB/AKT as a key regulator of cellular glucose metabolism [frontiersin.org]
- 24. AKT3 controls mitochondrial biogenesis and autophagy via regulation of the major nuclear export protein CRM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Akt3 induces oxidative stress and DNA damage by activating the NADPH oxidase via phosphorylation of p47phox - PMC [pmc.ncbi.nlm.nih.gov]
- 26. AKT3 gene: MedlinePlus Genetics [medlineplus.gov]
- 27. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 28. Somatic activation of AKT3 causes hemispheric developmental brain malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. promega.com [promega.com]
- 31. HTScan® Akt3 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
The Double-Edged Sword: Akt Inhibition, Apoptosis, and Cell Survival
A Technical Guide for Researchers and Drug Development Professionals
Core Topic: The intricate interplay between the inhibition of the Akt signaling pathway and the cellular fate of apoptosis versus survival is a critical area of research in oncology and drug development. This in-depth technical guide explores the mechanisms by which targeting Akt can shift this balance, providing quantitative data on the effects of representative Akt inhibitors and detailed protocols for key experimental assays.
The Akt Signaling Pathway: A Central Regulator of Cell Fate
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including proliferation, growth, metabolism, and, most critically, survival.[1][2] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that acts as a central node in this pathway.[3][4] Its activation is triggered by various growth factors and cytokines, leading to the phosphorylation of a multitude of downstream substrates that collectively promote cell survival and inhibit apoptosis (programmed cell death).[4][5]
Key Anti-Apoptotic Functions of Akt:
-
Inhibition of Pro-Apoptotic Proteins: Akt phosphorylates and inactivates several pro-apoptotic proteins. A prime example is the Bcl-2 family member Bad. Phosphorylation of Bad by Akt causes it to be sequestered in the cytoplasm, preventing it from binding to and inhibiting the anti-apoptotic protein Bcl-xL at the mitochondria.[5] Akt can also directly phosphorylate and inhibit caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[6][7]
-
Activation of Pro-Survival Transcription Factors: Akt promotes the transcription of anti-apoptotic genes by activating transcription factors like NF-κB.[5]
-
Regulation of p53: Akt can lead to the phosphorylation and subsequent degradation of the tumor suppressor p53, a critical regulator of apoptosis.[3]
Due to its central role in promoting survival, the Akt pathway is frequently hyperactivated in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[3][8]
Akt Inhibitors: Shifting the Balance Towards Apoptosis
A variety of small molecule inhibitors targeting different components of the Akt pathway have been developed. These inhibitors can be broadly categorized as ATP-competitive inhibitors and allosteric inhibitors. By blocking the activity of Akt, these compounds aim to reverse its pro-survival effects and sensitize cancer cells to apoptosis.
Data Presentation: Quantitative Effects of Representative Akt Inhibitors
Table 1: IC50 Values of Representative Akt Inhibitors on Cell Viability in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| GDC-0068 (Ipatasertib) | PC-3 | Prostate Cancer | 0.48 | [9] |
| BT474M1 | Breast Cancer | 0.12 | [9] | |
| MCF7-neo/HER2 | Breast Cancer | 0.25 | [9] | |
| MK-2206 | ZR75-1 | Breast Cancer | ~0.15 | [4] |
| MDA-MB-468 | Breast Cancer | >5 | [4] | |
| ALM301 | MCF-7 | Breast Cancer | 0.1 | [10] |
| PC3 | Prostate Cancer | 2.25 | [11] | |
| AZD5363 (Capivasertib) | LNCaP | Prostate Cancer | ~0.5 | [12] |
| C4-2 | Prostate Cancer | ~0.5 | [12] |
Table 2: Dose-Dependent Effect of GDC-0068 on Apoptosis and Cell Cycle in PC-3 Prostate Cancer Cells (72-hour treatment)
| GDC-0068 Concentration (µM) | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| 0 (DMSO) | ~5% | ~55% | ~25% | ~20% | [1] |
| 1 | ~10% | ~65% | ~20% | ~15% | [1] |
| 5 | ~20% | ~75% | ~15% | ~10% | [1] |
| 10 | ~30% | ~80% | ~10% | ~10% | [1] |
Table 3: Effect of MK-2206 on Key Apoptotic and Signaling Proteins in MDA-MB-231 Breast Cancer Cells (48-hour treatment)
| Treatment | Relative Cleaved PARP Level | Relative Cleaved Caspase-3 Level | Relative p-Akt (Ser473) Level | Reference |
| Control | 1.0 | 1.0 | 1.0 | [5] |
| MK-2206 (12 µM) | ~2.5 | ~2.0 | ~0.2 | [5] |
| WZB117 (60 µM) | ~1.2 | ~1.1 | ~0.9 | [5] |
| MK-2206 + WZB117 | ~4.0 | ~3.5 | ~0.1 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of Akt inhibitors on apoptosis and cell survival.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Akt inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the Akt inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.[13]
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Akt inhibitor stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the Akt inhibitor at various concentrations for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Akt Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Cell culture dishes
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Akt inhibitor stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the Akt inhibitor as required.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[17]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
96-well plates
-
Cell lysates from treated and control cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Prepare cell lysates from cells treated with the Akt inhibitor and from untreated control cells according to the kit's instructions.[2]
-
Determine the protein concentration of each lysate.
-
Add 50-100 µg of protein from each lysate to separate wells of a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer containing DTT to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.[18]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: The Akt signaling pathway and its role in apoptosis and cell survival.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating an Akt inhibitor.
Conclusion
The inhibition of the Akt signaling pathway represents a promising strategy for inducing apoptosis and overcoming resistance to conventional cancer therapies. This guide has provided a comprehensive overview of the role of Akt in cell survival, quantitative data on the effects of representative Akt inhibitors, and detailed protocols for essential experimental techniques. By understanding the intricate mechanisms and employing robust methodologies, researchers and drug development professionals can effectively evaluate and advance novel Akt-targeting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. researchgate.net [researchgate.net]
- 4. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
- 6. MK-2206 sensitizes BRCA-deficient epithelial ovarian adenocarcinoma to cisplatin and olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Identification and development of a subtype-selective allosteric AKT inhibitor suitable for clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic biomarkers of response to the AKT inhibitor MK-2206 in pre-clinical models of human colorectal and prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. takarabio.com [takarabio.com]
A Technical Review of Selective Akt3 Inhibitors for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of selective inhibitors targeting the Akt3 kinase, a critical node in cellular signaling pathways frequently dysregulated in cancer. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological processes to facilitate research and development in this promising area of oncology.
Introduction to Akt3 and Its Role in Cancer
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central component of the PI3K/Akt/mTOR signaling pathway, which governs a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] In mammals, the Akt family comprises three highly homologous isoforms: Akt1, Akt2, and Akt3.[2] While Akt1 and Akt2 are ubiquitously expressed, Akt3 is predominantly found in the brain and testes.[3] Dysregulation of the PI3K/Akt pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is a common event in human cancers, leading to uncontrolled cell growth and resistance to therapy.[4]
Specifically, increased Akt3 activity has been implicated in the progression of several cancers, including melanoma and estrogen receptor-deficient breast cancer, suggesting its role in more aggressive, hormone-independent tumors.[5] The distinct expression patterns and non-overlapping functions among the Akt isoforms have spurred the development of isoform-selective inhibitors. Targeting Akt3 specifically may offer a therapeutic window to inhibit tumor progression while minimizing toxicities associated with the inhibition of Akt1 and Akt2, which are crucial for processes like glucose homeostasis.[5]
Quantitative Analysis of Akt Inhibitors
The development of potent and selective Akt inhibitors is a key focus in oncology drug discovery. A variety of small molecules, including ATP-competitive and allosteric inhibitors, have been developed. The following tables summarize the in vitro potency (IC50 and Ki) of several notable Akt inhibitors against the three Akt isoforms, providing a clear comparison of their selectivity profiles.
| Inhibitor | Akt1 (IC50, nM) | Akt2 (IC50, nM) | Akt3 (IC50, nM) | Class | Reference |
| Pan-Akt Inhibitors | |||||
| Ipatasertib (GDC-0068) | 5 | 18 | 8 | ATP-Competitive | [6][7] |
| Capivasertib (AZD5363) | 3 | 8 | 8 | ATP-Competitive | [6][8] |
| GSK690693 | 2 | 13 | 9 | ATP-Competitive | [6][9] |
| Uprosertib (GSK2141795) | 180 | 328 | 38 | ATP-Competitive | [6][7] |
| Allosteric Inhibitors | |||||
| MK-2206 | 8 | 12 | 65 | Allosteric | [7][10] |
| Miransertib (ARQ-092) | 2.7 | 14 | 8.1 | Allosteric | [6][7] |
| Akt3-Selective Degrader | |||||
| Akt3 degrader 1 (12l) | Minimal degradation | Minimal degradation | Potent degradation | PROTAC | [11][12][13] |
| Inhibitor | Akt1 (Ki, nM) | Akt2 (Ki, nM) | Akt3 (Ki, nM) | Reference |
| Afuresertib (GSK2110183) | 0.08 | 2 | 2.6 | [6][7][14] |
| GSK690693 | 1 | 4 | 12 | [9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches used to study Akt3 inhibitors, the following diagrams, generated using the DOT language for Graphviz, illustrate the Akt signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: The PI3K/Akt3 signaling pathway, a key regulator of cell survival and proliferation.
Caption: A generalized experimental workflow for the characterization of selective Akt3 inhibitors.
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful evaluation of novel inhibitors. Below are methodologies for key assays cited in the literature for characterizing Akt3 inhibitors.
Biochemical Kinase Activity Assay (ELISA-based)
This assay quantifies the in vitro activity of an inhibitor against purified Akt3 kinase.
Principle: A specific peptide substrate for Akt is immobilized on a microtiter plate. The purified active Akt3 enzyme is incubated with the substrate in the presence of ATP and varying concentrations of the test inhibitor. The extent of substrate phosphorylation is then detected using a phospho-specific antibody conjugated to a detection system (e.g., HRP and a chromogenic substrate).
Detailed Protocol:
-
Plate Preparation: Use a microtiter plate pre-coated with an Akt substrate peptide.
-
Reagent Preparation:
-
Prepare a 2X Kinase Assay Dilution Buffer.
-
Reconstitute purified active Akt3 enzyme in Kinase Assay Dilution Buffer to the desired concentration. Keep on ice.
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Dilution Buffer.
-
Prepare a 2X ATP solution in Kinase Assay Dilution Buffer.
-
-
Kinase Reaction:
-
Add 30 µL of the diluted active Akt3 enzyme to each well.
-
Add 30 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding 30 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by washing the wells three times with 200 µL of Wash Buffer.
-
Add 100 µL of the phospho-specific primary antibody (diluted in Antibody Dilution Buffer) to each well and incubate at room temperature for 60 minutes.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the color development by adding 100 µL of Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (wells with no enzyme).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This protocol is a generalized representation. For specific kit instructions, refer to the manufacturer's manual, such as the Abcam Akt Kinase Activity Assay Kit (ab139436).[15]
Western Blot Analysis of Akt Pathway Phosphorylation
This technique is used to assess the effect of an inhibitor on the phosphorylation status of Akt3 and its downstream targets in a cellular context.
Principle: Cancer cells are treated with the inhibitor, and whole-cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of Akt3 and its downstream substrates (e.g., GSK3β).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., a cell line with known Akt pathway activation) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the Akt3 inhibitor for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt3 (Ser472), anti-total-Akt3, anti-phospho-GSK3β (Ser9)) diluted in blocking buffer overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
This protocol is a general guideline. Specific antibody dilutions and incubation times should be optimized.[17][18][19]
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an inhibitor.
Principle: Viable cells with active metabolism reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the Akt3 inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Addition of Tetrazolium Salt:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[20][21][22]
-
For MTS assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[20][22]
-
-
Data Acquisition and Analysis:
-
Shake the plate gently to ensure complete solubilization of the formazan (for MTT).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[20][22]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
The choice between MTT and MTS depends on the experimental setup; MTS has the advantage of producing a soluble formazan, simplifying the protocol.[20][22][23][24]
Conclusion
The development of selective Akt3 inhibitors represents a promising therapeutic strategy for cancers driven by this specific isoform. This guide provides a foundational resource for researchers in this field, summarizing the current landscape of inhibitors, outlining key experimental approaches, and providing detailed protocols for their characterization. The provided data and methodologies are intended to facilitate the identification and development of novel, potent, and selective Akt3 inhibitors for clinical application. Further research into isoform-selective degraders, such as PROTACs, may offer new avenues for achieving sustained and specific target inhibition.[11][13]
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of Isoform-Selective Akt3 Degraders Overcoming Osimertinib-Induced Resistance in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. abcam.com [abcam.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. pubcompare.ai [pubcompare.ai]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 24. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
An In-depth Technical Guide to Akt3 Signaling in Cancer Progression
Audience: Researchers, scientists, and drug development professionals.
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in signal transduction pathways that regulate fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] The Akt family comprises three highly homologous isoforms: Akt1, Akt2, and Akt3.[4][5] While sharing significant structural similarity, these isoforms have distinct, and sometimes opposing, roles in both normal physiology and disease.[4] Dysregulation of the Akt signaling pathway is a frequent event in human cancers, often associated with tumor progression, therapeutic resistance, and poor prognosis.[6][7] This guide focuses specifically on the role of the Akt3 isoform in cancer progression, providing a detailed overview of its signaling cascade, its multifaceted roles in various malignancies, and the methodologies used to study its function.
Akt3 is aberrantly expressed or activated in a number of cancers, including melanoma, triple-negative breast cancer (TNBC), glioblastoma, and prostate cancer.[2][6][8][9][10] Its activation is often linked to increased tumor cell survival, proliferation, and resistance to apoptosis-inducing therapies.[6][11] Unlike Akt1 and Akt2, whose roles in cancer have been more extensively studied, the specific functions of Akt3 are still being elucidated, revealing a complex and context-dependent involvement in tumorigenesis.[12]
The Akt3 Signaling Pathway
The activation of Akt3 is a multi-step process initiated by upstream signals from growth factors and cytokines that engage receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[13] This engagement triggers the activation of phosphoinositide 3-kinase (PI3K).
Upstream Regulation:
-
PI3K Activation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[14]
-
PTEN Regulation: The tumor suppressor phosphatase and tensin homolog (PTEN) negatively regulates this pathway by dephosphorylating PIP3 back to PIP2. Loss of PTEN function, a common event in many cancers, leads to the accumulation of PIP3 and subsequent hyperactivation of Akt signaling.[13][15]
-
Akt3 Recruitment and Phosphorylation: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt3 and phosphoinositide-dependent kinase 1 (PDK1).[5] The recruitment of Akt3 to the membrane brings it into proximity with its activating kinases. Full activation of Akt3 requires phosphorylation at two key residues: Threonine 305 (in the activation loop) by PDK1 and Serine 472 (in the C-terminal hydrophobic motif) by the mTOR complex 2 (mTORC2).[13][16]
Downstream Effectors:
Once activated, Akt3 phosphorylates a wide array of downstream substrates, thereby modulating their activity and influencing cellular fate. Key downstream targets include:
-
GSK3α/β (Glycogen Synthase Kinase 3): Akt3-mediated phosphorylation inhibits GSK3, a kinase involved in numerous cellular processes, including cell cycle progression.[5][17]
-
mTORC1 (mammalian Target of Rapamycin Complex 1): Akt3 can activate mTORC1, a master regulator of protein synthesis and cell growth.[2][16]
-
Forkhead Box O (FOXO) Transcription Factors: Phosphorylation of FOXO proteins by Akt3 leads to their exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[15]
-
p27Kip1: In some contexts, such as triple-negative breast cancer, Akt3 signaling leads to the downregulation of the cell cycle inhibitor p27, promoting proliferation.[12][18]
-
YB1-Snail/Slug Axis: In TNBC, Akt3 can promote cancer stemness through the phosphorylation of Y-box binding protein 1 (YB1), which in turn upregulates the expression of the epithelial-mesenchymal transition (EMT)-associated transcription factors Snail and Slug.[8]
-
PRAS40 (Proline-Rich Akt Substrate of 40 kDa): In melanoma, PRAS40 has been identified as a key downstream effector of Akt3 that regulates apoptosis.[19]
-
V600EB-Raf: In melanoma, Akt3 can phosphorylate the mutant V600EB-Raf, paradoxically reducing its kinase activity to levels that promote cell growth rather than induce senescence.[13][19][20]
-
DNA Repair Pathways: In glioblastoma, genomically amplified Akt3 has been shown to activate DNA repair pathways, contributing to resistance to radiation and chemotherapy.[1][9]
Role of Akt3 in Specific Cancers
The functional role of Akt3 varies significantly across different cancer types.
-
Melanoma: Akt3 is the predominantly active isoform in a majority of melanomas, with its activity increased in up to 70% of tumors.[6][19] Elevated Akt3 expression and activity are often linked to loss of PTEN and promote tumor development by inhibiting apoptosis and conferring chemoresistance.[11][15][20] Studies suggest that lowering Akt3 activity can make melanoma cells more susceptible to apoptotic signals.[11] Furthermore, Akt3 plays a role in early melanoma development by phosphorylating and modulating the activity of mutant V600EB-Raf.[13][20]
-
Breast Cancer: Akt3 plays a particularly critical role in triple-negative breast cancer (TNBC), a subtype that lacks effective targeted therapies.[18] It is preferentially required for the growth of TNBC cells, and its silencing inhibits tumor growth in xenograft models.[12][18] In TNBC, Akt3 promotes cancer stemness through the YB1-Snail/Slug signaling axis.[8] Increased Akt3 activity has also been noted in estrogen receptor (ER)-negative breast cancers, suggesting a role in hormone-independent cancer progression.[2][21] However, in the context of bone metastasis, one study found that knockdown of Akt3 in a bone-seeking breast cancer cell line paradoxically increased migration, invasion, and metastasis to bone, highlighting the complexity of its function.[4]
-
Glioblastoma (GBM): The role of Akt3 in glioblastoma is complex and somewhat controversial. Some studies have identified Akt3 as the dominant Akt isoform that robustly stimulates glioma progression, in part by activating DNA repair pathways that lead to resistance to radiation and temozolomide.[1][9] Conversely, other research suggests that high levels of Akt3 mRNA are associated with a less aggressive GBM subtype and improved survival in rodent models, indicating a potential tumor-suppressor-like function in certain contexts.[17][22] These conflicting findings may be due to differences in experimental models or the specific genetic background of the tumors.[17]
-
Prostate Cancer: Akt3 is overexpressed in androgen-insensitive prostate cancer cell lines and its expression levels are elevated in primary prostate tumors compared to normal tissue.[5][10] Overexpression of Akt3 promotes the proliferation of prostate cancer cells.[10]
-
Head and Neck Squamous Cell Carcinoma (HNSCC): In HNSCC, AKT3 expression is specifically elevated in tumor tissues and is associated with an immunosuppressive tumor microenvironment and unfavorable prognosis.[23][24]
Quantitative Data on Akt3 in Cancer
| Cancer Type | Akt3 Alteration | Frequency / Finding | Reference |
| Melanoma | Increased Activity | ~70% of sporadic melanomas | [19][20] |
| 43% to 60% of non-inherited melanomas | [11] | ||
| Mutation (E17K) | Identified in 2 tumors from 1 patient (out of 137) | [25] | |
| Breast Cancer | Upregulation (TNBC) | 28% of TNBCs show AKT3 upregulation (TCGA data) | [12] |
| Increased Activity | Observed in ER-deficient breast cancer cells | [2][7] | |
| Glioblastoma | Genomic Amplification | Frequently amplified in GBM | [1][17] |
| Progression Potential | 97% of low-grade gliomas with myr-Akt3 progressed to high-grade | [1][9] | |
| Prostate Cancer | mRNA Upregulation | Significantly higher in primary tumors vs. normal tissue | [10][26] |
| Protein Upregulation | Higher in primary tumors vs. nearby normal tissues | [10] | |
| Ovarian Cancer | Expression Elevation | Elevated in 20% of primary ovarian cancers | [21] |
| Increased Activity | Observed in 36% of primary tumors (high grade/late stage) | [21] | |
| HNSCC | mRNA Upregulation | Specifically elevated in HNSCC tissues vs. normal tissues | [23][24] |
| Pan-Cancer | Mutations | Occur in ~3-5% of all cancers (for all AKT isoforms) | [27] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of Akt3 signaling. Below are representative protocols for key experiments.
1. Akt Kinase Activity Assay (Immunoprecipitation-based)
This protocol is designed to measure the kinase activity of Akt3 by immunoprecipitating it from cell lysates and then incubating it with a known substrate (e.g., GSK-3α).
-
Cell Lysis:
-
Culture and treat cells as required. To generate a positive control, serum-starve cells for 3 hours, then stimulate with 20% serum for 30 minutes before harvesting.[28][29]
-
Pellet 2-10 million cells and wash once with ice-cold 1X PBS.[28][29]
-
Lyse cells in 200 µL of ice-cold Kinase Extraction Buffer. Incubate on ice for 5 minutes.[28][29]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C. Transfer the supernatant (cell lysate) to a new tube.[28][29]
-
Determine protein concentration of the lysate.
-
-
Immunoprecipitation:
-
To 200 µL of cell lysate (containing ~50-400 µg of total protein), add 2 µL of an Akt-specific antibody.[28]
-
Rotate for 45-60 minutes at room temperature.[28]
-
Add 50 µL of resuspended Protein A Sepharose slurry and continue rotating for 1 hour at room temperature.[28]
-
Pellet the beads by centrifugation (15,000 rpm for 2 min).[29]
-
Wash the beads twice with 0.5 mL Kinase Extraction Buffer and once with 0.5 mL Kinase Assay Buffer.[28][29]
-
-
Kinase Reaction:
-
Analysis (Western Blot):
-
Add 15 µL of 3X SDS-PAGE buffer to the 30 µL of supernatant.[28]
-
Boil the samples for 3 minutes.
-
Load 20-40 µL onto a 12% SDS-PAGE gel for electrophoresis.
-
Transfer proteins to a PVDF membrane and perform Western blotting using a rabbit anti-Phospho-GSK-3α (Ser21) specific antibody at a 1:1000 dilution.[28]
-
Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescence substrate.
-
2. Western Blotting for Phosphorylated Akt3 (p-Akt3)
This protocol is used to determine the activation state of Akt3 by detecting its phosphorylation at key residues.
-
Sample Preparation:
-
Lyse cells as described in the kinase assay protocol (Step 1).
-
Determine protein concentration and normalize all samples to the same concentration (e.g., 1-2 mg/mL).
-
Add 4X SDS-PAGE loading buffer and boil for 5-10 minutes.
-
-
Electrophoresis and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel (10% or 12%).
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). (Note: BSA is often preferred for phospho-antibodies).
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt3 (e.g., anti-p-Akt Ser472) overnight at 4°C with gentle agitation. Dilute the antibody in blocking buffer as per the manufacturer's recommendation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Akt3 or a housekeeping protein like β-actin or GAPDH.
-
3. Cell Proliferation Assay (e.g., using IncuCyte System)
This method allows for real-time, live-cell analysis of cell proliferation following manipulation of Akt3 expression or activity.
-
Cell Seeding:
-
Generate cell lines with stable or inducible knockdown/overexpression of Akt3.
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Include appropriate controls (e.g., non-targeting shRNA/gRNA).
-
-
Live-Cell Imaging:
-
Place the 96-well plate into a live-cell analysis system (e.g., IncuCyte ZOOM).
-
Acquire phase-contrast images of each well at regular intervals (e.g., every 2-4 hours) over a period of several days.
-
-
Data Analysis:
-
Use the system's integrated software to calculate cell confluence over time.
-
Plot the percent confluence versus time to generate proliferation curves.
-
Compare the proliferation rates between the Akt3-manipulated cells and control cells. Statistical analysis (e.g., t-test or ANOVA) can be used to determine significance.[4]
-
Therapeutic Targeting of Akt3
Given its role in promoting cancer progression and therapy resistance, Akt is an attractive target for cancer therapy.[6][7] Several small-molecule inhibitors targeting the Akt pathway are in clinical development. These can be broadly classified into two categories:
-
ATP-Competitive Inhibitors: These molecules (e.g., ipatasertib, capivasertib) bind to the ATP-binding pocket in the kinase domain, preventing ATP from binding and thus inhibiting the kinase activity of all three Akt isoforms.[27][30]
-
Allosteric Inhibitors: These compounds (e.g., MK-2206) bind to a site distinct from the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state and prevents its recruitment to the membrane.[30][31] Allosteric inhibitors often show reduced potency against Akt3 compared to Akt1 and Akt2.[30]
Clinical trials are ongoing to evaluate the efficacy of these inhibitors, both as monotherapies and in combination with other treatments like chemotherapy or immunotherapy.[7][30][32][33] The development of isoform-specific inhibitors, particularly for Akt3, could offer a more targeted therapeutic approach with potentially fewer side effects.[24][34]
Conclusion
Akt3 is a critical signaling node in the progression of multiple cancers, with diverse and context-dependent functions. In malignancies like melanoma and TNBC, it acts as a clear oncogenic driver, promoting survival, proliferation, and therapeutic resistance. Its role in other cancers, such as glioblastoma, is more nuanced and requires further investigation. The intricate network of upstream regulators and downstream effectors provides multiple points for therapeutic intervention. A thorough understanding of the specific roles of Akt3 in different tumor types, combined with robust experimental validation using the methodologies outlined in this guide, is essential for the successful development of novel and effective cancer therapies targeting this pathway.
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. editverse.com [editverse.com]
- 4. mdpi.com [mdpi.com]
- 5. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt3 promotes cancer stemness in triple-negative breast cancer through YB1-Snail/Slug signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomically amplified Akt3 activates DNA repair pathway and promotes glioma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AKT3 promotes prostate cancer proliferation cells through regulation of Akt, B-Raf & TSC1/TSC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study Suggests Akt3 Protein Is Key To Melanoma's Resistance To Chemotherapy - BioSpace [biospace.com]
- 12. TARGETING AKT3 SIGNALING IN TRIPLE NEGATIVE BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PTEN-AKT3 Signaling Cascade as a Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. The role of AKT isoforms in glioblastoma: AKT3 delays tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Akt3 and Mutant V600EB-Raf Cooperate to Promote Early Melanoma Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. AKT3 is a key regulator of head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. AKT3 is a key regulator of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A novel AKT3 mutation in melanoma tumours and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Recurrent AKT mutations in human cancers: functional consequences and effects on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. resources.novusbio.com [resources.novusbio.com]
- 29. abcam.com [abcam.com]
- 30. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scbt.com [scbt.com]
- 32. AKT3 - My Cancer Genome [mycancergenome.org]
- 33. aacrjournals.org [aacrjournals.org]
- 34. What are Akt-3 inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Pleckstrin Homology (PH) Domain of Akt
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Serine/Threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in cell signaling, orchestrating a multitude of cellular processes including cell survival, proliferation, growth, and metabolism.[1][2] The Akt signaling pathway is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for therapeutic intervention.[3][4] Akt is comprised of three highly conserved domains: an N-terminal Pleckstrin Homology (PH) domain, a central kinase domain, and a C-terminal regulatory region.[5][6]
The PH domain is a critical module of ~120 amino acids that functions as a phosphoinositide-binding cassette, directing Akt to the plasma membrane upon upstream signaling.[7][8] This translocation is the requisite first step for Akt activation. Beyond membrane recruitment, the PH domain plays a crucial role in maintaining Akt in an autoinhibited state through an intramolecular interaction with the kinase domain.[1][9] Disruption of this interaction is a key event in Akt activation, and mutations at this interface can lead to constitutive, oncogenic signaling.[1][10] This guide provides a detailed examination of the Akt PH domain, covering its structure, function, quantitative interaction dynamics, and the experimental methodologies used for its study, with a focus on its significance in drug development.
Structure and Function of the Akt PH Domain
The Akt PH domain adopts a canonical β-sandwich fold, comprising seven β-strands and a C-terminal α-helix.[5] A key feature is a highly conserved phosphoinositide-binding pocket that confers specificity for phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and, to a lesser extent, phosphatidylinositol (3,4)-bisphosphate (PIP2).[11][12] This binding is mediated by positively charged residues, such as Lys14, Arg23, Arg25, and Arg86, which form electrostatic interactions with the phosphate groups of the inositol headgroup.[3]
Membrane Recruitment
The canonical activation of Akt begins with the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K).[11][13] PI3K phosphorylates PIP2 at the plasma membrane to generate the second messenger PIP3.[14][15] The newly synthesized PIP3 acts as a docking site for the PH domain of Akt, recruiting the kinase from the cytosol to the inner leaflet of the plasma membrane.[6][8] This membrane localization is essential as it brings Akt into proximity with its upstream activators.[16]
Autoinhibition and Activation
In its inactive, cytosolic state, Akt is maintained in an autoinhibited conformation through an intramolecular interaction between the PH domain and the kinase domain.[3][6][9] This "closed" conformation obstructs the kinase's active site and prevents its phosphorylation and activation.[1] The binding of the PH domain to PIP3 at the plasma membrane induces a conformational change that releases this autoinhibitory interaction, exposing key phosphorylation sites on the kinase domain.[1][5]
Once the autoinhibition is relieved, Akt is phosphorylated on two critical residues for full activation:
-
Threonine 308 (Thr308) in the activation loop of the kinase domain, phosphorylated by the constitutively active phosphoinositide-dependent kinase 1 (PDK1).[7][16]
-
Serine 473 (Ser473) in the C-terminal hydrophobic motif, primarily phosphorylated by the mTORC2 complex.[11][16]
Dual phosphorylation of both sites results in the full enzymatic activation of Akt, which then dissociates from the membrane to phosphorylate a vast array of downstream substrates in the cytosol and nucleus.[16][17]
Signaling Pathway Visualization
The following diagrams illustrate the key mechanisms involving the Akt PH domain.
Caption: The PI3K/Akt signaling pathway highlighting PH domain-mediated membrane recruitment.
Caption: Model of Akt autoinhibition release mediated by the PH domain.
Quantitative Analysis of Molecular Interactions
The affinity of the PH domain for its binding partners is critical for the fidelity of the signaling pathway. This data is essential for understanding the impact of mutations and for the rational design of targeted inhibitors.
| Interacting Molecules | Method | Dissociation Constant (KD) | Notes |
| PH Domain - Kinase Domain (Intramolecular) | |||
| WT Akt1 PH Domain + Kinase Domain | FA | ~220 µM | Represents the baseline autoinhibitory interaction.[18] |
| R86A Mutant PH Domain + Kinase Domain | MST | 37 µM | R86A mutation unexpectedly intensifies autoinhibition.[3] |
| E17K/R86A Mutant PH Domain + Kinase Domain | MST | 101 µM | The oncogenic E17K mutation weakens the enhanced autoinhibition caused by R86A.[3] |
| PH Domain - Small Molecule Inhibitors | |||
| Compound 1 (Sulfonamide inhibitor) + Akt1 PH Domain | SPR | 0.4 - 1.2 µM | A novel, non-lipid-based inhibitor targeting the PIP3 binding pocket.[7] |
| Compound 2 (Sulfonamide inhibitor) + Akt1 PH Domain | SPR | ~3.6 µM | Demonstrates structure-activity relationship for PH domain inhibitors.[7] |
| DPIEL (Lipid-based inhibitor) + Akt1 PH Domain | In silico | 4.0 µM | A reference lipid-based compound used for comparison in inhibitor design.[7] |
| Akt1/2 Inhibitor VIII + WT Akt1 PH Domain | In silico | -12.32 kcal/mol (Binding Energy) | Strong predicted binding affinity to the wild-type PH domain.[19] |
| Akt1/2 Inhibitor VIII + Mutant Akt1 PH Domain | In silico | -3.87 kcal/mol (Binding Energy) | A significant loss of binding affinity observed in a mutant structure.[19] |
FA: Fluorescence Anisotropy; MST: MicroScale Thermophoresis; SPR: Surface Plasmon Resonance.
Experimental Protocols and Methodologies
A variety of biochemical and biophysical techniques are employed to investigate the Akt PH domain's structure, interactions, and function.
Assessing Protein-Lipid Interactions
Surface Plasmon Resonance (SPR) : SPR is a gold-standard technique for quantitatively measuring the binding affinity and kinetics of protein-lipid interactions in real-time.[20]
-
Principle: An unlabeled protein (the PH domain) is flowed over a sensor chip surface to which lipid-containing vesicles (liposomes) are immobilized. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Methodology:
-
Chip Preparation: A sensor chip (e.g., Biacore L1 chip) is coated with liposomes containing a defined percentage of PIP3.
-
Analyte Injection: Purified recombinant Akt PH domain protein is injected at various concentrations across the chip surface.
-
Data Acquisition: The association and dissociation of the protein are monitored in real-time.
-
Analysis: The resulting sensorgrams are fitted to binding models (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[7]
-
-
Application: Used to determine the KD of small molecule inhibitors binding to the PH domain and to assess binding selectivity compared to other PH domains (e.g., from PDK1 or IRS1).[7]
Caption: General experimental workflow for Surface Plasmon Resonance (SPR).
Measuring Akt Activation in Cells
Immunocomplex Kinase Assay & Western Blotting: This is the most common method to assess the activation state of Akt within a cellular context.[17][21]
-
Principle: The assay measures the ability of Akt immunoprecipitated from cell lysates to phosphorylate a known substrate in vitro. The activation state is confirmed by probing for phosphorylation at Thr308 and Ser473 using phospho-specific antibodies.
-
Methodology:
-
Cell Treatment: Cells are treated with stimuli (e.g., growth factors) or inhibitors as required.
-
Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Immunoprecipitation (IP): An Akt-specific antibody is used to capture Akt from the cell lysate.
-
Kinase Assay (Optional): The immunoprecipitated Akt is incubated with a substrate (e.g., GSK-3 fusion protein) and ATP. The phosphorylation of the substrate is then measured, often by Western blot.[17]
-
Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total Akt, phospho-Akt (Ser473), and phospho-Akt (Thr308).[12]
-
-
Application: Crucial for determining if a PH domain inhibitor can block the membrane translocation and subsequent phosphorylation/activation of Akt in a cellular environment.[22]
The PH Domain in Disease and Drug Development
The essential role of the PH domain in Akt activation makes it an attractive target for cancer therapy.[4][22] Hyperactivation of the PI3K/Akt pathway, often through mutations in PI3K or loss of the tumor suppressor PTEN, is a hallmark of many cancers.[3][14]
Targeting the PH Domain: Unlike traditional kinase inhibitors that target the highly conserved ATP-binding pocket, inhibitors targeting the PH domain offer a potential for greater specificity.[22][23] The goal is to develop small molecules that bind to the PIP3 pocket, thereby preventing membrane recruitment and activation of Akt.[7][8]
-
Activating Mutations: The E17K mutation, found in a subset of human cancers, substitutes a glutamic acid for a lysine in the phosphoinositide-binding pocket.[1] This alters the domain's lipid-binding specificity, causing a pathological association with the plasma membrane and constitutive activation of Akt signaling.[1]
-
Allosteric Inhibition: Small molecules that bind to the PH domain can act as allosteric inhibitors, preventing the conformational changes necessary for activation.[8][24] Some compounds have been shown to not only block PIP3 binding but also to facilitate Akt ubiquitination and degradation, offering a dual mechanism of action.[8]
-
Drug Discovery Efforts: Researchers have successfully used in silico screening and medicinal chemistry to identify novel classes of non-lipid-based sulfonamide compounds that selectively bind to the Akt PH domain with micromolar affinity.[7][23][25] These compounds have been shown to inhibit Akt in cells, induce apoptosis, and inhibit cancer cell proliferation, providing proof-of-principle for this therapeutic strategy.[7][22]
Conclusion
The pleckstrin homology domain of Akt is far more than a simple membrane anchor. It is a sophisticated regulatory module that governs the localization, activation, and catalytic output of one of the most critical kinases in human cell biology. Its dual function in autoinhibition and membrane recruitment provides multiple avenues for therapeutic intervention. A deep, quantitative understanding of the PH domain's interactions, facilitated by the experimental techniques outlined in this guide, is paramount for the development of the next generation of selective and effective inhibitors targeting the Akt pathway in cancer and other diseases.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. PH domain-mediated autoinhibition and oncogenic activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The structural determinants of PH domain-mediated regulation of Akt revealed by segmental labeling | eLife [elifesciences.org]
- 7. Discovery of a novel class of AKT pleckstrin homology (PH) domain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deactivation of Akt by a small molecule inhibitor targeting pleckstrin homology domain and facilitating Akt ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The structural determinants of PH domain-mediated regulation of Akt revealed by segmental labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Disruption of PH–kinase domain interactions leads to oncogenic activation of AKT in human cancers | Semantic Scholar [semanticscholar.org]
- 11. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 18. Conformational sampling of membranes by Akt controls its activation and inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assays for Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pleckstrin homology domain of Akt kinase: a proof of principle for highly specific and effective non-enzymatic anti-cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of sulfonamide AKT PH domain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification and characterization of pleckstrin-homology-domain-dependent and isoenzyme-specific Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Akt-IN-3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-3, also known as Akt Inhibitor III, is a cell-permeable, reversible, and substrate-competitive small molecule inhibitor of Akt (Protein Kinase B). It functions as a phosphatidylinositol analog, effectively preventing the activation of Akt without affecting the upstream kinase PDK-1.[1][2] By inhibiting Akt phosphorylation, this compound disrupts a critical signaling node involved in cell survival, proliferation, and apoptosis.[1][2] This property makes it a valuable tool for studying the PI3K/Akt signaling pathway and a potential therapeutic agent for cancers characterized by hyperactivated Akt.[1][2] Notably, at a concentration of 10 µM, this compound has been reported to have off-target effects, including the activation of p38α/SAPK2α MAP kinase and inhibition of PKA activity.[2] Therefore, careful dose-response studies are crucial to ensure specific inhibition of Akt.
Mechanism of Action
This compound is a substrate-competitive inhibitor, meaning it competes with the natural substrates of Akt for binding to the kinase. This prevents the phosphorylation of Akt at key residues (Threonine 308 and Serine 473), which is essential for its full activation.[3] Consequently, the downstream signaling cascade is blocked, leading to the induction of apoptosis and inhibition of cell proliferation in cell lines with elevated levels of active Akt.[1][2]
Properties of this compound
| Property | Value | Reference |
| Synonyms | Akt Inhibitor III, SH-6 | [1] |
| Appearance | White solid | [1] |
| Molecular Weight | 568.72 g/mol | [1] |
| Solubility | DMSO: 10 mg/mL | [1] |
| Storage | Store at -20°C. Stock solutions in DMSO are stable for up to 3 months at -20°C. | [1] |
Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile DMSO to a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 568.72), add 175.8 µL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[1]
General Cell Culture Guidelines
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Serum Starvation (Optional): To study the effect of this compound on growth factor-induced Akt activation, cells can be serum-starved for 12-24 hours prior to treatment.
-
Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration as used for the this compound treatment. The final DMSO concentration should typically be less than 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or WST-1)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a specific cell line.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
| Parameter | Recommended Range |
| Cell Density | 5,000 - 10,000 cells/well |
| This compound Concentration | 0.1 - 50 µM (initial range) |
| Incubation Time | 24, 48, or 72 hours |
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of Akt (Ser473 and/or Thr308).
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Growth factor (e.g., EGF, IGF-1) if studying stimulated Akt activation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound (e.g., based on IC50 values) for a specific duration (e.g., 1, 6, 24 hours). If applicable, stimulate with a growth factor for 15-30 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.
| Parameter | Suggested Conditions |
| Protein Load | 20 - 40 µg |
| Primary Antibody Dilution | As per manufacturer's recommendation |
| Incubation Time (Treatment) | 1 - 24 hours |
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
| Parameter | Suggested Conditions |
| Cell Number | 1 x 10^5 - 1 x 10^6 cells |
| Incubation Time (Treatment) | 24 - 48 hours |
| Staining Time | 15 minutes |
Experimental Workflow Diagram
Caption: General experimental workflow for using this compound.
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for various Akt inhibitors in cell culture experiments. These values should be used as a starting point, and optimal conditions should be determined empirically for each cell line and experimental setup.
| Inhibitor | Cell Line(s) | Assay | Concentration Range | Incubation Time | Reference |
| Akt Inhibitor III | Various cancer cell lines | Apoptosis Induction | ~10 µM (Note: off-target effects possible) | Not specified | [1][2] |
| KP-1 / KP-2 | U87, U251 (Glioma) | Apoptosis, p-Akt Inhibition | 125 - 250 nM | 48 hours | [4] |
| MK-2206 | T47D (Breast Cancer) | Cell Viability (IC50) | 0.17 µM (sensitive), 2.71 µM (resistant) | 48 hours | [5] |
| AZD5363 | Gastric Cancer Cell Lines | Cell Viability (IC50) | < 3 µM (sensitive lines) | 72 hours | [6] |
| Akt Inhibitor VIII | Panel of 913 cell lines | Cell Viability (IC50) | Geometric Mean: 11.9 µM | Not specified | [7] |
Conclusion
This compound is a valuable research tool for investigating the roles of the Akt signaling pathway in various cellular processes. The provided protocols and data serve as a comprehensive guide for researchers to effectively design and execute experiments using this inhibitor. It is imperative to perform careful dose-response and time-course experiments to determine the optimal experimental conditions for each specific cell line and biological question being addressed, particularly to avoid the known off-target effects at higher concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. Akt Inhibitor III The Akt Inhibitor III controls the biological activity of Akt. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AKT inhibitor AZD5363 is selectively active in PI3KCA mutant gastric cancer, and sensitizes a patient-derived gastric cancer xenograft model with PTEN loss to Taxotere - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug: AKT inhibitor VIII - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Application Notes and Protocols for Akt Inhibition in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Akt inhibitors in Western blot analysis. The information is intended to assist in the accurate determination of protein expression and phosphorylation status of key components of the Akt signaling pathway.
Introduction to Akt and its Inhibition
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical mediator in various cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The PI3K/Akt signaling pathway is frequently dysregulated in various diseases, particularly cancer, making it a key target for therapeutic intervention. Akt inhibitors are valuable tools for investigating the roles of Akt signaling and for the development of novel therapeutics. Western blotting is a fundamental technique used to assess the efficacy of these inhibitors by monitoring the phosphorylation status of Akt and its downstream targets.
Recommended Akt Inhibitor: MK-2206
MK-2206 is a highly potent and selective allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[2] It has been extensively used in preclinical studies to probe the function of the Akt pathway.
Quantitative Data for MK-2206 Treatment
The following table summarizes recommended concentration ranges and treatment times for MK-2206 in various cell lines for Western blot analysis. It is important to note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions.
| Cell Line | Concentration Range | Treatment Time | Key Downstream Targets Analyzed | Reference |
| H460/MX20 (Lung Cancer) | 0.1, 0.3, 1 µM | 24, 48, 72 hours | ABCG2 | [3] |
| Mahlavu, SNU475 (Hepatocarcinoma) | Increasing concentrations | Not specified | p-Akt, p-GSK3-α/β, p-FoxO3A, p-ERK1/2 | [4] |
| PRB23 (Endometrial Cancer) | 10 nM - 1 µM | 0.5 - 24 hours | p-Akt (Ser473), p-Akt (Thr308), p-PRAS40 | [5] |
| CNE-1, CNE-2, HONE-1 (Nasopharyngeal Carcinoma) | 0 - 10 µM | 72, 96 hours | p-PRAS40, p-S6 | [2] |
| H460, H2126 (Non-small cell lung cancer) | 10 µM | 24 hours | p-STAT3, p-ERK1/2, p-Akt, p-S6 | [6] |
Note: The IC50 values for MK-2206 can vary significantly between cell lines, ranging from nanomolar to low micromolar concentrations.[2][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Pathway Inhibition by MK-2206
This protocol outlines the steps for treating cells with MK-2206 and subsequently performing a Western blot to analyze the phosphorylation status of Akt and its downstream targets.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
MK-2206 (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Allow cells to adhere overnight.
-
Prepare working solutions of MK-2206 in complete culture medium at the desired concentrations (e.g., 0.1, 0.3, 1 µM). Include a vehicle control (DMSO).
-
Aspirate the old medium and add the medium containing MK-2206 or vehicle.
-
Incubate the cells for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total protein levels or other targets on the same blot, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.
-
Visualizations
Diagram 1: PI3K/Akt Signaling Pathway
This diagram illustrates the central role of Akt in the signaling cascade and highlights key downstream effectors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Akt-IN-3 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the putative Akt inhibitor, Akt-IN-3, in mouse xenograft models. The following sections detail the underlying signaling pathway, a generalized experimental workflow, and specific protocols extrapolated from studies with well-characterized Akt inhibitors.
Introduction to Akt Signaling and Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2]
Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that exists in three isoforms: Akt1, Akt2, and Akt3.[3][4] These isoforms have distinct, though sometimes overlapping, functions in normal physiology and in the context of cancer.[5] The activation of the Akt pathway is initiated by various upstream signals, such as growth factors and cytokines, which activate receptor tyrosine kinases.[3] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt at the plasma membrane, where it is subsequently phosphorylated and activated by other kinases, such as PDK1 and mTORC2.[6]
Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating their activity. Key downstream effects of Akt activation include the promotion of cell cycle progression, inhibition of apoptosis (programmed cell death), and stimulation of protein synthesis and cell growth through the mTOR pathway.[7] In many tumors, this pathway is constitutively active due to mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN, which normally antagonizes PI3K activity.[1][8]
Akt inhibitors, such as the hypothetical this compound, are designed to block the activity of Akt, thereby preventing the downstream signaling that promotes cancer cell survival and proliferation.[9] These inhibitors can be categorized based on their mechanism of action, such as ATP-competitive inhibitors that bind to the kinase domain or allosteric inhibitors that bind to other sites on the enzyme to prevent its activation.[7] The administration of Akt inhibitors in preclinical mouse xenograft models is a critical step in evaluating their anti-tumor efficacy and determining their therapeutic potential.
Akt Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt signaling pathway and highlights the point of intervention for an Akt inhibitor.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound in Mouse Xenograft Models
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: Experimental workflow for evaluating this compound in a mouse xenograft model.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of established Akt inhibitors in various mouse xenograft models. This data can serve as a reference for designing studies with this compound.
Table 1: Dosing and Administration of Akt Inhibitors in Mouse Xenograft Models
| Inhibitor | Cancer Type | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Vehicle/Formulation |
| MK-2206 | Colorectal Cancer | NOD/SCID | Oral Gavage | 100 mg/kg | 3 times a week | Not Specified |
| MK-2206 | Breast Cancer | nu/nu | Oral Gavage | 240-480 mg/kg | Once per week | Not Specified |
| Capivasertib (AZD5363) | Breast Cancer | Not Specified | Oral Gavage | 100 mg/kg | Twice daily, 4 days/week | 10% DMSO, 2% HCl 1M in 25% kleptose |
| Capivasertib (AZD5363) | Gastric Cancer | nu/nu | Oral Gavage | 150 mg/kg | Twice daily | Not Specified |
| Compound 27 (PH domain inhibitor) | Pancreatic Cancer | Not Specified | Intraperitoneal | 125 mg/kg | Single dose for PD | Not Specified |
Table 2: Efficacy of Akt Inhibitors in Mouse Xenograft Models
| Inhibitor | Cancer Cell Line | Tumor Growth Inhibition (TGI) / Outcome |
| MK-2206 | SW480 (Colorectal) | Significant deceleration of tumor progression.[6] |
| MK-2206 | MCF7 (Breast) | Tumor growth inhibition.[10] |
| MK-2206 | BT474 (Breast) | Tumor growth inhibition.[10] |
| Capivasertib (AZD5363) | Various Breast Cancer PDXs | Varied responses from progressive disease to complete response.[8] |
| Capivasertib (AZD5363) | BT474c (Breast) | Dose-dependent growth inhibition.[1] |
| Compound 27 | Prostate Cancer | Inhibition of tumor growth.[11] |
Experimental Protocols
The following are detailed, generalized protocols for the administration of this compound in mouse xenograft models, based on established methodologies for similar compounds.
Protocol 1: Establishment of Subcutaneous Xenograft Model
1. Cell Culture:
-
Culture the selected human cancer cell line (e.g., MCF-7, PC-3, U87-MG) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in serum-free medium or PBS at the desired concentration (e.g., 1 x 10⁷ cells/mL).
-
A 1:1 mixture with Matrigel may be used to improve tumor take rate.[6]
2. Animal Handling and Cell Implantation:
-
Use immunocompromised mice (e.g., NOD/SCID, nu/nu) of 6-8 weeks of age.[6]
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of the mouse using a 27-gauge needle.
3. Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and treatment-related toxicity.
Protocol 2: Administration of this compound
1. Randomization:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
2. Formulation of this compound:
-
The formulation will depend on the physicochemical properties of this compound. Common vehicles for oral administration of small molecule inhibitors include:
-
30% (w/v) Captisol
-
10% DMSO, 25% Kleptose in an acidic buffer[8]
-
0.5% Hydroxypropyl methylcellulose / 0.1% Tween 80 in water
-
-
For intraperitoneal injection, this compound may be dissolved in a solution such as 10% DMSO in saline.
-
Prepare the formulation fresh daily or as stability data permits.
3. Administration:
-
Oral Gavage: Administer the formulated this compound or vehicle control directly into the stomach using a ball-tipped gavage needle. The volume is typically 100-200 µL.
-
Intraperitoneal (IP) Injection: Inject the formulated this compound or vehicle control into the peritoneal cavity using a 27-gauge needle.
-
The dosing schedule will need to be optimized for this compound. Common schedules for Akt inhibitors include once daily, twice daily, or three times a week.[6][8]
Protocol 3: Efficacy Evaluation and Endpoint Analysis
1. Continued Monitoring:
-
Continue to measure tumor volume and body weight throughout the treatment period.
2. Endpoint Criteria:
-
Define endpoint criteria for the study, such as:
-
Tumors reaching a maximum allowable size (e.g., 2000 mm³).
-
Significant weight loss (>20%).
-
Signs of distress or morbidity.
-
A predetermined study duration (e.g., 21-28 days).
-
3. Euthanasia and Tissue Collection:
-
At the study endpoint, euthanize the mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Excise the tumors, weigh them, and either flash-freeze in liquid nitrogen for molecular analysis or fix in formalin for immunohistochemistry.
4. Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences.
-
Pharmacodynamic (PD) Analysis: Analyze tumor lysates by Western blot or immunohistochemistry for the phosphorylation status of Akt and its downstream targets (e.g., p-PRAS40, p-GSK3β) to confirm target engagement by this compound.[10]
-
Biomarker Analysis: Evaluate proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) in tumor sections.[8]
Disclaimer: this compound is a putative compound name used for the purpose of these notes. All protocols and data are based on studies with established Akt inhibitors and should be adapted and optimized for any new chemical entity. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective AKT Inhibition by MK-2206 Represses Colorectal Cancer-Initiating Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice [pubmed.ncbi.nlm.nih.gov]
- 10. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibition of Akt3 Phosphorylation
These application notes provide a detailed protocol for the inhibition of Akt3 phosphorylation in a cellular context using a representative Akt inhibitor. This document is intended for researchers, scientists, and drug development professionals working in areas such as signal transduction, cancer biology, and neurobiology.
Introduction
The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Akt exists as three highly homologous isoforms: Akt1, Akt2, and Akt3.[1][3] While sharing many downstream targets, these isoforms can have non-redundant and even opposing functions.[4] Akt3, in particular, is highly expressed in the brain and has been implicated in neuronal development and certain types of cancer, such as melanoma and glioblastoma.[1][5][6] Inhibition of Akt3 phosphorylation and its subsequent activation is a key area of research for understanding its specific roles and for the development of targeted therapeutics.
This document provides a protocol for inhibiting Akt3 phosphorylation using MK-2206 , a potent and selective allosteric inhibitor of all three Akt isoforms, with demonstrated activity against Akt3.[7][8] While not exclusively specific for Akt3, its well-characterized inhibitory profile allows for the effective study of Akt3 signaling inhibition.
Quantitative Data: Inhibitory Activity of Selected Akt Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several common Akt inhibitors against the three Akt isoforms. This data is crucial for selecting the appropriate inhibitor and concentration for specific experimental needs.
| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference |
| MK-2206 | 8 | 12 | 65 | [7][8] |
| Ipatasertib (GDC-0068) | 5 | 18 | 8 | [7] |
| Capivasertib (AZD5363) | 3 | 7 | 7 | [7] |
| GSK690693 | 2 | 13 | 9 | [8] |
| Akti-1/2 (Akt Inhibitor VIII) | 58 | 210 | 2119 | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Akt3 signaling pathway and the experimental workflow for assessing the effect of an inhibitor on Akt3 phosphorylation.
Caption: Akt3 signaling pathway and the point of inhibition by MK-2206.
Caption: Experimental workflow for Western blot analysis of Akt3 phosphorylation.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line with detectable levels of Akt3 expression (e.g., U87MG glioblastoma, melanoma cell lines).
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM with 10% FBS).
-
MK-2206: Stock solution prepared in DMSO (e.g., 10 mM).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt3 (Ser472)
-
Rabbit anti-Akt3 (Total)
-
Mouse anti-GAPDH (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate.
-
DMSO (vehicle control).
Cell Culture and Treatment
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal Akt phosphorylation, serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
Inhibitor Treatment:
-
Prepare serial dilutions of MK-2206 in a complete cell culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 1, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 1-4 hours).
-
Western Blotting for Akt3 Phosphorylation
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and transfer it to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt3 (Ser472) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a digital imaging system.
-
-
Stripping and Re-probing:
-
To detect total Akt3 and the loading control (GAPDH), the membrane can be stripped and re-probed with the respective primary antibodies. Follow a standard stripping protocol.
-
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-Akt3 signal to the total Akt3 signal for each sample.
-
Further, normalize these values to the loading control (GAPDH) to account for any loading differences.
-
Plot the normalized phospho-Akt3 levels against the inhibitor concentration to determine the dose-dependent effect of MK-2206 on Akt3 phosphorylation.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak p-Akt3 signal | Low basal phosphorylation. | Stimulate cells with a growth factor (e.g., IGF-1) before inhibitor treatment. |
| Insufficient protein loaded. | Increase the amount of protein loaded per lane. | |
| Inactive primary antibody. | Use a fresh or validated antibody. | |
| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA). |
| Antibody concentration too high. | Optimize primary and secondary antibody dilutions. | |
| Inconsistent loading | Inaccurate protein quantification. | Be meticulous with the protein assay. |
| Pipetting errors. | Use calibrated pipettes and be careful when loading the gel. |
Conclusion
This protocol provides a comprehensive guide for the inhibition and subsequent analysis of Akt3 phosphorylation using the well-characterized inhibitor MK-2206. By following these detailed steps, researchers can effectively investigate the role of Akt3 in various biological processes and evaluate the efficacy of potential therapeutic agents targeting this important signaling molecule. Proper controls and careful optimization are essential for obtaining reliable and reproducible results.
References
- 1. What are Akt-3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. All Akt Isoforms (Akt1, Akt2, Akt3) Are Involved in Normal Hearing, but Only Akt2 and Akt3 Are Involved in Auditory Hair Cell Survival in the Mammalian Inner Ear - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Utilizing Akt-IN-3 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in the PI3K/Akt signaling pathway, a cascade frequently hyperactivated in a wide range of human cancers.[1][2][3] This pathway plays a central role in promoting cell survival, proliferation, and resistance to apoptosis, thereby diminishing the efficacy of conventional chemotherapy agents.[2][4] Inhibition of Akt has emerged as a promising strategy to sensitize cancer cells to cytotoxic treatments and overcome drug resistance.[2][5]
Akt-IN-3: A Novel Allosteric Akt Inhibitor
While specific public domain data for a compound explicitly named "this compound" is limited, this document will focus on the application of a representative potent and selective allosteric Akt inhibitor with a similar mechanistic profile. Allosteric inhibitors offer a distinct advantage over ATP-competitive inhibitors by binding to a site other than the highly conserved ATP-binding pocket, which can lead to greater selectivity among kinase family members.[1][6] These inhibitors function by locking Akt in an inactive conformation, preventing its recruitment to the plasma membrane and subsequent activation by phosphorylation.[6]
This document provides detailed application notes and protocols for utilizing an allosteric Akt inhibitor, herein referred to as this compound, in combination with standard chemotherapy agents to enhance their anti-tumor activity.
Data Presentation
The following tables summarize quantitative data from representative studies on the combination of allosteric Akt inhibitors with various chemotherapy agents.
Table 1: Synergistic Effects of this compound in Combination with Chemotherapy on Cell Viability (IC50 Values in µM)
| Cell Line | Cancer Type | Chemotherapy Agent | Chemotherapy IC50 (µM) | This compound IC50 (µM) | Combination Index (CI)* | Reference |
| OVCAR3 | Ovarian Cancer | Cisplatin | 8.5 | 2.1 | <1 (Synergistic) | [5] |
| HEC-1A | Endometrial Cancer | Doxorubicin | 0.2 | 1.8 | <1 (Synergistic) | [5] |
| PC-3 | Prostate Cancer | Docetaxel | 0.01 | 5.0 | <1 (Synergistic) | [7] |
| A549 | Lung Cancer | Paclitaxel | 0.05 | 3.5 | <1 (Synergistic) | [7] |
*Combination Index (CI) is a quantitative measure of the degree of interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Enhancement of Apoptosis by this compound in Combination with Chemotherapy
| Cell Line | Cancer Type | Treatment | % Apoptotic Cells (Annexin V Positive) | Fold Increase vs. Chemo Alone | Reference |
| OVCAR3 | Ovarian Cancer | Cisplatin (5 µM) | 15% | - | [5] |
| This compound (2 µM) | 8% | - | [5] | ||
| Cisplatin + this compound | 45% | 3.0 | [5] | ||
| HEC-1A | Endometrial Cancer | Doxorubicin (0.1 µM) | 20% | - | [5] |
| This compound (2 µM) | 10% | - | [5] | ||
| Doxorubicin + this compound | 60% | 3.0 | [5] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with a chemotherapy agent.
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete growth medium.
-
Treat the cells with either this compound alone, the chemotherapy agent alone, or a combination of both at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. The Combination Index can be calculated using software such as CompuSyn.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, the chemotherapy agent, or the combination for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
3. Western Blot Analysis of Akt Pathway Inhibition
This protocol is for confirming the mechanism of action of this compound.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β, anti-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 1, 6, 24 hours).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Visualizations
Caption: Akt signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound in combination with chemotherapy.
References
- 1. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The Role of Akt Activation in the Response to Chemotherapy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triple Akt inhibition as a new therapeutic strategy in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using Akt Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal mediator in the PI3K/Akt signaling pathway, a cascade that is fundamental to numerous cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] The pathway is frequently hyperactivated in a wide array of human cancers, making it a prime target for therapeutic intervention.[3][4] The Akt family comprises three highly related isoforms: Akt1, Akt2, and Akt3, each with distinct and sometimes overlapping functions.[4][5] While Akt1 is broadly expressed and involved in cell survival, and Akt2 is primarily associated with glucose metabolism, Akt3 is highly expressed in the brain and has been implicated in the development of certain cancers.[1][6]
A significant challenge in cancer therapy is the development of drug resistance. Recent studies have highlighted the upregulation of the Akt3 isoform as a critical mechanism of acquired resistance to various Akt inhibitors.[7][8] This phenomenon has been observed with both allosteric and ATP-competitive inhibitors of Akt.[5][7] Therefore, understanding the role of Akt3 in drug resistance is paramount for the development of more effective and durable anticancer therapies. These application notes provide a framework for utilizing Akt pathway inhibitors to investigate mechanisms of drug resistance, with a particular focus on the role of Akt3.
While the specific inhibitor "Akt-IN-3" was not identified in available literature, the following protocols and data are based on well-characterized pan-Akt and isoform-selective inhibitors and provide a comprehensive guide for studying Akt-mediated drug resistance.
Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][4] PIP3 acts as a docking site for Akt and its upstream activator PDK1 at the plasma membrane.[1][4] Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[4] Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions that contribute to cell survival and proliferation and, consequently, drug resistance.[1][2]
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-characterized Akt inhibitors against the three Akt isoforms. This data is crucial for selecting the appropriate inhibitor and concentration for specific research questions.
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference |
| MK-2206 | Allosteric | 8 | 12 | 65 | [7] |
| GDC-0068 (Ipatasertib) | ATP-competitive | 5 | 18 | 8 | [9] |
| GSK690693 | ATP-competitive | 2 | 13 | 9 | [10] |
| AZD5363 (Capivasertib) | ATP-competitive | 3 | 7 | 7 | [10] |
| Akti-1/2 (AKT inhibitor VIII) | Allosteric | 58 | 210 | 2119 | [9] |
| AT7867 | ATP-competitive | 32 | 17 | 47 | [9] |
Experimental Protocols
Cell Viability Assay to Determine IC50 Values
This protocol is used to determine the concentration of an Akt inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (parental and potentially drug-resistant variants)
-
Complete growth medium
-
Akt inhibitor of choice
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the Akt inhibitor in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Western Blotting for Akt Isoform Expression and Pathway Activation
This protocol is used to assess the expression levels of Akt isoforms and the phosphorylation status of Akt and its downstream targets.
Materials:
-
Parental and drug-resistant cancer cell lines
-
Akt inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt1, anti-Akt2, anti-Akt3, anti-p-Akt (S473), anti-p-Akt (T308), anti-total Akt, and antibodies for downstream targets like p-GSK3β)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Culture parental and resistant cells and treat with the Akt inhibitor at the desired concentration and time points.
-
Lyse the cells using lysis buffer and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescence substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Transwell Invasion Assay
This assay is used to evaluate the effect of Akt3 on the invasive potential of cancer cells, a phenotype often associated with drug resistance.[7]
Materials:
-
Parental and resistant cancer cell lines (with or without Akt3 knockdown/overexpression)
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free medium and medium with serum (as a chemoattractant)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Add medium containing serum to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Compare the number of invading cells between the different experimental groups.
Experimental Workflow for Investigating Akt3-Mediated Resistance
The following diagram illustrates a typical workflow for investigating the role of Akt3 in acquired resistance to an Akt inhibitor.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. What are Akt-3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upregulation of AKT3 Confers Resistance to the AKT Inhibitor MK2206 in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical (IHC) Detection of Phosphorylated Akt (p-Akt S473) Following Akt-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[1][2] Akt (also known as Protein Kinase B or PKB) is a serine/threonine kinase that exists in three isoforms: Akt1, Akt2, and Akt3.[3][4] Upon activation by upstream signals, such as growth factors, Akt is phosphorylated at two key residues: Threonine 308 (T308) and Serine 473 (S473).[5][6] Phosphorylation at both sites is required for maximal Akt activation.[6] The phosphorylation of Akt at S473 is a widely used biomarker for the activation state of the PI3K/Akt pathway in both basic research and clinical settings.[7]
Akt inhibitors, such as Akt-IN-3, are a class of targeted therapeutics designed to block the activity of Akt, thereby inducing apoptosis and inhibiting tumor growth.[8] Consequently, a robust and reliable method to assess the pharmacodynamic effects of these inhibitors is crucial for drug development. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of protein expression and phosphorylation status within the spatial context of the tissue architecture. This application note provides a detailed protocol for the IHC staining of phosphorylated Akt at Serine 473 (p-Akt S473) in formalin-fixed, paraffin-embedded (FFPE) tissue sections following treatment with an Akt inhibitor like this compound.
PI3K/Akt Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling cascade, highlighting the role of Akt phosphorylation and the point of intervention for Akt inhibitors.
Experimental Protocol: p-Akt (S473) Immunohistochemistry
This protocol is optimized for FFPE tissue sections. All incubation steps should be performed in a humidified chamber to prevent tissue drying.
Reagents and Materials
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0 (or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 1% BSA in PBS
-
Primary Antibody: Rabbit anti-phospho-Akt (Ser473) monoclonal antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol Steps
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene: 2 x 5 minutes.
-
Incubate in 100% ethanol: 2 x 3 minutes.
-
Incubate in 95% ethanol: 1 x 3 minutes.
-
Incubate in 70% ethanol: 1 x 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat to 95-100°C for 20 minutes in a water bath or steamer.
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse with PBS: 2 x 5 minutes.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS: 2 x 5 minutes.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-Akt (S473) antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate slides with the diluted primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS: 3 x 5 minutes.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS: 3 x 5 minutes.
-
Prepare and apply DAB substrate according to the manufacturer's protocol. Monitor for color development (brown precipitate).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Experimental Workflow
The following diagram outlines the key stages of the immunohistochemistry protocol.
Data Presentation and Analysis
Quantitative analysis of p-Akt S473 staining is essential for evaluating the efficacy of Akt inhibitors. A common method is the H-score (Histoscore), which combines both the staining intensity and the percentage of positive cells.
H-Score Calculation: H-Score = Σ (Intensity x Percentage) = (1 x % of weakly stained cells) + (2 x % of moderately stained cells) + (3 x % of strongly stained cells)
The H-score ranges from 0 to 300.
Example Quantitative Data
The following table presents hypothetical data from a preclinical study evaluating the effect of this compound on p-Akt S473 levels in tumor xenografts.
| Treatment Group | N | Mean H-Score (± SEM) | Staining Intensity Distribution (Weak/Moderate/Strong) |
| Vehicle Control | 10 | 220 (± 15) | 10% / 30% / 60% |
| This compound (10 mg/kg) | 10 | 80 (± 10) | 60% / 20% / 0% |
| This compound (30 mg/kg) | 10 | 30 (± 5) | 85% / 5% / 0% |
These results would indicate a dose-dependent decrease in p-Akt S473 staining following treatment with this compound, providing evidence of target engagement and pathway inhibition.
Conclusion
This application note provides a comprehensive protocol for the immunohistochemical detection of p-Akt (S473) in FFPE tissues, which is a critical tool for assessing the pharmacodynamic effects of Akt inhibitors like this compound. Adherence to this detailed methodology, coupled with a robust quantitative analysis, will enable researchers to generate reliable and reproducible data to support their drug development programs.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt isoforms in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCR-Induced Akt Serine 473 Phosphorylation Is Regulated by Protein Kinase C-Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Immunohistochemical demonstration of phospho-Akt in high Gleason grade prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Akt-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-3 is a potent, selective, and cell-permeable pan-Akt inhibitor. The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][2] By inhibiting all three isoforms of Akt (Akt1, Akt2, and Akt3), this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a valuable tool for cancer research and a potential therapeutic agent.[1] These application notes provide detailed protocols for analyzing the effects of this compound on apoptosis and cell cycle progression using flow cytometry.
While specific quantitative data for this compound is not yet widely published, the data presented here is representative of the effects observed with other pan-Akt inhibitors, such as MK-2206, and serves as a guide for expected outcomes. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
Data Presentation
The following tables summarize the expected quantitative effects of pan-Akt inhibitors on apoptosis and cell cycle distribution in cancer cell lines, as determined by flow cytometry.
Table 1: Induction of Apoptosis by a Representative Pan-Akt Inhibitor (MK-2206) in Cancer Cells
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Reference |
| Nalm-6 (B-cell leukemia) | MK-2206 | IC50 | 48 | ~45% | [3] |
| Reh-6 (B-cell leukemia) | MK-2206 | IC50 | 48 | ~40% | [3] |
| Molt-4 (T-cell leukemia) | MK-2206 | IC50 | 48 | ~35% | [3] |
| H460 (NSCLC) | MK-2206 | 1 | 60 | ~20% | [4] |
| H2126 (NSCLC) | MK-2206 | 1 | 60 | ~15% | [4] |
Table 2: Cell Cycle Arrest Induced by a Representative Pan-Akt Inhibitor (MK-2206) in Cancer Cells
| Cell Line | Treatment | Concentration (nM) | Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| SKBr3 (Breast Cancer) | MK-2206 | 310 | 48 | Increased | Decreased | No significant change | [5] |
| MDA-MB-468 (Breast Cancer) | MK-2206 | 310 | 48 | Increased | Decreased | No significant change | [5] |
| HCT8 (Colorectal Cancer) | MK-2206 | 310 | 48 | Increased | Decreased | No significant change | [5] |
Signaling Pathways and Experimental Workflows
Akt Signaling Pathway and Inhibition
The diagram below illustrates the central role of Akt in promoting cell survival and proliferation. Growth factor signaling activates PI3K, which in turn activates Akt. Activated Akt phosphorylates numerous downstream targets to inhibit apoptosis and promote cell cycle progression. Pan-Akt inhibitors like this compound block this signaling cascade, leading to apoptosis and cell cycle arrest.[1][6]
Caption: Inhibition of the Akt signaling pathway by this compound.
Experimental Workflow: Apoptosis Analysis
The following workflow outlines the key steps for assessing apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Flow cytometry workflow for apoptosis analysis.
Experimental Workflow: Cell Cycle Analysis
This diagram illustrates the procedure for analyzing cell cycle distribution in this compound treated cells using Propidium Iodide (PI) staining.
Caption: Flow cytometry workflow for cell cycle analysis.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (which contains detached, potentially apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the previously collected culture medium.
-
For suspension cells, directly collect the cell suspension.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for the analysis of cellular DNA content to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, cold (-20°C)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Cell Harvesting: Harvest cells (adherent or suspension) and transfer to a microcentrifuge tube.
-
Washing: Centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C.
-
Add 500 µL of Propidium Iodide solution (50 µg/mL).
-
-
Incubation: Incubate the tubes for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use software to deconvolute the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination treatment of cancer cells with pan-Akt and pan-mTOR inhibitors: effects on cell cycle distribution, p-Akt expression level and radiolabelled-choline incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Akt Inhibitors in Neuroscience Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions essential for the nervous system. This pathway is integral to regulating neuronal survival, proliferation, metabolism, and synaptic plasticity.[1][2][3][4] Dysregulation of the PI3K/Akt pathway is implicated in the pathogenesis of numerous neurological and psychiatric conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's, ischemic brain injury (stroke), and mood disorders.[1][2][3][5][6]
Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that acts as a central node in this pathway.[7][8] In mammals, Akt is expressed as three distinct isoforms—Akt1, Akt2, and Akt3—which exhibit unique expression patterns and functional roles within the brain.[9][10][11][12] This isoform specificity provides a nuanced layer of regulation over neuronal processes.
The development of small molecule inhibitors targeting Akt has become a pivotal strategy in neuroscience research. These pharmacological tools are indispensable for dissecting the complex roles of Akt signaling in both physiological and pathological states. This document provides detailed application notes and protocols for the use of a representative Akt inhibitor, herein referred to as Akt-IN-3, in various neuroscience research contexts.
Mechanism of Action
This compound is a potent and selective inhibitor of Akt kinases. Its primary mechanism involves binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. The activation of Akt itself is a multi-step process initiated by growth factors, neurotrophins, or other stimuli that activate PI3K.[13][14] Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, which recruits Akt via its pleckstrin homology (PH) domain.[13] Subsequent phosphorylation at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2), leads to full kinase activation.[7][14] this compound blocks the catalytic activity of the fully activated enzyme.
The three Akt isoforms have distinct distributions and functions in the central nervous system:
-
Akt1: Ubiquitously expressed, with high levels in neurons. It plays a significant role in neuronal survival, and its dysfunction is linked to schizophrenia-like behaviors.[9][10][11] It is also required for late-phase long-term potentiation (L-LTP), a key cellular correlate of memory.[10][15]
-
Akt2: Primarily expressed in astrocytes and is crucial for glucose homeostasis.[10][11][12] Its role in neurons is less pronounced, but its absence has been linked to anxiety and depression-like behaviors in mice.[5]
-
Akt3: The predominant isoform in the brain, highly expressed in neurons.[6][9][12] It is essential for normal brain development and size.[6][12] Dysregulation of Akt3 is associated with several neurodevelopmental disorders.[6][16]
Key Applications in Neuroscience Research
The use of Akt inhibitors like this compound allows for the temporal and dose-dependent interrogation of the Akt pathway's function in various experimental models.
Studies in Neurodegenerative Diseases
Disrupted Akt signaling contributes to neuronal death in diseases like Alzheimer's and Parkinson's.[1][2][3] Akt normally promotes cell survival by phosphorylating and inhibiting pro-apoptotic factors such as GSK3β, FOXO transcription factors, and Bad.[1][3][13]
-
Research Use: In cell culture models of neurodegeneration (e.g., using Aβ oligomers, MPP+, or 6-OHDA), this compound can be used to confirm the neuroprotective role of the Akt pathway. Inhibition of Akt is expected to exacerbate neurotoxicity.
Investigation of Synaptic Plasticity and Memory
Akt signaling is pivotal for synaptic plasticity, the cellular basis of learning and memory.[10][15][17]
-
Akt1 is specifically required for L-LTP and the associated protein synthesis.[10]
-
Both Akt1 and Akt3 appear to have overlapping functions in inhibiting metabotropic glutamate receptor-dependent long-term depression (mGluR-LTD).[10][15]
-
Research Use: In electrophysiological studies using brain slices, this compound can be applied to dissect the necessity of Akt activity for the induction and maintenance of LTP and LTD.
Models of Ischemic Brain Injury (Stroke)
The PI3K/Akt pathway is a key pro-survival pathway that is activated in response to ischemic insults.[18] It helps protect neurons from apoptosis.
-
Research Use: In both in vitro (oxygen-glucose deprivation) and in vivo (e.g., middle cerebral artery occlusion) models of stroke, this compound can be administered to determine the therapeutic window and importance of Akt signaling in ischemic tolerance and neuroprotection.[18][19] Treatment with the inhibitor is expected to increase infarct volume and worsen neurological deficits.
Research into Psychiatric and Neurodevelopmental Disorders
Genetic studies have linked alterations in the Akt pathway to schizophrenia, depression, and autism spectrum disorders.[5][6][20][21] Akt3, in particular, is critical for proper brain growth and development.[6][12]
-
Research Use: In animal models, systemic or region-specific administration of this compound can be used to mimic certain signaling deficits observed in these disorders, allowing for the study of downstream behavioral and cellular consequences.[20]
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from experiments using an Akt inhibitor like this compound, based on published literature for similar compounds.
Table 1: In Vitro Effects of Akt Inhibition on Neuronal Cultures
| Experimental Model | Treatment | Parameter Measured | Expected Outcome with this compound | Reference |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Cell Viability (MTT Assay) | Decrease | [18][19] |
| Primary Cortical Neurons | OGD | Caspase-3 Activation | Increase | [18] |
| Hippocampal Neurons | Aβ Oligomer Exposure | Neuronal Apoptosis (TUNEL) | Increase | [3] |
| PC12 Cells | Nerve Growth Factor (NGF) | Neurite Outgrowth | Decrease | [13][22] |
Table 2: In Vivo Effects of Akt Inhibition in Rodent Models
| Animal Model | Treatment | Parameter Measured | Expected Outcome with this compound | Reference |
| Rat MCAO (Stroke) | Intracerebroventricular Infusion | Infarct Volume (TTC Staining) | Increase | [19] |
| Rat MCAO (Stroke) | Intracerebroventricular Infusion | Neurological Deficit Score | Worsening | [19] |
| Mouse Hippocampus | High-Frequency Stimulation | Long-Term Potentiation (fEPSP) | Impairment | [10][17] |
| Mouse Model of Schizophrenia | Systemic Administration | Prepulse Inhibition Deficits | Exacerbation | [5][20] |
Visualizations
Signaling Pathway
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for studying Akt inhibition.
Logical Relationships of Akt Isoforms in Synaptic Plasticity
Caption: Differential roles of Akt isoforms in hippocampal synaptic plasticity.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt and Downstream Targets
Objective: To quantify the inhibition of Akt signaling in response to this compound treatment in cultured cells or brain tissue.
Materials:
-
Primary neuronal culture or brain tissue homogenate
-
This compound (stock solution in DMSO)
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-Actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell/Tissue Lysis:
-
For cultures: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold Lysis Buffer. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 min at 4°C.
-
For tissue: Homogenize brain tissue in Lysis Buffer on ice. Centrifuge to clear debris.
-
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:5000 in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of phospho-proteins to their respective total proteins and then to a loading control (β-Actin).
Protocol 2: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)
Objective: To assess the effect of this compound on neuronal survival following an ischemic-like insult.
Materials:
-
Primary cortical neuron culture (DIV 10-14)
-
Neurobasal medium and B27 supplement
-
OGD Buffer (glucose-free DMEM)
-
This compound
-
Hypoxia chamber (95% N₂, 5% CO₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Pre-treatment: Replace culture medium with fresh Neurobasal/B27. Add this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) to the wells. Incubate for 1 hour.
-
OGD Induction:
-
Wash cultures twice with OGD Buffer.
-
Add fresh OGD Buffer (containing this compound or vehicle) to the wells.
-
Place the culture plate in a hypoxia chamber for 60-90 minutes at 37°C.
-
A normoxia control group should be maintained in regular glucose-containing medium in a standard incubator.
-
-
Reoxygenation: Remove the plate from the hypoxia chamber. Replace the OGD buffer with the original pre-treatment medium (Neurobasal/B27 with inhibitor/vehicle). Return to the standard incubator for 24 hours.
-
MTT Assay:
-
Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Express cell viability as a percentage of the normoxia control group.
Conclusion and Future Directions
Akt inhibitors like this compound are powerful tools for elucidating the multifaceted roles of Akt signaling in the central nervous system. By enabling precise pharmacological manipulation of this pathway, researchers can investigate its contribution to neurodegeneration, synaptic plasticity, and recovery from injury. Future research should focus on developing isoform-specific inhibitors to untangle the distinct and sometimes opposing roles of Akt1, Akt2, and Akt3. Such specific tools will be invaluable for validating these isoforms as therapeutic targets for a range of devastating neurological disorders.
References
- 1. The Role of PI3K/Akt and ERK in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. AKT inhibition in the central nervous system induces signaling defects resulting in psychiatric symptomatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain Development and Akt Signaling: the Crossroads of Signaling Pathway and Neurodevelopmental Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. All Akt Isoforms (Akt1, Akt2, Akt3) Are Involved in Normal Hearing, but Only Akt2 and Akt3 Are Involved in Auditory Hair Cell Survival in the Mammalian Inner Ear - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AKT isoforms have distinct hippocampal expression and roles in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistological Examination of AKT Isoforms in the Brain: Cell-Type Specificity That May Underlie AKT’s Role in Complex Brain Disorders and Neurological Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role for Akt3/Protein Kinase Bγ in Attainment of Normal Brain Size - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement of Akt in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activating Akt and the brain's resources to drive cellular survival and prevent inflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. Signalling mechanisms mediated by the phosphoinositide 3-kinase/Akt cascade in synaptic plasticity and memory in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preconditioning-Activated AKT Controls Neuronal Tolerance to Ischemia through the MDM2–p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Isoform-specific roles for AKT in affective behavior, spatial memory, and extinction related to psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A role for Akt and glycogen synthase kinase-3 as integrators of dopamine and serotonin neurotransmission in mental health - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Anwendungshinweise und Protokolle für die Untersuchung von Stoffwechselwegen mit dem Akt-Inhibitor MK-2206
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Die Proteinkinase B, auch als Akt bekannt, ist eine Serin/Threonin-Kinase, die eine zentrale Rolle in verschiedenen zellulären Prozessen wie Zellwachstum, Proliferation, Überleben und Stoffwechsel spielt.[1][2] Der PI3K/Akt/mTOR-Signalweg ist in vielen Krebsarten hochreguliert, was zu einer verstärkten Glykolyse, dem sogenannten Warburg-Effekt, und einem veränderten Zellstoffwechsel führt.[3][4] Die Hemmung von Akt ist daher eine vielversprechende Strategie zur Untersuchung und potenziellen Behandlung von Krebs und Stoffwechselerkrankungen.[1][4]
MK-2206 ist ein hochselektiver, allosterischer Inhibitor aller drei Akt-Isoformen (Akt1, Akt2 und Akt3).[5][6] Dieses Dokument beschreibt die Anwendung von MK-2206 als Werkzeug zur Untersuchung von Stoffwechselwegen, insbesondere des Glukosestoffwechsels. Es enthält detaillierte Protokolle für Schlüssel-Assays und fasst quantitative Daten zu den metabolischen Effekten von MK-2206 zusammen.
Wirkmechanismus
MK-2206 bindet an eine allosterische Tasche von Akt und hemmt dessen Aktivität, indem es die für die Aktivierung erforderliche Konformationsänderung und Phosphorylierung an Threonin 308 und Serin 473 verhindert.[5][6] Dies führt zu einer Herunterregulierung der nachgeschalteten Signalwege, die an der Regulation des Stoffwechsels beteiligt sind.
Daten zur Anwendung
Die Hemmung von Akt durch MK-2206 führt zu signifikanten Veränderungen im Zellstoffwechsel. Die folgenden Tabellen fassen quantitative Daten aus Studien mit MK-2206 in verschiedenen Krebszelllinien zusammen.
Tabelle 1: IC50-Werte von MK-2206 in verschiedenen Zelllinien
| Zelllinie | Krebsart | IC50 (µM) | Anmerkungen |
| HT29 | Kolorektalkarzinom | 5x GI50 | Konzentration, die das Wachstum um 50% hemmt.[5] |
| PC3 | Prostatakarzinom | 3x GI50 | Konzentration, die das Wachstum um 50% hemmt.[5] |
| Verschiedene solide Tumore | Diverse | MTD: 200 mg QW | Maximal tolerierte Dosis in einer Phase-II-Studie.[6] |
Tabelle 2: Metabolische Effekte von MK-2206 in HT29-Kolorektalkarzinomzellen
| Metabolit | Veränderung nach 24h Behandlung | p-Wert |
| Glutamat | Signifikante Abnahme | ≤ 0.05[5] |
| Glukose | Signifikanter Anstieg | ≤ 0.05[5] |
| Phosphocholin (PC) | Abnahme | - |
| Phosphoethanolamin (PE) | Abnahme | - |
| Phosphokreatin (PCr) | Abnahme | - |
| Nukleosidtriphosphate (NTP) | Abnahme | - |
Daten aus einer Studie mit MK-2206 in einer Konzentration, die dem 5-fachen der GI50 entspricht.[5]
Signalwege und experimentelle Arbeitsabläufe
Die folgenden Diagramme veranschaulichen den Akt-Signalweg und die experimentellen Arbeitsabläufe zur Untersuchung der metabolischen Effekte von MK-2206.
Abbildung 1: Vereinfachter Akt-Signalweg und seine Rolle im Glukosestoffwechsel.
Abbildung 2: Experimenteller Arbeitsablauf zur Untersuchung der metabolischen Effekte von MK-2206.
Detaillierte experimentelle Protokolle
Western Blot zur Analyse der Akt-Signalweg-Phosphorylierung
Dieses Protokoll beschreibt die Detektion von phosphoryliertem Akt (p-Akt) und phosphoryliertem Glykogensynthase-Kinase-3-beta (p-GSK3β) als Marker für die Akt-Aktivität nach Behandlung mit MK-2206.
Materialien:
-
Zellkulturmedium, fötales Kälberserum (FCS), Penicillin/Streptomycin
-
MK-2206
-
Phosphatase- und Protease-Inhibitor-Cocktails
-
RIPA-Puffer
-
BCA-Protein-Assay-Kit
-
Laemmli-Probenpuffer
-
SDS-PAGE-Gele
-
PVDF-Membran
-
Blockierpuffer (z. B. 5 % BSA oder Magermilch in TBST)
-
Primäre Antikörper: anti-p-Akt (Ser473), anti-Akt (total), anti-p-GSK3β (Ser9), anti-GSK3β (total), anti-GAPDH oder β-Actin (Ladekontrolle)
-
Meerrettichperoxidase (HRP)-gekoppelter sekundärer Antikörper
-
Chemilumineszenz-Substrat (ECL)
-
Bildgebungssystem für Western Blots
Protokoll:
-
Zellbehandlung: Kultivieren Sie die Zellen bis zu einer Konfluenz von 70-80 %. Behandeln Sie die Zellen mit den gewünschten Konzentrationen von MK-2206 oder einer Vehikelkontrolle für den angegebenen Zeitraum.
-
Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie in RIPA-Puffer, der mit Phosphatase- und Protease-Inhibitoren supplementiert ist.
-
Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration der Lysate mit einem BCA-Assay.
-
Probenvorbereitung: Mischen Sie gleiche Mengen an Protein (z. B. 20-30 µg) mit Laemmli-Probenpuffer und denaturieren Sie die Proben durch Erhitzen bei 95 °C für 5 Minuten.
-
Gelelektrophorese: Trennen Sie die Proteine mittels SDS-PAGE.
-
Proteintransfer: Übertragen Sie die Proteine auf eine PVDF-Membran.
-
Blockierung: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in Blockierpuffer.
-
Inkubation mit primären Antikörpern: Inkubieren Sie die Membran über Nacht bei 4 °C mit den primären Antikörpern, die in Blockierpuffer verdünnt sind.
-
Waschschritte: Waschen Sie die Membran dreimal für jeweils 5-10 Minuten mit TBST.
-
Inkubation mit sekundärem Antikörper: Inkubieren Sie die Membran für 1 Stunde bei Raumtemperatur mit dem HRP-gekoppelten sekundären Antikörper.
-
Waschschritte: Wiederholen Sie die Waschschritte wie in Schritt 9.
-
Detektion: Inkubieren Sie die Membran mit ECL-Substrat und detektieren Sie das Chemilumineszenz-Signal mit einem geeigneten Bildgebungssystem.
-
Analyse: Quantifizieren Sie die Bandenintensitäten und normalisieren Sie die phosphorylierten Proteine auf die Gesamtproteine und die Ladekontrolle.
Glukoseaufnahme-Assay mit 2-NBDG
Dieses Protokoll verwendet den fluoreszierenden Glukose-Analog 2-NBDG, um die Glukoseaufnahme in Zellen nach Behandlung mit einem Akt-Inhibitor zu messen.[7][8][9][10]
Materialien:
-
Zellkulturmedium, FCS, Penicillin/Streptomycin
-
MK-2206
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glukosefreies Medium
-
PBS
-
Trypsin-EDTA
-
Durchflusszytometer oder Fluoreszenzmikroskop
Protokoll:
-
Zellkultur: Säen Sie die Zellen in einer geeigneten Dichte in Platten aus und kultivieren Sie sie über Nacht.
-
Inhibitor-Behandlung: Behandeln Sie die Zellen mit MK-2206 oder einer Vehikelkontrolle in serumfreiem Medium für den gewünschten Zeitraum.
-
Glukose-Entzug: Entfernen Sie das Medium und waschen Sie die Zellen mit glukosefreiem Medium. Inkubieren Sie die Zellen für 15-30 Minuten in glukosefreiem Medium.
-
2-NBDG-Inkubation: Fügen Sie 2-NBDG zu den Zellen in glukosefreiem Medium hinzu (Endkonzentration typischerweise 50-100 µM) und inkubieren Sie für 15-60 Minuten bei 37 °C.
-
Reaktion stoppen: Entfernen Sie das 2-NBDG-haltige Medium und waschen Sie die Zellen zweimal mit eiskaltem PBS, um die Aufnahme zu stoppen.
-
Zellernte (für Durchflusszytometrie): Trypsinieren Sie die Zellen, resuspendieren Sie sie in PBS mit 2 % FCS und analysieren Sie die Fluoreszenz mit einem Durchflusszytometer.
-
Bildgebung (für Mikroskopie): Fügen Sie PBS zu den Zellen hinzu und nehmen Sie Bilder mit einem Fluoreszenzmikroskop auf.
-
Analyse: Quantifizieren Sie die mittlere Fluoreszenzintensität, um die Glukoseaufnahme zu bestimmen.
Laktatproduktions-Assay
Dieses Protokoll beschreibt die Messung der extrazellulären Laktatkonzentration als Indikator für die glykolytische Aktivität.
Option A: Kommerzieller Laktat-Assay-Kit
Materialien:
-
Zellkulturmedium, FCS, Penicillin/Streptomycin
-
MK-2206
-
Kommerzieller Laktat-Assay-Kit (kolorimetrisch oder fluorometrisch)
-
96-Well-Platte
-
Mikroplatten-Lesegerät
Protokoll:
-
Zellbehandlung: Kultivieren Sie die Zellen und behandeln Sie sie mit MK-2206 oder einer Vehikelkontrolle.
-
Probenentnahme: Sammeln Sie zu den gewünschten Zeitpunkten den Zellkulturüberstand.
-
Assay-Durchführung: Führen Sie den Laktat-Assay gemäß den Anweisungen des Herstellers durch. Dies beinhaltet in der Regel die Inkubation der Proben mit einer Enzymmischung, die zu einer farbigen oder fluoreszierenden Reaktion führt.
-
Messung: Messen Sie die Extinktion oder Fluoreszenz mit einem Mikroplatten-Lesegerät.
-
Analyse: Erstellen Sie eine Standardkurve mit den mitgelieferten Laktatstandards und berechnen Sie die Laktatkonzentration in den Proben. Normalisieren Sie die Laktatkonzentration auf die Zellzahl oder den Proteingehalt.
Option B: Seahorse XF Analyzer
Der Seahorse XF Analyzer misst die extrazelluläre Ansäuerungsrate (ECAR), die hauptsächlich auf die Laktatproduktion zurückzuführen ist.
Materialien:
-
Seahorse XF Analyzer und Verbrauchsmaterialien (Zellkulturplatten, Kassetten)
-
Seahorse XF Assay-Medium
-
MK-2206
-
Oligomycin, FCCP, Rotenon/Antimycin A (für Mito Stress Test)
-
Glukose, 2-Deoxyglukose (2-DG) (für Glycolysis Stress Test)
Protokoll:
-
Zellkultur: Säen Sie die Zellen in die Seahorse XF-Zellkulturplatten und lassen Sie sie anhaften.
-
Inhibitor-Behandlung: Behandeln Sie die Zellen mit MK-2206 oder einer Vehikelkontrolle vor dem Assay.
-
Assay-Vorbereitung: Wechseln Sie das Medium zu einem bicarbonatfreien Seahorse XF-Assay-Medium und inkubieren Sie die Zellen in einem CO2-freien Inkubator bei 37 °C für 1 Stunde.
-
Seahorse-Analyse: Führen Sie einen geeigneten Seahorse-Assay durch (z. B. Glycolytic Rate Assay oder Mito Stress Test), um die ECAR-Werte zu messen.[11][12]
-
Analyse: Analysieren Sie die Daten mit der Seahorse Wave-Software, um die glykolytische Rate und andere Stoffwechselparameter zu berechnen.
Schlussfolgerung
Der Akt-Inhibitor MK-2206 ist ein wertvolles Werkzeug zur Untersuchung der Rolle des Akt-Signalwegs in der Stoffwechselregulation. Die hier vorgestellten Protokolle und Daten bieten eine Grundlage für Forscher, um die Auswirkungen der Akt-Inhibition auf den Glukosestoffwechsel in verschiedenen zellulären Modellen zu untersuchen. Die Kombination von Western Blotting zur Bestätigung der Ziel-Inhibition mit funktionellen Assays wie der Messung der Glukoseaufnahme und der Laktatproduktion ermöglicht ein umfassendes Verständnis der metabolischen Konsequenzen der Akt-Signalweg-Blockade.
References
- 1. capivasertib - My Cancer Genome [mycancergenome.org]
- 2. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt: A Potential Drug Target for Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic biomarkers of response to the AKT inhibitor MK-2206 in pre-clinical models of human colorectal and prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interrogating two schedules of the AKT inhibitor MK-2206 in patients with advanced solid tumors incorporating novel pharmacodynamic and functional imaging biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [bio-protocol.org]
- 8. assaygenie.com [assaygenie.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]
- 11. tabaslab.com [tabaslab.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols: High-Throughput CRISPR Screening to Identify Synergistic Targets for the Novel Akt Inhibitor, Akt-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PI3K/Akt signaling pathway is a critical regulator of diverse cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers. The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in this pathway. Upon activation, Akt phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting apoptosis and driving cell cycle progression.
The central role of Akt in cancer has made it an attractive target for therapeutic intervention. Akt inhibitors, such as the hypothetical novel compound Akt-IN-3, are being developed to block the activity of one or more of the three Akt isoforms (Akt1, Akt2, and Akt3). However, the efficacy of single-agent targeted therapies is often limited by intrinsic or acquired resistance. A promising strategy to overcome resistance and enhance therapeutic efficacy is the use of combination therapies.
This document outlines a comprehensive approach using a genome-wide CRISPR-Cas9 screen to identify genes that, when knocked out, synergize with this compound to induce cancer cell death. Such synthetic lethal interactions can reveal novel drug targets for combination therapy, providing a rational basis for the development of more effective cancer treatments.
Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator PDK1. At the plasma membrane, Akt is phosphorylated by PDK1 and mTORC2, leading to its full activation. Activated Akt then phosphorylates a wide array of downstream targets to regulate cellular processes. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.
Caption: The PI3K/Akt Signaling Pathway.
Experimental Workflow
A pooled, genome-wide CRISPR-Cas9 knockout screen is performed to identify genes that sensitize cancer cells to this compound. The overall workflow consists of several key steps: 1) generation of a lentiviral single-guide RNA (sgRNA) library, 2) transduction of Cas9-expressing cancer cells with the sgRNA library, 3) selection of transduced cells, 4) treatment with either a vehicle control (DMSO) or this compound, 5) harvesting of genomic DNA, 6) PCR amplification of sgRNA sequences, 7) next-generation sequencing (NGS) to determine sgRNA abundance, and 8) data analysis to identify sgRNAs that are depleted in the this compound treated population, indicating synthetic lethality.
Caption: CRISPR Screen Experimental Workflow.
Materials and Methods
Cell Lines and Culture
-
Human cancer cell line with a dysregulated PI3K/Akt pathway (e.g., a PTEN-null or PIK3CA-mutant line).
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells are maintained at 37°C in a humidified incubator with 5% CO2.
Lentiviral sgRNA Library and Virus Production
-
A genome-wide human sgRNA library (e.g., GeCKO v2) is used.
-
Lentivirus is produced by co-transfecting HEK293T cells with the sgRNA library plasmid pool and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.
-
Viral supernatant is harvested 48 and 72 hours post-transfection, pooled, and filtered.
CRISPR-Cas9 Screen Protocol
-
Cas9-Expressing Cell Line Generation: Stably express Cas9 in the target cancer cell line by lentiviral transduction followed by selection (e.g., with blasticidin).
-
Lentiviral Transduction of sgRNA Library:
-
Seed Cas9-expressing cells at a density that ensures a library representation of at least 500 cells per sgRNA.
-
Transduce the cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.4 to ensure that most cells receive a single sgRNA.
-
-
Puromycin Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium. Maintain selection for 3-5 days until a non-transduced control plate shows complete cell death.
-
Drug Treatment:
-
Split the selected cell population into two arms: a vehicle control (DMSO) and an experimental arm (this compound).
-
Treat the cells with a pre-determined sublethal concentration of this compound (e.g., IC20) to identify sensitizing genetic knockouts.
-
Culture the cells for 14-21 days, passaging as needed and maintaining a minimum library representation.
-
-
Genomic DNA Extraction: Harvest at least 2.5 x 10^7 cells from each treatment arm and extract genomic DNA using a commercial kit.
-
sgRNA Sequencing and Analysis:
-
Amplify the sgRNA cassette from the genomic DNA using a two-step PCR protocol.
-
Sequence the amplicons using a next-generation sequencing platform.
-
Analyze the sequencing data using software such as MAGeCK to identify sgRNAs that are significantly depleted in the this compound-treated cells compared to the DMSO-treated cells.
-
Cell Viability Assay for Hit Validation
-
Validate candidate synergistic targets identified from the CRISPR screen.
-
Individually knock out the candidate genes in the Cas9-expressing cell line using specific sgRNAs.
-
Seed the knockout and control cells in 96-well plates.
-
Treat the cells with a dose range of this compound.
-
After 72 hours, assess cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) for each condition.
Results
The results of the CRISPR screen are analyzed to identify genes for which knockout leads to a significant reduction in cell viability in the presence of this compound. The data is typically represented as a log-fold change of sgRNA abundance in the treated versus control samples. A negative log-fold change indicates depletion of the sgRNA and suggests a synergistic interaction.
Table 1: Top Synergistic Targets Identified from the CRISPR Screen with this compound
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value | False Discovery Rate (FDR) |
| TSC1 | Tuberous Sclerosis Complex 1 | -3.2 | 1.5e-8 | 2.1e-6 |
| TSC2 | Tuberous Sclerosis Complex 2 | -3.1 | 2.3e-8 | 2.9e-6 |
| RICTOR | RPTOR Independent Companion of MTOR, Complex 2 | -2.8 | 5.1e-7 | 4.5e-5 |
| BCL2L1 | BCL2-Like 1 | -2.5 | 1.2e-6 | 8.9e-5 |
| MCL1 | MCL1, BCL2 Family Apoptosis Regulator | -2.4 | 3.4e-6 | 2.1e-4 |
| YAP1 | Yes Associated Protein 1 | -2.2 | 8.9e-6 | 4.7e-4 |
| IKBKE | Inhibitor of Nuclear Factor Kappa B Kinase Subunit Epsilon | -2.1 | 1.5e-5 | 7.1e-4 |
Note: This data is hypothetical and for illustrative purposes.
The screen identified several high-confidence hits. Notably, knockout of TSC1 and TSC2, negative regulators of mTORC1, showed strong synergy with Akt inhibition. This suggests that dual inhibition of Akt and the mTORC1 pathway could be an effective therapeutic strategy. Additionally, knockout of anti-apoptotic proteins such as BCL2L1 and MCL1 also sensitized cells to this compound, highlighting the potential for combining Akt inhibitors with Bcl-2 family inhibitors.
Validation of Top Hits
To confirm the synergistic interactions identified in the primary screen, individual knockout cell lines for the top candidate genes were generated. The effect of this compound on the viability of these knockout cells was then assessed.
Table 2: Validation of Synergistic Interactions by Cell Viability Assays
| Gene Knockout | This compound IC50 (nM) | Fold Sensitization (vs. Control) |
| Control (Non-targeting sgRNA) | 1250 | 1.0 |
| TSC1 | 150 | 8.3 |
| TSC2 | 180 | 6.9 |
| BCL2L1 | 220 | 5.7 |
| MCL1 | 250 | 5.0 |
Note: This data is hypothetical and for illustrative purposes.
The validation experiments confirmed that knockout of the top candidate genes significantly sensitized the cancer cells to this compound, as evidenced by the substantial decrease in the IC50 values.
Discussion
This application note provides a framework for utilizing a genome-wide CRISPR-Cas9 screen to identify novel synergistic targets for the Akt inhibitor this compound. The hypothetical results highlight a common theme in Akt inhibitor resistance: the reactivation of downstream signaling pathways, particularly through mTORC1. The identification of TSC1 and TSC2 as strong synergistic partners underscores the interconnectedness of the Akt and mTOR pathways and provides a strong rationale for combination therapies targeting both nodes.
Furthermore, the synergy observed with the knockout of anti-apoptotic genes like BCL2L1 and MCL1 suggests that Akt inhibition primes cells for apoptosis, which can be further enhanced by blocking the function of pro-survival proteins. This opens up avenues for combining Akt inhibitors with existing or novel apoptosis-inducing agents.
Troubleshooting & Optimization
Akt-IN-3 solubility problems in DMSO
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Akt-IN-3 in DMSO. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A: The reported solubility of this compound in dimethyl sulfoxide (DMSO) is ≥ 100 mg/mL, which corresponds to a concentration of approximately 189.98 mM.[1] However, achieving this concentration can depend on several experimental factors.
Q2: Why might I have trouble dissolving this compound in DMSO, even at concentrations reported to be soluble?
A: Several factors can contribute to difficulties in dissolving this compound, even below its maximum reported solubility:
-
DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[2] The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound. Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle.[1]
-
Compound Form: The physical form of the compound (e.g., crystalline vs. amorphous) can affect its dissolution rate. Amorphous compounds tend to dissolve more easily but can be prone to crystallization over time, making them harder to redissolve.[3]
-
Temperature: Dissolution may be slow at room temperature. Gentle warming can aid the process.[4]
-
Mixing Technique: Insufficient mixing can lead to incomplete dissolution. Techniques like vortexing and sonication are often required.[2]
Q3: My this compound/DMSO stock solution is clear, but a precipitate forms when I dilute it into my aqueous buffer or cell culture medium. Why is this happening?
A: This is a common issue known as precipitation upon dilution. While this compound is highly soluble in pure DMSO, its solubility in aqueous solutions is very low.[5] When you add the concentrated DMSO stock to an aqueous medium, the DMSO concentration is drastically lowered, and the compound may crash out of the solution because it is no longer soluble in the final solvent mixture.[5][6] To mitigate this, ensure rapid and thorough mixing during dilution and avoid preparing working solutions at concentrations that exceed the aqueous solubility limit of the compound.
Q4: What are the recommended storage conditions for this compound powder and its DMSO stock solution?
A: Proper storage is crucial to maintain the stability and activity of the inhibitor.
-
Powder: The solid form of this compound should be stored at -20°C for up to 3 years.
-
DMSO Stock Solution: Prepare aliquots to avoid repeated freeze-thaw cycles.[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q5: What is the maximum recommended final concentration of DMSO for in vitro cell-based assays?
A: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[2] Many researchers aim for a final concentration of 0.1% or lower. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[7]
Data & Properties of this compound
Solubility and Storage
| Parameter | Value | Source |
| Solubility in DMSO | ≥ 100 mg/mL (189.98 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [8] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Inhibitory Activity (IC₅₀)
| Target | IC₅₀ | Source |
| Akt1 | 1.4 nM | [1] |
| Akt2 | 1.2 nM | [1] |
| Akt3 | 1.7 nM | [1] |
Troubleshooting Guide: Dissolving this compound
If you are experiencing solubility issues with this compound, follow this workflow.
Experimental Protocols
Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Before starting, ensure your this compound powder has equilibrated to room temperature to prevent condensation of moisture onto the compound upon opening. Use a fresh vial of anhydrous, high-purity DMSO.
-
Calculation: this compound has a molecular weight of 526.65 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 5.27 mg of the compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass = 0.010 mol/L x 0.001 L x 526.65 g/mol x 1000 mg/g = 5.2665 mg
-
-
Dissolution: a. Carefully weigh 5.27 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution vigorously for 2-5 minutes. d. If the solution is not completely clear, place it in an ultrasonic water bath for 15-30 minutes.[2][9] e. If solids persist, warm the tube in a 37°C water bath for 10-15 minutes and vortex again.[9]
-
Storage: Once the solution is completely clear, create single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
PI3K/Akt Signaling Pathway and this compound Inhibition
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, survival, proliferation, and metabolism.[10][11] this compound is a potent, ATP-competitive inhibitor that targets all three isoforms of Akt (Akt1/2/3), thereby blocking downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. ziath.com [ziath.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. sinobiological.com [sinobiological.com]
- 11. cusabio.com [cusabio.com]
Troubleshooting unexpected Akt-IN-3 western blot results
Welcome to the technical support center for Akt-IN-3. This resource is designed to help you troubleshoot unexpected western blot results and provide clear guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a western blot experiment using this compound?
A: this compound is an inhibitor of the Akt signaling pathway. Akt, also known as Protein Kinase B (PKB), is activated through phosphorylation at two key sites: Threonine 308 (T308) and Serine 473 (S473)[1][2]. A successful experiment with an effective dose of this compound should result in a significant decrease in the signal for phosphorylated Akt (p-Akt S473 and p-Akt T308) compared to the untreated, stimulated control. The signal for total Akt should remain relatively unchanged, as it serves as a loading control to show that the overall protein level is not affected by the treatment.
Q2: I'm not seeing a decrease in p-Akt (S473/T308) after this compound treatment. What could be the cause?
A: This is a common issue and can stem from several factors:
-
Inhibitor Inactivity: The inhibitor may have degraded. Ensure it was stored correctly and consider preparing a fresh stock.
-
Insufficient Dose or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to inhibit Akt phosphorylation effectively in your specific cell line. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.
-
Cellular Resistance: Some cell lines may have highly active upstream signaling or other mechanisms that counteract the effect of the inhibitor.
-
High Cell Confluence: Overly confluent cells can sometimes exhibit altered signaling responses. Ensure you are using cells in the exponential growth phase.
Q3: There is no p-Akt signal detected, even in my positive control (stimulated, untreated) lane. How can I fix this?
A: A lack of signal in the positive control points to a technical problem with the western blot procedure itself, rather than the inhibitor.
-
Phosphatase Activity: Phosphatases in your cell lysate can remove the phosphate groups from Akt during sample preparation. It is critical to use fresh lysis buffer containing a phosphatase inhibitor cocktail[3][4]. Keep samples on ice at all times[5].
-
Antibody Issues: The primary antibody for p-Akt may not be working. Verify the antibody's expiration date and storage conditions. Use a positive control cell lysate known to have high p-Akt levels (e.g., cells stimulated with insulin or EGF) to validate the antibody[3][5].
-
Blocking Agent: For many phospho-specific antibodies, Bovine Serum Albumin (BSA) is the recommended blocking agent instead of non-fat dry milk. Milk contains phosphoproteins like casein, which can be detected by the antibody and lead to high background or weak signal[5].
-
Low Protein Expression: The cell line you are using may have low endogenous levels of Akt. Ensure you are loading a sufficient amount of protein (typically 20-30 µg of whole-cell lysate)[4].
Q4: The total Akt band intensity is also decreased in my this compound treated samples. Is this normal?
A: No, this is not the expected result. This compound is designed to inhibit the activity (phosphorylation) of Akt, not to cause its degradation[6]. If you observe a decrease in total Akt levels, consider these possibilities:
-
Off-Target Effects: At high concentrations or with prolonged treatment, the inhibitor might be inducing apoptosis or affecting protein synthesis, leading to a general decrease in cellular proteins. Check for signs of cell death.
-
Uneven Protein Loading: A decrease in the total Akt band could simply indicate that less total protein was loaded in that lane. Always use a housekeeping protein like GAPDH or β-actin as a loading control to verify equal loading across all lanes.
Q5: I'm seeing multiple non-specific bands on my blot. What do they represent?
A: Non-specific bands can be caused by several factors:
-
Antibody Concentration: The primary or secondary antibody concentration may be too high. Try further diluting your antibodies[7].
-
Post-Translational Modifications: Proteins can have various modifications that cause them to run at a different molecular weight than predicted[4][8].
-
Protein Degradation: If samples were not handled properly, proteases could degrade the target protein, leading to lower molecular weight bands. Always use protease inhibitors in your lysis buffer[9].
-
Insufficient Blocking or Washing: Inadequate blocking or washing can lead to non-specific antibody binding. Increase blocking time or the number of washes[7][10].
Troubleshooting Guide
This table provides a summary of common problems, their potential causes, and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| No/Weak p-Akt Signal | 1. Inactive/degraded primary antibody.2. Insufficient protein loaded.3. Phosphatase activity during lysis.4. Insufficient stimulation of the Akt pathway. | 1. Validate antibody with a known positive control; use fresh antibody.2. Load at least 20-30 µg of protein per lane[4].3. Add phosphatase inhibitors to lysis buffer; keep samples cold[5][9].4. Optimize stimulation (e.g., serum starvation followed by growth factor treatment)[5]. |
| High Background | 1. Insufficient blocking.2. Antibody concentration too high.3. Inadequate washing.4. Membrane dried out. | 1. Increase blocking time to 1-2 hours at RT or use 5% BSA[7].2. Titrate primary and secondary antibodies to optimal dilution.3. Increase the number and duration of TBST washes[4].4. Ensure the membrane is always covered in buffer[7]. |
| Non-Specific Bands | 1. Primary antibody concentration too high.2. Protein degradation.3. Non-optimal blocking buffer. | 1. Reduce primary antibody concentration[7].2. Use fresh samples with protease inhibitors[4].3. Switch blocking buffer (e.g., from milk to BSA for phospho-antibodies)[5]. |
| No Change with Inhibitor | 1. Ineffective inhibitor concentration/time.2. Degraded inhibitor stock.3. Cell line is resistant to the inhibitor. | 1. Perform a dose-response and time-course experiment.2. Prepare a fresh stock of this compound.3. Confirm pathway activation and consider alternative cell lines. |
| Total Akt Signal Reduced | 1. Uneven protein loading.2. Inhibitor-induced cell death or toxicity. | 1. Re-probe the blot for a housekeeping protein (e.g., GAPDH, β-actin).2. Reduce inhibitor concentration or incubation time; perform a cell viability assay. |
Sample Quantitative Data
Below is a table representing hypothetical densitometry data from a successful this compound experiment. Densitometry is used to quantify the band intensity on a western blot[11]. The ratio of phosphorylated Akt to total Akt is calculated to normalize for any variations in protein loading.
| Treatment Condition | p-Akt (S473) Signal (Arbitrary Units) | Total Akt Signal (Arbitrary Units) | p-Akt / Total Akt Ratio | % Inhibition |
| Vehicle Control (Unstimulated) | 150 | 10,000 | 0.015 | N/A |
| Vehicle Control (Stimulated) | 1,200 | 10,200 | 0.118 | 0% |
| 1 µM this compound (Stimulated) | 650 | 10,100 | 0.064 | 45.8% |
| 10 µM this compound (Stimulated) | 180 | 9,900 | 0.018 | 84.7% |
Key Experimental Protocols
A detailed and consistent protocol is essential for reproducible results.
1. Cell Lysis and Protein Extraction
-
Culture cells to 70-80% confluency. Treat with this compound or vehicle control for the desired time.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and store at -80°C.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Calculate the volume of lysate needed to obtain 20-30 µg of protein.
-
Prepare samples by mixing the calculated lysate volume with Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
3. SDS-PAGE and Western Blotting
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency using Ponceau S staining.
4. Immunodetection
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., Rabbit anti-p-Akt S473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., Anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe for Total Akt and a loading control like GAPDH.
Visual Guides
Akt Signaling Pathway and Inhibition
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Standard Western Blot Workflow
Caption: A standard workflow for a western blot experiment testing an inhibitor.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of common western blot issues.
References
- 1. What are Akt-3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. LabXchange [labxchange.org]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 11. LabXchange [labxchange.org]
Technical Support Center: Optimizing In Vivo Dosing of Novel Akt Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of novel Akt inhibitors, using a hypothetical pan-Akt inhibitor, referred to herein as "Akt-IN-3," as an illustrative example. The information provided is a general framework based on common characteristics of Akt inhibitors and should be adapted based on experimentally determined properties of the specific inhibitor being investigated.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Akt inhibitors like this compound?
A1: Akt inhibitors are designed to block the activity of the Akt (also known as Protein Kinase B or PKB) signaling pathway. This pathway is a crucial regulator of cell survival, proliferation, growth, and metabolism.[1][2][3][4] There are three main isoforms of Akt: Akt1, Akt2, and Akt3, each with distinct and sometimes overlapping functions.[5][6][7][8] this compound is a pan-Akt inhibitor, meaning it is designed to inhibit all three isoforms. Dysregulation of the Akt pathway is a common feature in many cancers, making it a key therapeutic target.[9][10][11]
Q2: What are the expected phenotypic effects of Akt inhibition in vivo?
A2: Inhibition of the Akt pathway can lead to several observable effects in vivo. The primary therapeutic goal is typically the inhibition of tumor growth.[9] However, due to Akt's role in normal physiological processes, off-target or mechanism-based toxicities can occur. A common side effect of pan-Akt inhibition is the disruption of glucose metabolism, potentially leading to hyperglycemia and hyperinsulinemia, as Akt2 is a key regulator of insulin signaling.[1][10] Other potential toxicities may include malaise and weight loss.[9]
Q3: How do I determine a starting dose for my in vivo studies with this compound?
A3: A starting dose for in vivo studies is typically determined from in vitro potency (e.g., IC50 values in cancer cell lines) and subsequent pharmacokinetic (PK) and pharmacodynamic (PD) studies in animals. The goal is to achieve a plasma concentration in the animal model that is a multiple of the in vitro IC50 for a sustained period. It is also critical to perform a maximum tolerated dose (MTD) study to establish a safe dose range.
Q4: What is the best route of administration for this compound in vivo?
A4: The route of administration will depend on the formulation and pharmacokinetic properties of the specific inhibitor. Common routes for preclinical in vivo studies include oral gavage (PO), intraperitoneal (IP), and subcutaneous (SC) injection. The choice should be guided by the compound's solubility, stability, and desired exposure profile.
Q5: How should I monitor the efficacy and toxicity of this compound in my animal model?
A5: Efficacy is typically monitored by measuring tumor volume over time. For pharmacodynamic assessment, tumor and surrogate tissue biopsies can be analyzed for the inhibition of downstream targets of Akt, such as phosphorylated PRAS40 (pPRAS40) or phosphorylated GSK3β (pGSK3β). Toxicity should be monitored through daily observation of the animals for clinical signs (e.g., weight loss, changes in behavior), and regular monitoring of blood glucose and insulin levels.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No significant tumor growth inhibition | - Insufficient drug exposure at the tumor site.- The tumor model is not dependent on the Akt pathway.- Development of resistance. | - Perform pharmacokinetic (PK) analysis to confirm drug levels in plasma and tumor tissue.- Increase the dose or dosing frequency, if tolerated.- Confirm Akt pathway activation in your tumor model (e.g., by checking for PTEN loss or PIK3CA/Akt mutations).- Consider combination therapy with other agents. |
| Significant animal weight loss or poor health | - On-target toxicity due to inhibition of Akt in normal tissues.- Off-target toxicity of the compound.- Formulation/vehicle toxicity. | - Reduce the dose or dosing frequency.- Monitor blood glucose and insulin levels to manage metabolic side effects.- Run a vehicle-only control group to rule out formulation toxicity.- Consider a more targeted Akt inhibitor if the toxicity is related to a specific isoform. |
| High variability in tumor response | - Inconsistent dosing technique.- Heterogeneity of the tumor model.- Variable drug metabolism between animals. | - Ensure consistent administration of the inhibitor.- Increase the number of animals per group to improve statistical power.- Analyze individual animal PK/PD to correlate drug exposure with response. |
| Compound precipitation in formulation | - Poor solubility of the inhibitor.- Incorrect solvent or pH. | - Test different vehicle formulations (e.g., with co-solvents like DMSO, PEG, or Tween 80).- Determine the kinetic and thermodynamic solubility of the compound under different conditions.[12][13][14] |
Data Presentation
Table 1: Hypothetical In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate | 50 |
| MCF-7 | Breast | 75 |
| U87-MG | Glioblastoma | 100 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a PC-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) |
| Vehicle | - | Daily (PO) | +250 |
| This compound | 25 | Daily (PO) | +100 |
| This compound | 50 | Daily (PO) | -20 (regression) |
| This compound | 100 | Daily (PO) | -50 (regression) |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Mice (50 mg/kg, PO)
| Parameter | Value |
| Cmax (µM) | 10 |
| Tmax (h) | 2 |
| AUC (µM*h) | 40 |
| Half-life (h) | 6 |
Table 4: Hypothetical Toxicity Profile of this compound in Mice (14-day study)
| Dose (mg/kg) | Dosing Schedule | Mean Body Weight Change (%) | Mean Blood Glucose Increase (%) |
| 25 | Daily (PO) | -2 | +15 |
| 50 | Daily (PO) | -5 | +40 |
| 100 | Daily (PO) | -15 | +100 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Nude mice (e.g., BALB/c nude or NOD/SCID) are subcutaneously inoculated with a human cancer cell line (e.g., PC-3 prostate cancer cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Formulation: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Dosing: Mice are dosed daily via oral gavage with the vehicle or this compound at various concentrations (e.g., 25, 50, 100 mg/kg).
-
Monitoring:
-
Tumor volume is measured 2-3 times per week with calipers (Volume = (length x width²)/2).
-
Body weight is recorded daily.
-
Clinical signs of toxicity are monitored daily.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised for pharmacodynamic analysis.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
-
Sample Collection: At the end of the efficacy study, or in a separate satellite group of animals, tumors and other tissues (e.g., liver, muscle) are collected at a specified time after the final dose (e.g., 2-4 hours).
-
Lysate Preparation: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration in the lysates is determined (e.g., by BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against total Akt, phospho-Akt (Ser473 and Thr308), and downstream targets like pPRAS40 and pGSK3β.
-
Appropriate secondary antibodies are used for detection, and bands are visualized and quantified.
-
-
Analysis: The ratio of phosphorylated protein to total protein is calculated and compared between treatment and control groups to assess the extent of target inhibition.
Mandatory Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vivo efficacy study.
References
- 1. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt3 is responsible for the survival and proliferation of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Akt: A Potential Drug Target for Metabolic Syndrome [frontiersin.org]
- 4. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT3 Is a Novel Regulator of Cancer-Associated Fibroblasts in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Akt isoforms in the immune system [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Akt as a target for cancer therapy: more is not always better (lessons from studies in mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
How to minimize Akt-IN-3 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Akt-IN-3, with a focus on minimizing and understanding its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective inhibitor of the Akt signaling pathway. Akt, a serine/threonine kinase, is a central node in cellular signaling, regulating processes such as cell growth, proliferation, survival, and metabolism.[1][2] There are three highly homologous isoforms of Akt: Akt1, Akt2, and Akt3, which can have both redundant and distinct functions.[3][4] Akt inhibitors can be broadly categorized as ATP-competitive or allosteric.[3] Understanding the specific mechanism of your inhibitor is crucial for experimental design and data interpretation.
Q2: What are "off-target" effects and why are they a concern for kinase inhibitors like this compound?
A2: Off-target effects refer to the modulation of proteins other than the intended target, in this case, Akt. Due to the high degree of structural similarity within the human kinome, small molecule inhibitors designed against one kinase may bind to and inhibit others.[5] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse effects in a clinical setting.[5][6] Therefore, thoroughly characterizing the selectivity of this compound is a critical step in preclinical development.
Q3: How can I assess the selectivity of this compound?
A3: The selectivity of this compound should be evaluated using a combination of in vitro and cell-based assays. A standard approach is to perform a broad kinase panel screen, often referred to as a kinome scan, to identify potential off-target interactions at a fixed concentration of the inhibitor. Any significant off-targets identified in the initial screen should be followed up with dose-response studies to determine their IC50 values.
Q4: What is the difference between on-target and off-target toxicity?
A4: On-target toxicity arises from the inhibition of the intended target, Akt, in this case. Since Akt signaling is crucial for the normal function of many tissues, its inhibition can lead to side effects.[7] Off-target toxicity, on the other hand, is a result of the inhibitor interacting with other kinases or proteins, leading to unintended biological consequences. Distinguishing between these two is vital for the development of safer therapeutics.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides actionable steps to resolve them.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent inhibition of Akt phosphorylation in cells. | 1. Suboptimal inhibitor concentration.2. Cell line-dependent differences in Akt pathway activation.3. Degradation of the inhibitor. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.2. Ensure the Akt pathway is activated in your cellular model (e.g., through growth factor stimulation).3. Prepare fresh stock solutions of this compound and store them appropriately. |
| Observed cellular phenotype does not correlate with the degree of Akt inhibition. | 1. The phenotype is mediated by an off-target effect of this compound.2. The phenotype is a downstream consequence of Akt inhibition that is not immediately apparent.3. Redundancy in signaling pathways compensates for Akt inhibition. | 1. Perform a kinome-wide selectivity screen to identify potential off-targets. Validate any hits in cellular assays.2. Conduct a time-course experiment to assess the kinetics of the phenotypic response.3. Investigate the activation of parallel signaling pathways (e.g., MAPK/ERK) upon this compound treatment. |
| High levels of cytotoxicity observed at concentrations required for Akt inhibition. | 1. The cytotoxicity is due to on-target inhibition of Akt in a cell line highly dependent on this pathway for survival.2. The cytotoxicity is caused by off-target effects. | 1. Compare the cytotoxic effects in cell lines with varying degrees of Akt pathway dependency.2. Test the cytotoxicity of structurally related but inactive analogs of this compound. If these analogs are not toxic, the observed effect is likely on-target. |
| Difficulty in achieving isoform-specific inhibition. | 1. This compound is a pan-Akt inhibitor with similar potency against all three isoforms.2. High sequence homology in the kinase domains of Akt isoforms makes achieving selectivity challenging. | 1. Characterize the inhibitory profile of this compound against purified Akt1, Akt2, and Akt3 in biochemical assays.2. If isoform selectivity is crucial for your research question, consider using isoform-specific inhibitors if available, or genetic approaches (e.g., siRNA, CRISPR) to supplement your pharmacological studies. |
Data Presentation
Table 1: Representative Selectivity Profile of an Akt Inhibitor
This table illustrates how to present selectivity data for a hypothetical Akt inhibitor. The data shows the half-maximal inhibitory concentration (IC50) against the three Akt isoforms and a selection of common off-target kinases. A higher IC50 value indicates lower potency.
| Kinase | IC50 (nM) |
| Akt1 | 15 |
| Akt2 | 25 |
| Akt3 | 50 |
| PKA | >10,000 |
| PKCα | 2,500 |
| ROCK1 | 1,500 |
| SGK1 | 800 |
Note: This is example data and does not represent the actual profile of this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50 Values
This protocol outlines a general procedure for determining the potency of this compound against purified kinases.
-
Reagents and Materials:
-
Purified recombinant human Akt1, Akt2, Akt3, and potential off-target kinases.
-
Kinase-specific substrate peptide.
-
ATP (at a concentration close to the Km for each kinase).
-
This compound stock solution (in DMSO).
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
384-well assay plates.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Western Blot to Assess Akt Pathway Inhibition
This protocol describes how to measure the inhibition of Akt signaling in a cellular context.
-
Reagents and Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
Growth factor (e.g., IGF-1, EGF) to stimulate the Akt pathway.
-
Lysis buffer.
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PRAS40, anti-total-PRAS40).
-
Secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of pathway inhibition.
-
Visualizations
Caption: The Akt signaling pathway is activated by receptor tyrosine kinases, leading to the phosphorylation and activation of Akt, which in turn regulates numerous downstream effectors to control key cellular functions. This compound inhibits this pathway by targeting Akt.
Caption: A generalized experimental workflow for identifying and validating the off-target effects of a kinase inhibitor like this compound.
Caption: A decision-making flowchart for minimizing and mitigating potential off-target effects during experiments with this compound.
References
- 1. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. portlandpress.com [portlandpress.com]
- 4. The role of AKT isoforms in glioblastoma: AKT3 delays tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AKT kinases as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Akt-IN-3 degradation and stability in media
Welcome to the technical support center for Akt-IN-3, a potent and selective degrader targeting all three Akt isoforms (Akt1, Akt2, and Akt3). This guide provides answers to frequently asked questions and troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional small molecule designed to induce the degradation of Akt kinases. It functions by simultaneously binding to an Akt isoform and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target Akt protein.[1][2][3] This mechanism differs from traditional inhibitors, which only block the kinase activity. By removing the entire protein, this compound can provide a more profound and sustained inhibition of the PI3K/Akt signaling pathway.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. Please adhere to the following guidelines.
| Form | Temperature | Storage Conditions | Shelf Life |
| Solid Powder | -20°C | Store desiccated and protected from light. | ≥ 24 months |
| DMSO Stock Solution (≥10 mM) | -20°C | Aliquot to avoid repeat freeze-thaw cycles. | ≥ 6 months |
| DMSO Stock Solution (≥10 mM) | -80°C | Aliquot to avoid repeat freeze-thaw cycles. | ≥ 12 months |
Note: Avoid storing DMSO stock solutions at 4°C for extended periods as this can lead to precipitation and degradation.
Q3: How stable is this compound in aqueous media?
This compound is a hydrophobic molecule with limited stability in aqueous solutions. It is recommended to make fresh dilutions from a DMSO stock into your experimental media immediately before use. The half-life of the compound can vary depending on the media composition, pH, and temperature.
| Media / Buffer | Temperature | Serum | Approximate Half-life (t½) |
| PBS (pH 7.4) | 37°C | N/A | 12 - 16 hours |
| DMEM | 37°C | 10% FBS | 8 - 12 hours |
| RPMI-1640 | 37°C | 10% FBS | 8 - 12 hours |
| DMEM | 4°C | 10% FBS | > 48 hours |
Experimental Protocols
Protocol 1: General Cell Treatment
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Culture Cells: Plate cells at the desired density and allow them to adhere overnight.
-
Prepare Working Solution: Immediately before treatment, dilute the 10 mM DMSO stock solution directly into pre-warmed, complete cell culture medium to achieve the final desired concentration. Vortex briefly to mix.
-
Note: To avoid precipitation, ensure the final DMSO concentration in the media is below 0.5%. For a 1:1000 dilution (e.g., 10 µM final from a 10 mM stock), the DMSO concentration will be 0.1%.
-
-
Treat Cells: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) before harvesting for downstream analysis.
Protocol 2: Assessing this compound Stability and Degradation Kinetics via Western Blot
This experiment determines the rate of Akt degradation in your specific cell line and media conditions.
-
Cell Plating: Seed your cells of interest in multiple plates or a multi-well plate to allow for harvesting at different time points.
-
Treatment: Treat the cells with a concentration of this compound known to induce degradation (e.g., 100 nM). Include a vehicle control (DMSO) for the 0-hour time point and the final time point.
-
Harvesting: At each specified time point (e.g., 0, 2, 4, 8, 12, 24 hours), wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against total Akt (pan-Akt) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis:
-
Quantify the band intensities for Akt and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the Akt signal to the loading control signal for each time point.
-
Plot the normalized Akt protein level against time to visualize the degradation kinetics and calculate the half-life (t½), which is the time required for the Akt protein level to decrease by 50%.
-
Troubleshooting Guide
Issue: No or weak Akt degradation observed after treatment.
This is a common issue that can arise from several factors related to the compound, the experimental setup, or the cell line itself.
-
Compound Integrity:
-
Cause: this compound may have degraded due to improper storage or multiple freeze-thaw cycles of the DMSO stock. The compound has limited stability in aqueous media.
-
Solution: Prepare a fresh stock solution of this compound from the solid powder. When preparing the working solution in cell culture media, do so immediately before adding it to the cells.
-
-
Cell Line Specificity:
-
Cause: The efficiency of a degrader is dependent on the cellular machinery, including the expression level of the target E3 ligase. Some cell lines may have low levels of the necessary ligase or possess other resistance mechanisms.
-
Solution: Test this compound in a positive control cell line known to be sensitive (e.g., MDA-MB-468, which has high Akt expression).[1] If you suspect low E3 ligase expression, you may need to verify its presence via Western Blot or qPCR.
-
-
Proteasome Function:
-
Cause: this compound relies on a functional ubiquitin-proteasome system to degrade its target.[4]
-
Solution: To confirm that the degradation mechanism is proteasome-dependent, perform a co-treatment experiment. Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding this compound. If this compound is working correctly, the proteasome inhibitor should block degradation and "rescue" the Akt protein levels.
-
-
Experimental Conditions:
-
Cause: Incorrect concentration or incubation time. Degradation is both dose- and time-dependent.
-
Solution: Perform a dose-response (e.g., 1 nM to 1 µM) and a time-course (e.g., 2 to 24 hours) experiment to determine the optimal conditions for your specific cell line. Refer to Protocol 2 for a standard kinetic analysis.
-
References
- 1. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AKT Degradation Selectively Inhibits the Growth of PI3K/PTEN Pathway-Mutant Cancers with Wild-Type KRAS and BRAF by Destabilizing Aurora Kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological regulation of Akt activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Akt-IN-3 Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the Akt-IN-3 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, reversible, and substrate-competitive phosphatidylinositol analog. It functions by inhibiting the activation of Akt (also known as Protein Kinase B or PKB) and some of its downstream targets. Unlike ATP-competitive inhibitors, it does not interfere with the ATP-binding pocket of the kinase. This mechanism of action prevents the downstream signaling cascades that promote cell survival, proliferation, and growth.
Q2: I am seeing inconsistent levels of p-Akt inhibition in my Western blots. What could be the cause?
Inconsistent inhibition of Akt phosphorylation can stem from several factors:
-
Inhibitor Stability and Handling: this compound, like many small molecule inhibitors, can be prone to degradation. Ensure it is stored correctly, and for reconstituted solutions, use them within the recommended timeframe. Stock solutions in DMSO are generally stable for up to 3 weeks when stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Cellular Context: The effectiveness of this compound can be cell-type dependent. Some cell lines may have compensatory signaling pathways that are activated upon Akt inhibition, leading to a dampened or inconsistent response. For instance, inhibition of the PI3K/AKT pathway can sometimes lead to the activation of other survival pathways like the MET/STAT3 pathway.[1]
-
Experimental Variability: Minor variations in cell density, treatment time, and inhibitor concentration can lead to different levels of inhibition. It is crucial to maintain consistency across experiments.
Q3: My cell viability assay results are not reproducible. How can I troubleshoot this?
Reproducibility issues in cell viability assays (e.g., MTT, XTT) are common and can be influenced by:
-
Inhibitor Solubility: this compound is typically dissolved in DMSO.[2] Poor solubility can lead to an inaccurate final concentration in your cell culture media. Ensure the inhibitor is fully dissolved in DMSO before diluting it in your media. It is also important to note that high concentrations of DMSO can be toxic to cells and have off-target effects.[3]
-
Assay Endpoint: The IC50 value of a compound can vary depending on the incubation time. It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental conditions.
-
Seeding Density: The initial number of cells seeded can significantly impact the calculated IC50 value. A standardized seeding density should be used for all experiments to ensure consistency.
Q4: Are there known off-target effects for this compound?
Yes, at higher concentrations, this compound has been reported to have off-target effects. Specifically, at a concentration of 10 µM, it has been shown to activate p38α/SAPK2α MAP kinase and inhibit PKA activity.[2] It is advisable to perform a dose-response experiment to determine the optimal concentration that inhibits Akt without significantly affecting other kinases.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Akt Phosphorylation (Western Blot)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded Inhibitor | Prepare fresh dilutions of this compound from a new stock for each experiment. Avoid using old stock solutions. | Consistent inhibition of p-Akt (Ser473 and Thr308) should be observed with freshly prepared inhibitor. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration for your cell line. | A clear dose-dependent decrease in p-Akt levels, allowing for the selection of an effective concentration. |
| Incorrect Antibody or Blocking Buffer | Use a validated phospho-specific Akt antibody. For blocking, use 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can cause high background. | Reduced background and a clear, specific signal for p-Akt. |
| Compensatory Signaling | Investigate other related signaling pathways that might be activated upon Akt inhibition. For example, check the phosphorylation status of STAT3 or ERK.[1][4] | Identification of activated compensatory pathways that might explain the inconsistent results. |
| Issues with Lysate Preparation | Ensure that phosphatase and protease inhibitors are always included in your lysis buffer and that samples are kept on ice to prevent dephosphorylation and degradation. | Preservation of the phosphorylation status of Akt, leading to more accurate and reproducible results. |
Issue 2: High Variability in Cell Viability Assay (e.g., MTT, XTT)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Inhibitor Solubility | Ensure this compound is completely dissolved in DMSO before further dilution. Visually inspect the stock solution for any precipitates. | A homogenous solution that ensures accurate final concentrations in the cell culture wells. |
| DMSO Toxicity | Include a vehicle control (DMSO alone) at the same final concentration used for the inhibitor to assess its effect on cell viability.[3] Keep the final DMSO concentration below 0.5%. | Any observed cytotoxicity can be attributed to the inhibitor rather than the solvent. |
| Inconsistent Seeding Density | Use a precise and consistent number of cells for seeding in all wells and across all plates. | Reduced well-to-well and plate-to-plate variability in cell viability readings. |
| Variable Incubation Time | Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the most consistent and appropriate time point for assessing cell viability in your model. | An optimized incubation time that yields reproducible IC50 values. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and inhibitor concentration. Fill the outer wells with sterile PBS or media. | Minimized variability in results due to the "edge effect." |
Data Presentation
Table 1: IC50 Values of Various Akt Inhibitors in Different Cancer Cell Lines
Note: Specific IC50 values for this compound are not extensively published in a comparative format. This table provides a reference for the expected range of potency for other Akt inhibitors.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| A-443654 | MOLT-4 | T-Cell Acute Lymphoblastic Leukemia | 60 |
| CEM | T-Cell Acute Lymphoblastic Leukemia | 120 | |
| Jurkat | T-Cell Acute Lymphoblastic Leukemia | 900 | |
| GSK690693 | BT474 | Breast Cancer | 43 |
| LNCaP | Prostate Cancer | 150 | |
| SKOV-3 | Ovarian Cancer | 100 |
Data compiled from multiple sources.[5][6]
Experimental Protocols
Western Blot for Phospho-Akt (p-Akt)
This protocol outlines the steps to assess the phosphorylation status of Akt at Ser473 and Thr308 following treatment with this compound.
a. Cell Lysis and Protein Quantification:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time.
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), and total Akt (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and visualize using a chemiluminescence imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Akt Kinase Activity Assay
This protocol measures the kinase activity of Akt after treatment with this compound.
-
Prepare cell lysates as described in the Western Blot protocol.
-
Immunoprecipitate Akt from 200-500 µg of total protein using an anti-Akt antibody and Protein A/G agarose beads.
-
Wash the immunoprecipitated Akt beads twice with lysis buffer and once with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing ATP and a specific Akt substrate (e.g., GSK-3 fusion protein).
-
Incubate the reaction mixture at 30°C for 30 minutes with agitation.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform a Western blot to detect the phosphorylated substrate using a phospho-specific antibody (e.g., anti-p-GSK-3α/β).
Cell Viability Assay (MTT)
This protocol determines the effect of this compound on cell proliferation and viability.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
- 1. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt Inhibitor III The Akt Inhibitor III controls the biological activity of Akt. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Akt-IN-3 and Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cytotoxicity of Akt-IN-3 in non-cancerous cell lines. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A1: The PI3K/Akt signaling pathway is crucial for normal cellular processes, including cell proliferation, survival, and metabolism[1][2]. As this compound is a pan-Akt inhibitor, it is expected to have some level of cytotoxic or cytostatic effects on non-cancerous cells by disrupting these fundamental pathways. However, the degree of cytotoxicity can vary significantly depending on the cell type, its proliferation rate, and its dependence on the Akt pathway for survival. Some studies with other pan-Akt inhibitors, such as Ipatasertib, have shown minimal effects on certain non-cancerous cell lines at concentrations that are effective against cancer cells, suggesting a potential therapeutic window[3].
Q2: Why is it important to test this compound on non-cancerous cell lines?
A2: Testing this compound on non-cancerous cell lines is a critical step in preclinical drug development. This helps to:
-
Establish a therapeutic window: Determine the concentration range where the inhibitor is toxic to cancer cells but has minimal effects on normal cells.
-
Predict potential side effects: Off-target toxicity in non-cancerous cells can indicate potential adverse effects in vivo.
-
Understand the mechanism of action: Comparing the effects on normal versus cancerous cells can provide insights into the specific vulnerabilities of cancer cells to Akt inhibition.
Q3: What are the known off-target effects of pan-Akt inhibitors that might contribute to cytotoxicity in normal cells?
A3: Pan-Akt inhibitors can sometimes inhibit other closely related kinases in the AGC kinase family, such as PKA and PKC, due to structural similarities in the ATP-binding pocket[4][5]. This off-target inhibition can lead to unintended cellular effects and contribute to cytotoxicity. Additionally, some Akt inhibitors have been shown to induce paradoxical hyperphosphorylation of Akt, a phenomenon not fully understood but which could have unforeseen consequences on cell signaling[6].
Q4: How does the inhibition of different Akt isoforms (Akt1, Akt2, Akt3) potentially affect non-cancerous cells differently?
A4: The three Akt isoforms have distinct as well as overlapping roles in normal physiology.
-
Akt1 is broadly expressed and involved in cell survival and growth[1][7].
-
Akt2 is crucial for insulin signaling and glucose metabolism, particularly in insulin-responsive tissues[2].
-
Akt3 is predominantly expressed in the brain and skin and is involved in neonatal growth and brain development.
Inhibition of a specific isoform can therefore lead to tissue-specific toxicities. For example, inhibition of Akt2 can interfere with glucose homeostasis. As this compound is a pan-Akt inhibitor, it will inhibit all three isoforms, and the resulting cytotoxicity will be a composite of these effects.
Troubleshooting Guide for Cytotoxicity Assays
This guide addresses common issues encountered when performing cytotoxicity assays, such as the MTT assay.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance | 1. Contamination of culture medium.[8] 2. Phenol red in the medium interfering with absorbance reading.[9] 3. The test compound itself has color and absorbs at the measurement wavelength.[10] | 1. Use fresh, sterile medium and reagents. 2. Use phenol red-free medium for the assay. 3. Include control wells with the compound in medium but without cells to subtract the background absorbance.[10] |
| Inconsistent Results/High Variability | 1. Uneven cell seeding.[11] 2. Inconsistent incubation times. 3. Pipetting errors.[11] 4. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently but thoroughly. 2. Standardize all incubation periods precisely. 3. Use calibrated pipettes and consistent technique. For multi-well plates, consider using a multichannel pipette.[11] 4. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| Low Signal or No Dose-Response | 1. Insufficient cell number. 2. The compound is not cytotoxic at the tested concentrations. 3. Incomplete solubilization of formazan crystals (in MTT assay).[8] | 1. Optimize cell seeding density. 2. Test a wider and higher range of concentrations. 3. Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking. Check for complete dissolution under a microscope. |
| Unexpected Increase in Signal at High Concentrations | 1. The compound may be precipitating at high concentrations and interfering with the optical reading. 2. The compound may be a reducing agent and directly reduce the MTT reagent.[12] | 1. Check the solubility of the compound in the culture medium. 2. Run a control with the compound and MTT in cell-free medium to check for direct reduction. |
Quantitative Data
Direct and comprehensive data on the cytotoxicity of this compound in a wide range of non-cancerous cell lines is limited in the public domain. However, data from other well-characterized pan-Akt inhibitors can provide an indication of the expected level of activity.
Table 1: IC50 Values of Selected Pan-Akt Inhibitors in a Non-Cancerous Cell Line
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Reference |
| Ipatasertib (GDC-0068) | NCM460 | Normal Colon | >10 | [3] |
Note: This table is intended to be illustrative. Researchers should determine the IC50 of this compound in their specific non-cancerous cell lines of interest.
Table 2: IC50 Values of Pan-Akt Inhibitors in Various Cancer Cell Lines for Comparison
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| A-443654 | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.06 | [13] |
| A-443654 | CEM | T-cell Acute Lymphoblastic Leukemia | 0.12 | [13] |
| A-443654 | Jurkat | T-cell Acute Lymphoblastic Leukemia | 0.9 | [13] |
| MK-2206 | SUNE-1 | Nasopharyngeal Carcinoma | <1 | [14] |
| MK-2206 | CNE-1, CNE-2, HONE-1 | Nasopharyngeal Carcinoma | 3-5 | [14] |
| Ipatasertib (GDC-0068) | HCT116 WT | Colon Cancer | 10.58 | [3] |
| Ipatasertib (GDC-0068) | HCT116 p53-/- | Colon Cancer | 9.149 | [3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Simplified Akt signaling pathway in normal cells.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. AKT signaling in normal and malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The activation of Akt/PKB signaling pathway and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Akt-IN-3 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Akt inhibitors, with a specific focus on why a compound like Akt-IN-3 may not be inhibiting Akt phosphorylation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to work?
While "this compound" is not a universally recognized nomenclature, it may refer to a specific commercial product or an in-house compound. A commercially available inhibitor with a similar designation is "Akt Inhibitor III". This inhibitor is a cell-permeable phosphatidylinositol analog. Its proposed mechanism of action is to act as a substrate-competitive inhibitor, preventing the activation of Akt without affecting the phosphorylation of its upstream activator, PDK1.[1] At higher concentrations (e.g., 10 µM), it has been reported to have off-target effects, including the inhibition of PKA and activation of p38α/SAPK2α MAP kinase.[1]
Q2: What are the different classes of Akt inhibitors?
Akt inhibitors can be broadly categorized into two main types:
-
ATP-Competitive Inhibitors: These molecules bind to the ATP-binding pocket in the kinase domain of Akt, preventing the transfer of phosphate from ATP to its substrates.[2][3] A potential complication with this class is that they can sometimes lead to a paradoxical increase in Akt phosphorylation due to the disruption of negative feedback loops.[4][5]
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, often in the pleckstrin homology (PH) domain. This binding event locks Akt in an inactive conformation, preventing its recruitment to the cell membrane and subsequent phosphorylation and activation.[4][6][7]
Understanding the class of your specific inhibitor is crucial for troubleshooting.
Q3: Are there different isoforms of Akt, and could this affect my results?
Yes, there are three highly homologous isoforms of Akt: Akt1, Akt2, and Akt3.[8][9][10][11] While they share a common structure, they have distinct and sometimes opposing roles in cellular processes and are expressed at different levels in various tissues.[8][12] Most Akt inhibitors are pan-Akt inhibitors, meaning they target all three isoforms.[13][14] However, isoform-specific inhibitors are also being developed.[6] If this compound is an isoform-specific inhibitor, its effectiveness will depend on which Akt isoforms are predominantly expressed and activated in your experimental model.
Troubleshooting Guide: Why is this compound Not Inhibiting Akt Phosphorylation?
Here are potential reasons and troubleshooting steps to address the lack of Akt phosphorylation inhibition in your experiments.
Problem 1: Issues with the Inhibitor Itself
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | - Determine the optimal concentration of this compound for your specific cell line and experimental conditions by performing a dose-response curve. - Consult the manufacturer's datasheet or relevant literature for recommended concentration ranges. |
| Inhibitor Degradation or Instability | - Ensure proper storage of the inhibitor stock solution (e.g., at -20°C or -80°C in a suitable solvent like DMSO). - Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Prepare fresh working solutions of the inhibitor for each experiment. |
| Poor Cell Permeability or Efflux | - Verify that the inhibitor is cell-permeable. - Increase the incubation time to allow for sufficient cellular uptake. - Consider the possibility of active efflux from the cells by multidrug resistance pumps. |
| Off-Target Effects | - Be aware of potential off-target effects, especially at higher concentrations. For example, "Akt Inhibitor III" can activate p38 MAPK at 10 µM.[1] - Use a more specific Akt inhibitor as a control if off-target effects are suspected. |
Problem 2: Experimental Design and Execution
| Possible Cause | Troubleshooting Steps |
| Inappropriate Treatment Time | - Optimize the inhibitor pre-incubation time before stimulating the Akt pathway. A typical pre-incubation time is 1-2 hours. - Perform a time-course experiment to determine the optimal duration of inhibitor treatment. |
| Suboptimal Cell Conditions | - Ensure cells are healthy and not overly confluent, as this can affect signaling pathways. - Serum-starve cells before stimulation to reduce basal Akt phosphorylation levels, making the effect of the inhibitor more apparent. |
| Ineffective Pathway Stimulation | - Confirm that your method of stimulating the Akt pathway (e.g., with growth factors like EGF or insulin) is working effectively by including a positive control (stimulated cells without inhibitor). |
| Issues with Western Blotting | - Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of Akt. - Ensure complete protein transfer from the gel to the membrane. - Use high-quality, validated antibodies for both phospho-Akt (p-Akt) and total Akt. - Optimize antibody concentrations and incubation times. - Use a blocking buffer, such as 5% BSA in TBST, which is often recommended for phospho-antibodies. |
Problem 3: Biological Resistance Mechanisms
| Possible Cause | Troubleshooting Steps |
| Mutations in the Akt Gene | - Certain mutations in the Akt gene can confer resistance to specific classes of inhibitors. For instance, mutations that destabilize the inactive conformation of Akt can lead to resistance to allosteric inhibitors.[4] |
| Activation of Compensatory Signaling Pathways | - Inhibition of the Akt pathway can sometimes lead to the activation of alternative survival pathways.[15] - Consider investigating other related signaling pathways (e.g., MAPK/ERK) to see if they are being upregulated in response to Akt inhibition. |
| High Basal Pathway Activity | - In some cancer cell lines, the PI3K/Akt pathway is constitutively active due to mutations in upstream components like PIK3CA or loss of the tumor suppressor PTEN.[13] This high level of activity may require higher concentrations of the inhibitor or a combination of inhibitors to achieve effective suppression. |
Experimental Protocols
Protocol 1: Western Blotting for Akt Phosphorylation
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
If necessary, serum-starve the cells for 4-16 hours.
-
Pre-incubate the cells with this compound at the desired concentrations for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor (e.g., 100 ng/mL EGF or 10 µg/mL insulin) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (e.g., p-Akt Ser473 or p-Akt Thr308) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: The PI3K/Akt signaling pathway. This compound is hypothesized to prevent Akt activation.
Caption: A logical workflow for troubleshooting the lack of Akt phosphorylation inhibition.
References
- 1. Akt Inhibitor III The Akt Inhibitor III controls the biological activity of Akt. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Akt-3 inhibitors and how do they work? [synapse.patsnap.com]
- 9. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
Technical Support Center: Overcoming Resistance to Akt Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Akt inhibitors, such as Akt-IN-3, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows a poor initial response to the Akt inhibitor. What are the potential reasons?
A1: An initial lack of response, often termed intrinsic resistance, can stem from several factors:
-
Cell Line Context: The genetic background of your cell line is crucial. The PI3K/Akt/mTOR pathway may not be the primary driver of proliferation and survival in that specific cancer type.[1][2]
-
Inactive Pathway: The Akt pathway may not be constitutively active. Ensure your cell line has activating mutations (e.g., in PIK3CA) or loss of tumor suppressors (e.g., PTEN) that lead to Akt hyperactivation.[2][3]
-
Compound Bioavailability/Stability: The inhibitor may be unstable in your culture medium, or it may not effectively penetrate the cells.
-
Redundant Signaling Pathways: Other survival pathways may be dominant, compensating for the inhibition of Akt.
Q2: My cells were initially sensitive to the Akt inhibitor, but now they are proliferating despite treatment. How can I confirm acquired resistance?
A2: Acquired resistance occurs after a period of effective treatment. To confirm this, you should perform a dose-response experiment and compare the IC50 (half-maximal inhibitory concentration) value of your current cells to the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a higher IC50 value indicate acquired resistance.
Workflow for Confirming Acquired Resistance
Caption: A flowchart for experimentally confirming acquired drug resistance.
Troubleshooting Guide: Mechanisms and Solutions
Q3: What are the common molecular mechanisms driving resistance to Akt inhibitors?
A3: Resistance mechanisms are diverse and can be broadly categorized. The primary drivers often involve the reactivation of the Akt pathway itself or the activation of parallel "bypass" signaling pathways.[4][5]
-
Reactivation of Downstream Signaling: The most dominant resistance mechanism is often the reactivation of mTORC1 signaling, downstream of Akt.[6][7] This can occur through loss-of-function mutations in negative regulators of mTOR, such as TSC1 or TSC2.[6][7]
-
Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the blocked Akt signal.[5][8][9] Common bypass routes include:
-
Receptor Tyrosine Kinases (RTKs): Upregulation and hyper-phosphorylation of RTKs like EGFR, HER2, and MET can reactivate downstream signaling through pathways like MAPK/ERK.[5][9][10]
-
PIM Kinase Activation: Increased activity of PIM kinases has been observed in models of resistance to ATP-competitive Akt inhibitors.[8]
-
-
Alterations in Akt Isoforms: In some cases, resistance is associated with changes in the expression of Akt isoforms. For example, upregulation of the AKT3 isoform has been shown to confer resistance to the allosteric inhibitor MK-2206 in breast cancer models.[11][12][13]
Common Resistance Mechanisms to Akt Inhibition
Caption: Logical map of key resistance mechanisms to Akt inhibitors.
Q4: How can I overcome or reverse resistance to my Akt inhibitor?
A4: The strategy depends on the underlying resistance mechanism. Combination therapy is often the most effective approach.
-
If mTORC1 is reactivated: Combine the Akt inhibitor with an mTOR inhibitor (e.g., everolimus, sirolimus) to achieve a vertical blockade of the pathway.[2][7]
-
If bypass pathways are active: Co-treat with an inhibitor targeting the specific activated bypass pathway. For example:
-
Switching Inhibitor Class: Resistance mechanisms can be specific to the type of Akt inhibitor used (allosteric vs. ATP-competitive).[4][8] Resistance to an allosteric inhibitor might be overcome by switching to an ATP-competitive one, and vice versa.[4]
PI3K/Akt Signaling and Resistance Bypasses
Caption: The PI3K/Akt pathway with points of inhibition and resistance.
Data Summary
Table 1: Example IC50 Values in Sensitive vs. Resistant Breast Cancer Cell Lines
| Cell Line | Inhibitor | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change | Reference |
| T47D | MK-2206 (Allosteric) | ~0.5 - 1.0 | > 10 | >10-20x | [12] |
| BT474 | MK-2206 (Allosteric) | Not specified | Not specified | Significant increase | [14] |
| BT474 | GDC-0068 (ATP-Comp.) | Not specified | Not specified | Significant increase | [14] |
Note: Actual IC50 values can vary based on experimental conditions. The data indicates a significant increase in the concentration of inhibitor required to inhibit resistant cells.
Key Experimental Protocols
Protocol 1: Generation of Akt Inhibitor-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous, long-term exposure to an Akt inhibitor.[12][14][15]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Akt inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Standard cell culture equipment (incubator, hoods, flasks, plates)
Methodology:
-
Determine Initial Dosing: First, determine the IC20-IC30 (concentration that inhibits 20-30% of cell growth) of the Akt inhibitor for the parental cell line using a standard cell viability assay.
-
Initial Exposure: Culture the parental cells in complete medium containing the Akt inhibitor at the predetermined IC20-IC30 concentration. Use an equivalent concentration of the solvent (e.g., DMSO) as a control for the parental line.
-
Monitor and Passage: Monitor the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them and re-plate them in a fresh medium containing the same concentration of the inhibitor.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration (typically after 2-4 weeks), gradually increase the inhibitor concentration. A common approach is to increase the dose by 1.5 to 2-fold.[15]
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation. Allow the cells to adapt and resume stable proliferation at each new concentration before increasing it again.
-
Establish a Resistant Line: The process can take several months.[12] A cell line is generally considered resistant when it can proliferate robustly at a concentration that is 5-10 times the initial IC50 of the parental line.
-
Maintenance: Once established, the resistant cell line should be continuously cultured in a medium containing the high concentration of the Akt inhibitor to maintain the resistant phenotype.
Protocol 2: Western Blotting for Pathway Analysis
This protocol is for assessing the activation state of proteins in the Akt and potential bypass signaling pathways.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6, anti-total S6, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Quantification: Measure the protein concentration of cell lysates from parental and resistant cells (both treated and untreated with the Akt inhibitor) using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 6).
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. Compare the levels of phosphorylated (active) proteins to total protein levels between parental and resistant cells to identify changes in pathway activation. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
References
- 1. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 5. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT-mTORC1 reactivation is the dominant resistance driver for PI3Kβ/AKT inhibitors in PTEN-null breast cancer and can be overcome by combining with Mcl-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uncoupling of Akt and mTOR signaling drives resistance to Akt inhibition in PTEN loss prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Upregulation of AKT3 Confers Resistance to the AKT Inhibitor MK2206 in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Akt-IN-3
Welcome to the technical support center for Akt-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this compound, as well as troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active covalent-allosteric inhibitor of Akt kinases.[1] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, this compound binds to an allosteric site at the interface of the pleckstrin homology (PH) and kinase domains.[2][3] This binding stabilizes an inactive conformation of Akt, preventing its activation and downstream signaling.[2][3] As a covalent inhibitor, it forms a permanent bond with the target protein, leading to prolonged inhibition.[2]
Q2: What are the different isoforms of Akt, and does this compound inhibit all of them?
There are three main isoforms of Akt: Akt1, Akt2, and Akt3. These isoforms share a high degree of homology but have distinct and sometimes opposing roles in cellular processes and diseases.[4] this compound is a pan-Akt inhibitor, meaning it potently inhibits all three isoforms.[1]
Q3: What is the recommended solvent for reconstituting this compound?
The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO).
Q4: Is this compound stable in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions and cell culture media may be limited. It is best practice to prepare fresh dilutions from a DMSO stock solution for each experiment. Avoid prolonged storage of this compound in aqueous buffers.
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and activity.
Storage of Solid Compound: The solid form of this compound should be stored at -20°C.
Preparation and Storage of Stock Solutions: It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO.
| Storage Condition | Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Handling Recommendations:
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the compound.
-
Weighing: When weighing the solid compound, use an analytical balance in a well-ventilated area or a chemical fume hood.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against the three Akt isoforms.
| Target | IC50 (nM) |
| Akt1 | 1.4[1] |
| Akt2 | 1.2[1] |
| Akt3 | 1.7[1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Signaling Pathway
This compound inhibits the PI3K/Akt signaling pathway, which is a critical regulator of numerous cellular processes including cell survival, growth, proliferation, and metabolism.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Below are general protocols for common experiments involving Akt inhibitors. These should be optimized for your specific cell lines and experimental conditions.
Cell Viability Assay (MTT/MTS Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium appropriate for your cell line
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
For MTS: Add MTS reagent and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Western Blot for Akt Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of Akt and its downstream targets.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control. It may be necessary to serum-starve the cells and then stimulate them with a growth factor (e.g., insulin or EGF) to induce Akt phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting Guide
Caption: Troubleshooting guide for common issues with this compound experiments.
References
- 1. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific responses to Akt-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Akt-IN-3. The information is designed to address specific issues that may be encountered during experiments and is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Akt inhibitors?
Akt inhibitors are a class of drugs that target the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2] Akt is a crucial node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and other diseases.[2][3][4] This pathway regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Akt inhibitors can be broadly categorized into two main types:
-
ATP-competitive inhibitors: These molecules bind to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates.
-
Allosteric inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change in the enzyme that prevents its activation.[6]
Q2: What are the different isoforms of Akt, and does this compound have isoform specificity?
There are three highly related isoforms of Akt: Akt1, Akt2, and Akt3.[2][4] These isoforms have both overlapping and distinct functions and expression patterns.[7]
-
Akt1 is ubiquitously expressed and is primarily involved in cell survival and growth.
-
Akt2 is highly expressed in insulin-responsive tissues and plays a key role in glucose metabolism.
-
Akt3 is predominantly expressed in the brain and skin.[2]
The isoform specificity of this compound is a critical piece of information that should be provided by the supplier. Different isoforms can have opposing roles in certain cellular contexts, making isoform-specific inhibition a key consideration for targeted therapy.
Q3: My cells are not responding to this compound. What are the potential reasons?
Lack of response to an Akt inhibitor can be due to several factors:
-
Cell Line-Specific Resistance: The intrinsic sensitivity of a cell line to an Akt inhibitor can vary significantly. This can be due to the genetic background of the cells, such as the mutational status of key pathway components like PIK3CA and PTEN.[1]
-
Acquired Resistance: Prolonged treatment with an Akt inhibitor can lead to the development of resistance. A common mechanism of acquired resistance is the upregulation of other signaling pathways that can compensate for the inhibition of Akt signaling. For instance, upregulation of the Akt3 isoform has been observed as a resistance mechanism to some Akt inhibitors.[8][9]
-
Drug Inactivity: Ensure that the compound has been stored and handled correctly to prevent degradation. It is also advisable to confirm the activity of the inhibitor in a sensitive, positive control cell line.
-
Suboptimal Experimental Conditions: The concentration of the inhibitor, treatment duration, and cell density can all influence the observed effect. These parameters may need to be optimized for your specific cell line and experimental setup.
Q4: What are the expected downstream effects of Akt inhibition?
Inhibition of Akt activity should lead to a decrease in the phosphorylation of its downstream substrates. Commonly assessed downstream targets include:
-
GSK3β (Glycogen Synthase Kinase 3β): Akt phosphorylation inhibits GSK3β activity.
-
FOXO (Forkhead box protein O): Akt phosphorylation leads to the nuclear exclusion and inactivation of FOXO transcription factors.
-
mTORC1 (mammalian Target of Rapamycin Complex 1): Akt can activate mTORC1 signaling, which promotes protein synthesis and cell growth.
-
PRAS40 (Proline-Rich Akt Substrate of 40 kDa): Phosphorylation by Akt relieves PRAS40's inhibition of mTORC1.
Verifying the modulation of these downstream targets through techniques like Western blotting is a good way to confirm the on-target activity of this compound in your experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of Akt phosphorylation (p-Akt levels remain high) | 1. Insufficient inhibitor concentration: The IC50 can vary between cell lines. 2. Short treatment duration: Inhibition may require a longer incubation time. 3. Inhibitor instability: The compound may have degraded. 4. High basal Akt activity: Some cell lines have very high constitutive Akt activation. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to find the optimal treatment duration. 3. Use a fresh stock of the inhibitor and follow recommended storage conditions. 4. Ensure you are comparing to an untreated control from the same cell line and experiment. |
| High cell-to-cell variability in response | 1. Cellular heterogeneity: The cell population may not be uniform. 2. Inconsistent cell health: Variations in cell viability can affect drug response. | 1. Consider single-cell cloning to establish a more homogeneous population. 2. Ensure consistent cell culture practices, including seeding density and passage number. |
| Unexpected off-target effects observed | 1. Lack of inhibitor specificity: At higher concentrations, inhibitors may affect other kinases. 2. Cellular stress response: Inhibition of a key survival pathway can trigger other signaling cascades. | 1. Use the lowest effective concentration of the inhibitor. 2. Test the inhibitor in a cell line with low Akt activity as a negative control. 3. Profile the activity of other related kinases to check for off-target inhibition. |
| Difficulty in reproducing results | 1. Variations in experimental conditions: Minor changes in protocol can impact outcomes. 2. Reagent variability: Differences in serum, media, or other reagents can affect cell behavior. | 1. Maintain a detailed and consistent experimental protocol. Document all parameters, including cell passage number, seeding density, and treatment conditions. 2. Use the same lot of reagents whenever possible and qualify new lots before use. |
Data Presentation: Cell Line Specific Responses to Akt Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for different Akt inhibitors in various cancer cell lines. Note: This data is for the inhibitors MK-2206 and GSK690693 and is provided as a reference to illustrate the range of sensitivities across different cell lines. The IC50 for this compound in your cell line of interest should be determined experimentally.
| Cell Line | Cancer Type | Akt Inhibitor | IC50 (µM) | Reference |
| T47D | Breast Cancer | MK-2206 | 0.17 | [8] |
| T47D (MK-2206 Resistant) | Breast Cancer | MK-2206 | >5 | [8] |
| SKBR3 | Breast Cancer | GSK690693 | 5 | [7] |
| SKBR3 (Akt3 overexpression) | Breast Cancer | GSK690693 | 13.4 | [7] |
| MDA-MB-231 | Breast Cancer | GSK690693 | Resistant | [7] |
| MCF10DCIS | Breast Cancer | GSK690693 | Resistant | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability and for calculating the IC50 value.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blotting for Phospho-Akt and Downstream Targets
This protocol is for assessing the on-target effect of this compound by measuring the phosphorylation status of Akt and its downstream effectors.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and for the optimal duration. Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: PI3K/Akt Signaling Pathway and the point of inhibition by this compound.
Caption: General experimental workflow for assessing cell line response to this compound.
Caption: Troubleshooting flowchart for unexpected results with this compound.
References
- 1. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Akt シグナル経路—Novex® 抗体、ELISA、Luminex® アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Recurrent AKT mutations in human cancers: functional consequences and effects on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Confirming Akt-IN-3 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of Akt-IN-3 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm that this compound is engaging its target, Akt, in my cells?
A1: The most crucial initial step is to demonstrate that this compound inhibits the phosphorylation of Akt at key activation sites, Threonine 308 (Thr308) and Serine 473 (Ser473), in a dose-dependent manner. This is a primary indicator of target engagement and can be assessed by Western blotting.
Q2: How can I directly measure the binding of this compound to Akt inside the cell?
A2: The Cellular Thermal Shift Assay (CETSA) is a powerful method to directly assess the physical binding of a compound to its target protein in a cellular environment.[1][2][3] This technique relies on the principle that a protein's thermal stability increases when it is bound to a ligand.[3]
Q3: My Western blot results for phospho-Akt are inconsistent. What are the common causes?
A3: Inconsistent Western blot results for phosphorylated proteins can stem from several factors, including:
-
Suboptimal sample preparation: It is critical to keep samples on ice and use buffers containing phosphatase inhibitors to prevent dephosphorylation.
-
Inappropriate blocking buffer: Milk contains casein, a phosphoprotein, which can lead to high background. Using Bovine Serum Albumin (BSA) is often recommended.
-
Antibody quality: Ensure your phospho-specific antibody is validated for the application and specifically recognizes the phosphorylated form of the protein.
Q4: How do I measure the functional consequence of this compound binding to Akt?
A4: Beyond assessing Akt phosphorylation, you should examine the phosphorylation status of well-established downstream Akt substrates. A decrease in the phosphorylation of substrates like GSK-3β (at Ser9), PRAS40 (at Thr246), or FoxO1 (at Thr24)/FoxO3a (at Thr32) provides strong evidence of functional target engagement.[4]
Q5: What is an in vitro kinase assay and how can it help confirm target engagement?
A5: An in vitro kinase assay measures the enzymatic activity of a kinase.[5][6][7][8] For Akt, you can immunoprecipitate the kinase from cells treated with this compound and then perform a kinase reaction using a recombinant substrate like GSK-3. A reduction in substrate phosphorylation indicates that this compound inhibited Akt activity in the cells.
Q6: How can I investigate potential off-target effects of this compound?
A6: Assessing off-target effects is crucial. This can be approached by:
-
Kinase profiling: Screening this compound against a panel of other kinases to determine its selectivity.
-
Proteome-wide CETSA (TPP): This mass spectrometry-based method can identify other proteins that are thermally stabilized by this compound, suggesting potential off-target binding.[1]
-
Reverse Phase Protein Arrays (RPPA): This technique can provide a broad overview of changes in protein phosphorylation across multiple signaling pathways, helping to identify unexpected effects.[9]
Experimental Protocols & Troubleshooting
Western Blotting for Phospho-Akt and Downstream Targets
This protocol allows for the semi-quantitative analysis of protein phosphorylation.
Experimental Workflow
Caption: Workflow for Western Blot Analysis of Akt Signaling.
Detailed Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound for a defined period. Include a vehicle-only control.
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.[10]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473, anti-phospho-GSK-3β Ser9) diluted in 5% BSA/TBST.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt, total GSK-3β).[12]
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High Background | Blocking with milk. | Use 5% BSA in TBST for blocking and antibody dilutions. |
| Insufficient washing. | Increase the number and duration of TBST washes. | |
| No or Weak Signal | Inactive phosphatase inhibitors. | Use fresh, high-quality phosphatase and protease inhibitor cocktails. |
| Low abundance of target protein. | Increase the amount of protein loaded onto the gel. | |
| Antibody not specific for the target. | Use a well-validated antibody and check the datasheet for recommended conditions. | |
| Multiple Bands | Non-specific antibody binding. | Optimize antibody concentration and blocking conditions. |
| Protein degradation. | Ensure proper sample handling and use of protease inhibitors. |
Cellular Thermal Shift Assay (CETSA)
CETSA directly measures the binding of this compound to Akt in intact cells.
Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes), followed by cooling.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble Akt at each temperature by Western blotting.
-
Data Interpretation: Plot the percentage of soluble Akt as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No Thermal Shift Observed | This compound does not bind to Akt. | Confirm inhibitor activity using an orthogonal method like Western blotting for p-Akt. |
| Incorrect temperature range. | Optimize the temperature gradient to cover the melting point of Akt. | |
| High Variability | Inconsistent heating or cell numbers. | Ensure precise temperature control and equal cell numbers in each aliquot. |
In Vitro Kinase Assay
This assay measures the enzymatic activity of immunoprecipitated Akt.
Experimental Workflow
Caption: In Vitro Akt Kinase Assay Workflow.
Detailed Protocol:
-
Cell Lysis: Lyse cells treated with this compound or vehicle as described for Western blotting.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Akt antibody, followed by the addition of Protein A/G agarose beads to capture the Akt-antibody complexes.[13]
-
Kinase Reaction: Wash the beads to remove unbound proteins. Resuspend the beads in a kinase buffer containing ATP and a recombinant Akt substrate (e.g., GSK-3 fusion protein).[8][13] Incubate at 30°C to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody (e.g., anti-phospho-GSK-3β Ser9).
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High Background Kinase Activity | Non-specific kinase co-immunoprecipitation. | Optimize washing steps during immunoprecipitation. |
| No Kinase Activity | Inactive Akt in lysates. | Ensure the lysis buffer and conditions maintain Akt in its active state. |
| Inefficient immunoprecipitation. | Verify the efficiency of Akt pulldown by Western blotting the beads. |
Data Presentation
Table 1: Example Data from a Western Blot Dose-Response Experiment
| This compound (nM) | p-Akt (Ser473) Intensity (Normalized) | p-GSK-3β (Ser9) Intensity (Normalized) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | 0.85 | 0.90 |
| 10 | 0.52 | 0.65 |
| 100 | 0.15 | 0.25 |
| 1000 | 0.05 | 0.10 |
Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA)
| Temperature (°C) | % Soluble Akt (Vehicle) | % Soluble Akt (1 µM this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 70 | 90 |
| 55 | 30 | 75 |
| 60 | 10 | 40 |
| 65 | 5 | 15 |
Signaling Pathway
Caption: The PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
References
- 1. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 3. researchgate.net [researchgate.net]
- 4. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.jp [promega.jp]
- 7. Assaying AKT/Protein Kinase B Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.novusbio.com [resources.novusbio.com]
Avoiding Akt-IN-3 precipitation in aqueous solutions
Welcome to the technical support center for Akt-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of ≥ 100 mg/mL (189.98 mM).[1] For best results, use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture medium. What can I do to prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules like this compound. Here are several strategies to prevent this:
-
Stepwise Dilution: Instead of directly diluting your concentrated DMSO stock into an aqueous solution, perform one or more intermediate dilution steps in DMSO first. This gradual reduction in concentration can help prevent the compound from "crashing out" of the solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution or cell culture medium is low, typically below 0.5%. While this may seem counterintuitive, a high concentration of DMSO in the final aqueous solution can still lead to precipitation. A good practice is to have a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Co-solvents and Excipients: For in vivo studies or challenging in vitro assays, consider using co-solvents and excipients to improve solubility. Common options include:
-
Polyethylene glycol (PEG), such as PEG300 or PEG400.
-
Surfactants like Tween 80 or Cremophor EL.
-
Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.
Q4: Is this compound soluble in aqueous buffers like PBS?
A4: this compound is sparingly soluble in aqueous buffers like PBS. Direct dissolution in PBS is not recommended. To achieve a working concentration in an aqueous buffer, it is necessary to first dissolve the compound in an organic solvent such as DMSO or dimethylformamide (DMF) and then dilute this stock solution into the desired buffer. For example, a similar compound, Akt inhibitor VIII, has a solubility of approximately 0.2 mg/mL in a 1:4 solution of DMF:PBS (pH 7.2). Aqueous solutions of such inhibitors are often not stable and should be prepared fresh for each experiment.
Troubleshooting Guide: Precipitation in Aqueous Solutions
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Problem: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer or media.
Logical Workflow for Troubleshooting Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Problem: Solution is initially clear but a precipitate forms over time (e.g., during incubation).
Logical Workflow for Troubleshooting Delayed Precipitation
Caption: Troubleshooting workflow for delayed precipitation of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound for use in cell culture experiments.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in fresh, anhydrous DMSO to a final concentration of 10 mM. For example, add 1.8998 mL of DMSO to 10 mg of this compound (MW: 526.65 g/mol ).
-
If necessary, gently warm the solution to 37°C and/or sonicate to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into small volumes and store at -80°C.
-
-
Prepare an Intermediate Dilution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution in DMSO. For example, to achieve a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
-
Prepare the Final Working Solution:
-
Further dilute the intermediate stock solution in your cell culture medium to the desired final concentration. It is crucial to add the DMSO solution to the medium and mix immediately and thoroughly.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Workflow for In Vitro Solution Preparation
Caption: Workflow for preparing this compound solutions for in vitro assays.
Protocol 2: Formulation of this compound for In Vivo Studies
For in vivo administration, it is often necessary to use a vehicle that can maintain the solubility of this compound upon injection. The following are example formulations based on common practices for poorly soluble inhibitors. Note: These formulations should be optimized for your specific experimental needs and animal model.
Formulation A: Cyclodextrin-Based Vehicle
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Slowly add the this compound DMSO stock to the SBE-β-CD solution with vigorous vortexing. A common ratio is 10% DMSO and 90% of the SBE-β-CD solution.
-
If precipitation occurs, sonication or gentle warming may aid in dissolution. The final solution should be clear.
Formulation B: Co-solvent-Based Vehicle
-
Prepare a stock solution of this compound in DMSO (e.g., 23.3 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL and mix thoroughly.
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | ≥ 100 mg/mL (189.98 mM) | [1] |
| Akt inhibitor VIII | DMSO | ~14.3 mg/mL | |
| Akt inhibitor VIII | DMF | ~16.6 mg/mL | |
| Akt inhibitor VIII | 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | |
| PI3K/AKT-IN-2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | |
| AKT Kinase Inhibitor | DMSO | 7 mg/mL (19.58 mM) |
Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, growth, proliferation, and metabolism. This compound is a potent inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), thereby blocking the downstream effects of this pathway.
PI3K/Akt Signaling Pathway dot digraph "PI3K_Akt_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
References
Interpreting high background in Akt-IN-3 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Akt-IN-3 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a designation for a selective inhibitor targeting the Akt3 isoform of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). Akt comprises three highly homologous isoforms (Akt1, Akt2, and Akt3) that play crucial roles in cellular processes like cell survival, proliferation, and metabolism.[1] Akt inhibitors can function through different mechanisms, including competing with ATP for the kinase's active site (ATP-competitive) or binding to other sites on the enzyme to prevent its activation (allosteric).[2] Understanding the specific mechanism of your this compound is crucial for assay design and data interpretation.
Q2: What are the common assay formats for testing Akt inhibitors?
Several assay formats are available to measure Akt kinase activity and the effect of inhibitors like this compound. Common methods include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen™): These assays measure the phosphorylation of a fluorescently labeled substrate by the kinase. Inhibition of the kinase results in a decrease in the FRET signal.[2]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A luminescent signal is generated that correlates with ADP levels.[3]
-
ELISA-Based Assays: These are solid-phase enzyme-linked immunosorbent assays that use a specific antibody to detect the phosphorylated substrate.[4]
-
Western Blotting: This traditional method can be used as a readout for immunoprecipitation-based kinase assays, where the phosphorylation of a substrate is detected by a phospho-specific antibody.
Q3: What is a Z'-factor and why is it important for my assay?
The Z'-factor (Z-prime factor) is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[5][6][7] It takes into account the dynamic range of the assay (the difference between the positive and negative controls) and the variability of the data. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value between 0 and 0.5 is considered acceptable.[5][6][8] An assay with a Z'-factor below 0 is not suitable for screening.[6][8] Calculating the Z'-factor is a critical step in assay validation to ensure that the observed effects are real and not due to experimental noise.
Troubleshooting High Background
High background signal can obscure the true inhibitory effect of this compound and lead to inaccurate results. Below are common causes and solutions for high background in your this compound assays.
Logical Workflow for Troubleshooting High Background
Caption: A logical workflow for diagnosing the cause of high background.
Problem 1: High background in all wells, including negative controls (no inhibitor).
This suggests a problem with the general assay components or procedure, rather than the inhibitor itself.
| Potential Cause | Troubleshooting Suggestion |
| Contaminated Reagents | Use fresh, high-purity reagents, including buffer, ATP, and substrate. Ensure proper storage conditions are maintained.[4] |
| Suboptimal Antibody Concentration (for ELISA/Western Blot) | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise. High antibody concentrations can lead to non-specific binding. |
| Insufficient Blocking (for ELISA/Western Blot) | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or extend the blocking incubation time. Adding a small amount of a non-ionic detergent like Tween-20 to the blocking and wash buffers can also help.[4] |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound reagents and antibodies.[9] |
| Enzyme Purity and Concentration | Ensure the Akt kinase preparation is of high purity, as contaminating kinases can lead to background phosphorylation.[10] Optimize the kinase concentration to be in the linear range of the assay. |
| ATP Concentration | Use an ATP concentration that is appropriate for the assay and the specific kinase. For competitive inhibitors, the apparent IC50 will be affected by the ATP concentration.[11] |
Problem 2: High background only in wells containing the this compound inhibitor.
This points to an issue specifically related to the inhibitor.
| Potential Cause | Troubleshooting Suggestion |
| Inhibitor Precipitation | High concentrations of small molecule inhibitors can sometimes precipitate in aqueous assay buffers. Visually inspect the wells for any precipitate. If suspected, try lowering the inhibitor concentration or dissolving it in a different solvent before diluting in the assay buffer. |
| Inhibitor Autofluorescence/Interference | The inhibitor itself might be fluorescent at the excitation/emission wavelengths of the assay, which is a known issue in fluorescence-based assays.[10] Run a control with the inhibitor in the absence of other assay components to check for intrinsic signal. |
| Off-Target Effects | At high concentrations, inhibitors may have off-target effects on other components of the assay system, or even on the detection reagents themselves. It is crucial to determine the selectivity of the inhibitor.[12] |
| Non-specific Binding of the Inhibitor | The inhibitor might be binding non-specifically to the plate or other proteins in the assay, causing interference. Including a detergent like Brij-35 in the assay buffer can help reduce non-specific binding.[2] |
Quantitative Data Summary
Table 1: Representative IC50 Values for Common Akt Inhibitors
| Inhibitor | Akt Isoform | Assay Type | Reported IC50 |
| A-443654 | Akt1 | Kinase Assay | 160 pM (Ki) |
| AKT Inhibitor VIII (AKT-I-1,2) | Akt1 | LanthaScreen™ | 2.7 µM |
| Akt2 | LanthaScreen™ | 21 µM | |
| Akt3 | LanthaScreen™ | > 250 µM | |
| Compound 60 | Akt1 | Kinase Assay | 4.6 µM |
| Akt2 | Kinase Assay | > 250 µM | |
| Compound 61 | Akt1 | Kinase Assay | 2.1 µM |
| Akt2 | Kinase Assay | 21 µM | |
| Afuresertib (GSK2110183) | Akt1 | Kinase Assay | Subnanomolar |
| Akt2/3 | Kinase Assay | Low nanomolar |
Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration, substrate, enzyme concentration). The values presented here are for comparative purposes.
Table 2: Z'-Factor Interpretation
| Z'-Factor Value | Assay Quality | Interpretation |
| Z' ≥ 0.5 | Excellent | A large separation between the positive and negative controls with low data variability. Ideal for high-throughput screening.[5][6][8] |
| 0 < Z' < 0.5 | Acceptable | The assay can be used for screening, but may have a smaller dynamic range or higher variability.[5][6][8] |
| Z' ≤ 0 | Unacceptable | The signal from the positive and negative controls overlap, making it impossible to distinguish true hits from background noise.[5][6][8] |
Experimental Protocols & Signaling Pathways
Akt Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation. Upon activation by growth factors, PI3K generates PIP3, which recruits Akt to the plasma membrane. There, Akt is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets.
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
General Experimental Workflow for an this compound TR-FRET Assay
This workflow outlines the key steps for a typical TR-FRET based kinase assay to determine the IC50 of this compound.
References
- 1. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. arp1.com [arp1.com]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. Z-factor - Wikipedia [en.wikipedia.org]
- 8. rna.uzh.ch [rna.uzh.ch]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for Akt-IN-3 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving Akt-IN-3, a cell-permeable, reversible, and substrate-competitive phosphatidylinositol analog inhibitor of Akt.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a substrate-competitive inhibitor of Akt (also known as Protein Kinase B or PKB). It functions as a phosphatidylinositol analog, preventing the activation of Akt and its downstream targets. Notably, it does not inhibit the upstream kinase PDK-1.[1] This targeted action allows for the specific investigation of the Akt signaling pathway's role in various cellular processes.
Q2: What are the known isoforms of Akt, and does this compound inhibit all of them?
A2: There are three known isoforms of Akt: Akt1, Akt2, and Akt3.[2] While they share a high degree of homology, they have distinct roles in cellular processes.[2] this compound is a pan-Akt inhibitor, meaning it is designed to inhibit the activity of all three isoforms.
Q3: What are the potential off-target effects of this compound?
A3: At higher concentrations (e.g., 10 µM), this compound has been reported to have off-target effects. These include the activation of p38α/SAPK2α MAP kinase and the inhibition of Protein Kinase A (PKA).[1] It is crucial to consider these potential off-target effects when designing experiments and interpreting results.
Q4: How should I determine the optimal concentration of this compound for my experiment?
A4: The optimal concentration of this compound is cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system. Start with a broad range of concentrations (e.g., nanomolar to low micromolar) and assess the inhibition of Akt phosphorylation (p-Akt) by Western blot or another suitable method.
Troubleshooting Guides
Optimizing Incubation Time
Determining the optimal incubation time is critical for achieving reliable and reproducible results. The ideal time can vary significantly based on the cell type, the specific downstream event being measured, and the concentration of this compound.
Problem: No or weak inhibition of Akt signaling.
-
Possible Cause: Incubation time is too short.
-
Possible Cause: The measured downstream effect is a later event.
-
Possible Cause: Inhibitor degradation or metabolism.
-
Solution: For long-term experiments (e.g., >24 hours), the inhibitor may be degraded or metabolized by the cells. Consider replenishing the media with fresh this compound every 24 hours to maintain a consistent inhibitory pressure.[7]
-
Experimental Workflow for Optimizing Incubation Time
Figure 1. Workflow for determining the optimal incubation time for this compound treatment.
Western Blot Troubleshooting for Phospho-Akt (p-Akt) Signal
A common method to assess this compound efficacy is to measure the reduction in phosphorylated Akt (p-Akt) at Ser473 or Thr308 via Western blot.
Problem: Weak or no p-Akt signal in the control (untreated) group.
-
Possible Cause: Low basal Akt activity in the cell line.
-
Possible Cause: Dephosphorylation of p-Akt during sample preparation.
-
Solution: Ensure that your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Keep samples on ice at all times.
-
Problem: High background on the Western blot.
-
Possible Cause: Inappropriate blocking buffer.
-
Solution: For phospho-specific antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause background.[10]
-
-
Possible Cause: Primary antibody concentration is too high.
-
Solution: Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background.
-
Addressing Off-Target Effects and Cytotoxicity
Problem: Unexpected cellular effects not consistent with Akt inhibition.
-
Possible Cause: Off-target effects of this compound.
-
Solution: Be aware of the known off-target effects on p38 MAPK and PKA, especially at concentrations around 10 µM.[1] If you suspect off-target effects, consider using a lower concentration of this compound or a structurally different Akt inhibitor as a control. You can also perform Western blots for the phosphorylated forms of p38 or PKA substrates to check for off-target activity.
-
Problem: Excessive cell death even at low concentrations.
-
Possible Cause: High dependence of the cell line on Akt signaling for survival.
-
Solution: This may be an on-target effect. To confirm, you can use siRNA to knockdown Akt and see if it phenocopies the effect of the inhibitor.
-
-
Possible Cause: Non-specific cytotoxicity.
-
Solution: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a broad range of this compound concentrations to determine the cytotoxic threshold in your cell line.
-
Data Presentation
Table 1: Recommended Incubation Times for Different Assays with Akt Inhibitors
| Assay Type | Typical Incubation Time Range | Key Considerations |
| Western Blot (p-Akt) | 15 minutes - 4 hours | Inhibition of phosphorylation is often rapid. |
| Cell Viability (MTT, etc.) | 24 - 72 hours | Requires sufficient time for effects on proliferation to become apparent. |
| Apoptosis (Caspase activity, Annexin V) | 6 - 48 hours | Apoptosis induction is a multi-step process that takes time. |
| Colony Formation Assay | 7 - 14 days | Long-term assay to assess the impact on clonogenic survival. |
Table 2: IC50 Values of Various Akt Inhibitors in Different Contexts
| Inhibitor | Target(s) | IC50 | Assay/Cell Line |
| MK-2206 | Allosteric pan-Akt | 0.17 µM | T47D breast cancer cells[11] |
| GSK690693 | ATP-competitive pan-Akt | 2 nM (Akt1), 13 nM (Akt2), 9 nM (Akt3) | Cell-free assays[12] |
| Ipatasertib (GDC-0068) | ATP-competitive pan-Akt | 5 nM (Akt1), 18 nM (Akt2), 8 nM (Akt3) | Cell-free assays |
| This compound (generic) | Substrate-competitive pan-Akt | Varies by cell line | Cell-based assays |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal Akt activity, serum-starve cells for 4-16 hours.
-
Inhibitor Treatment: Treat cells with the desired concentrations of this compound for the optimized incubation time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).
-
Stimulation (Optional): If assessing stimulated Akt activity, add a growth factor (e.g., 100 nM insulin) for the last 15 minutes of the inhibitor incubation.
-
Cell Lysis: Wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C.[11]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
Signaling Pathway Diagrams
Figure 2. The PI3K/Akt signaling pathway and the point of inhibition by this compound.
Figure 3. On-target and potential off-target effects of this compound at high concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Head-to-Head Comparison of Akt Inhibitors: Akt-IN-3 versus GSK690693
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency and specificity of two prominent Akt inhibitors, Akt-IN-3 and GSK690693, supported by experimental data and detailed protocols.
Introduction to Akt Inhibition
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade that is frequently dysregulated in various human cancers. This pathway governs essential cellular processes including cell survival, proliferation, growth, and metabolism. The Akt family comprises three highly homologous isoforms: Akt1, Akt2, and Akt3. Given its central role in promoting cancer cell survival and proliferation, Akt has emerged as a key therapeutic target in oncology. This guide focuses on two ATP-competitive pan-Akt inhibitors, this compound and GSK690693, providing a comparative analysis of their performance.
Potency and Specificity: A Quantitative Comparison
The inhibitory activity of this compound and GSK690693 against the three Akt isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below.
| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| This compound | 1.4[1] | 1.2[1] | 1.7[1] |
| GSK690693 | 2[2][3][4] | 13[2][3][4] | 9[2][3][4] |
Table 1: Comparative Potency of this compound and GSK690693 against Akt Isoforms.
In addition to their potency against Akt, the specificity of these inhibitors against a broader panel of kinases is a crucial factor in their therapeutic potential, as off-target effects can lead to toxicity.
| Inhibitor | Off-Target Kinases (with significant inhibition) |
| This compound | PKA, PKC, ROCK1, RSK1, P70S6K, SGK[1] |
| GSK690693 | PKA, PrkX, PKC isozymes, AMPK, DAPK3, PAK4, PAK5, PAK6[2] |
Table 2: Kinase Specificity Profile of this compound and GSK690693.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and GSK690693.
In Vitro Akt Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of the Akt enzyme by 50% (IC50).
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a derivative of GSK3 peptide)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Test inhibitors (this compound, GSK690693) dissolved in DMSO
-
Radioactive [γ-33P]ATP or a fluorescence-based detection system
-
96-well plates
-
Plate reader (scintillation counter or fluorescence reader)
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the kinase buffer, the respective Akt isoform, and the peptide substrate.
-
Add the diluted test inhibitors to the wells. A DMSO control (no inhibitor) is also included.
-
Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-33P]ATP (or a fluorescent ATP analog).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
For radioactive assays, transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal using a plate reader.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Specificity Profiling
To assess the selectivity of the inhibitors, they are tested against a large panel of different kinases.
Procedure:
-
The inhibitors are typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a diverse panel of human kinases.
-
The percent inhibition for each kinase is determined.
-
For kinases that show significant inhibition (e.g., >50%), a full IC50 determination is performed using the in vitro kinase inhibition assay described above.
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors function, the following diagrams illustrate the Akt signaling pathway and a typical experimental workflow.
Diagram 1: The PI3K/Akt Signaling Pathway and points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design of selective, ATP-competitive inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound A647070 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
Unveiling the Selectivity Profile of Akt-IN-3: A Comparative Guide for Researchers
For Immediate Release
Shanghai, China – November 11, 2025 – In the dynamic field of kinase inhibitor research, understanding the precise selectivity of a compound is paramount for its effective application and the interpretation of experimental results. This guide provides a detailed comparison of Akt-IN-3, a potent pan-Akt inhibitor, against other members of the AGC kinase family. The data presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the use of this compound in their studies.
This compound (also known as compound E22) has demonstrated high potency against all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3).[1] Beyond its primary targets, this compound also exhibits inhibitory activity against a range of other AGC family kinases, including PKA, PKC, ROCK1, RSK1, p70S6K, and SGK.[1] This cross-reactivity profile is a critical consideration for researchers aiming to dissect specific signaling pathways.
Comparative Inhibitory Activity of this compound
To provide a clear and quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary targets and other key AGC kinases.
| Kinase Target | IC50 (nM) | Kinase Family |
| Akt1 | 1.4 | AGC |
| Akt2 | 1.2 | AGC |
| Akt3 | 1.7 | AGC |
| PKA | Data not available | AGC |
| PKC | Data not available | AGC |
| ROCK1 | Data not available | AGC |
| RSK1 | Data not available | AGC |
| p70S6K | Data not available | AGC |
| SGK | Data not available | AGC |
Note: While this compound is reported to have activity against PKA, PKC, ROCK1, RSK1, p70S6K, and SGK, specific IC50 values were not publicly available at the time of this publication.[1]
Understanding the Significance of Cross-Reactivity
The AGC kinase family, which includes Akt, PKA, PKC, and others, shares a high degree of structural similarity in their catalytic domains. This homology can lead to the cross-reactivity of kinase inhibitors. While this compound is a highly potent Akt inhibitor, its activity against other AGC kinases necessitates careful experimental design and data interpretation. For studies focused on dissecting Akt-specific signaling, the potential off-target effects on other AGC kinases should be considered.
Key Signaling Pathways of Affected AGC Kinases
To visualize the potential impact of this compound on various cellular processes, the following diagrams illustrate the canonical signaling pathways of Akt, PKA, PKC, and ROCK.
References
Head-to-Head Comparison of Akt1/2 and Akt3 Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The Akt serine/threonine kinase family, comprising Akt1, Akt2, and Akt3, represents a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer and other diseases. While sharing significant structural homology, the three isoforms exhibit distinct and sometimes opposing roles in cellular processes such as proliferation, survival, metabolism, and migration. This functional divergence underscores the need for isoform-selective inhibitors to enhance therapeutic efficacy and minimize off-target toxicities. This guide provides a head-to-head comparison of inhibitors targeting Akt1/2 versus those targeting Akt3, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in selecting the appropriate tools for their studies.
Performance Comparison of Akt Isoform-Selective Inhibitors
The development of isoform-selective Akt inhibitors has been challenging due to the high degree of similarity in the ATP-binding pocket across the three proteins. However, several compounds with varying degrees of selectivity have been identified. This section summarizes the in vitro potency of representative Akt1/2-selective, Akt3-selective, and pan-Akt inhibitors.
Table 1: Inhibitory Activity (IC50) of Selected Akt Inhibitors against Akt Isoforms
| Inhibitor | Type | Akt1 (nM) | Akt2 (nM) | Akt3 (nM) | Selectivity Profile |
| Akt1/2-Selective Inhibitors | |||||
| Akti-1/2 (Inhibitor VIII) | Allosteric | 58 | 210 | 2119 | Akt1/2 selective; ~36-fold selective for Akt1 over Akt3[1] |
| BAY 1125976 | Allosteric | 5.2 | 18 | 427 | Akt1/2 selective; potent against Akt1/2, weak against Akt3[2] |
| CCT128930 | ATP-competitive | - | 6 | - | Akt2 selective; 28-fold selective over PKA[3] |
| Pan-Akt Inhibitors | |||||
| MK-2206 | Allosteric | 8 | 12 | 65 | Pan-Akt with some preference for Akt1/2[4] |
| Capivasertib (AZD5363) | ATP-competitive | 3 | 8 | 8 | Potent pan-Akt inhibitor[5] |
| Ipatasertib (GDC-0068) | ATP-competitive | 5 | 18 | 8 | Potent pan-Akt inhibitor[6] |
| GSK690693 | ATP-competitive | 2 | 13 | 9 | Potent pan-Akt inhibitor[7] |
| Akt3-Involved Inhibitors | |||||
| Perifosine | Akt activation inhibitor | - | - | - | Inhibits Akt activation; IC50 of 4.7 µM in MM.1S cells[8] |
| Triciribine | Akt activation inhibitor | - | - | - | Inhibits Akt phosphorylation[9] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Signaling Pathways
The three Akt isoforms are activated downstream of PI3K and in turn phosphorylate a wide array of substrates, leading to diverse cellular outcomes. Understanding the isoform-specific signaling pathways is crucial for interpreting the effects of selective inhibitors.
Figure 1: Simplified Overview of Akt Isoform-Specific Signaling Pathways.
Experimental Workflows and Protocols
Accurate evaluation of Akt inhibitors requires robust and well-characterized assays. This section provides detailed protocols for key experiments used to determine inhibitor potency and cellular effects.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Akt isoforms.
Figure 2: Workflow for a Radioactive In Vitro Kinase Assay.
Protocol: Radioactive Akt Kinase Assay
-
Prepare Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Prepare Reagents:
-
Dilute purified active Akt1, Akt2, or Akt3 enzyme in Kinase Reaction Buffer.
-
Prepare a stock solution of a suitable substrate (e.g., Crosstide) in water.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Prepare a stock solution of ATP and spike with [γ-³²P]ATP.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the kinase, inhibitor (or DMSO for control), and substrate.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate the Reaction:
-
Add the [γ-³²P]ATP solution to start the reaction.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
-
Stop the Reaction:
-
Spot a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).
-
Immediately immerse the paper in 0.75% phosphoric acid to stop the reaction.
-
-
Wash:
-
Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the paper air dry.
-
-
Quantify:
-
Place the dried paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Phosphorylation Assay (Western Blot)
This assay assesses the inhibitor's ability to block the phosphorylation of Akt and its downstream targets in a cellular context.
Protocol: Western Blot for Phospho-Akt
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours to reduce basal Akt activity.
-
Pre-treat the cells with various concentrations of the Akt inhibitor for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., IGF-1 or EGF) for a short period (e.g., 10-15 minutes) to activate the Akt pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., p-Akt Ser473 or p-Akt Thr308) or a phospho-downstream target (e.g., p-GSK3β Ser9).
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal (by stripping and re-probing the membrane for total Akt or a loading control like β-actin).
-
Cell Viability Assay (SRB Assay)
This assay measures the effect of the inhibitor on cell proliferation and viability.
Protocol: Sulforhodamine B (SRB) Assay [10][11]
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[10]
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of the inhibitor for a desired period (e.g., 72 hours).[10]
-
-
Cell Fixation:
-
Staining:
-
Wash the plates five times with slow-running tap water and air dry.
-
Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]
-
-
Washing:
-
Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 510 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
-
Off-Target Effects
A critical consideration in the use of kinase inhibitors is their potential for off-target effects. Due to the conserved nature of the ATP-binding site, many ATP-competitive inhibitors can interact with other kinases, leading to unintended biological consequences. Allosteric inhibitors, which bind to less conserved sites, often exhibit higher selectivity.
-
Akti-1/2 (Inhibitor VIII): While highly selective for Akt1/2 over Akt3, it has been reported to have off-target effects on CaMKIα at concentrations similar to those required for Akt inhibition.[12]
-
CCT128930: This ATP-competitive inhibitor shows good selectivity for Akt2 over the closely related kinase PKA.[3]
-
BAY 1125976: As an allosteric inhibitor, it demonstrates high selectivity for Akt1/2 with minimal activity against a large panel of other kinases.[13]
-
Pan-Akt Inhibitors: ATP-competitive pan-Akt inhibitors like GSK690693 can show activity against other members of the AGC kinase family, such as PKA and ROCK.[7]
Researchers should carefully consider the known off-target profiles of inhibitors and, when possible, use multiple inhibitors with different mechanisms of action to validate their findings.
Conclusion
The selection of an appropriate Akt inhibitor is paramount for accurately dissecting the roles of the different isoforms in health and disease. Akt1/2-selective inhibitors like Akti-1/2 and BAY 1125976 are valuable tools for studying the specific functions of these two isoforms. The development of potent and selective Akt3 inhibitors remains an area of active research. Pan-Akt inhibitors, while lacking isoform specificity, are useful for investigating the overall consequences of Akt signaling blockade. This guide provides a foundation for researchers to make informed decisions about the selection and application of Akt inhibitors in their experimental systems. Careful consideration of inhibitor selectivity, mechanism of action, and potential off-target effects, combined with the use of robust experimental protocols, will be essential for advancing our understanding of Akt biology and its therapeutic potential.
References
- 1. AZD5363 [openinnovation.astrazeneca.com]
- 2. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Akt/PKB kinase assay [whitelabs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. nbinno.com [nbinno.com]
- 12. youtube.com [youtube.com]
- 13. aacrjournals.org [aacrjournals.org]
Phenotypic Screening to Validate Akt-IN-3 Effects: A Comparative Guide
This guide provides a comprehensive comparison of the phenotypic effects of Akt-IN-3 with other Akt inhibitors, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals interested in validating the cellular effects of novel kinase inhibitors.
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical node in the PI3K/Akt signaling pathway, which governs essential cellular processes such as cell survival, growth, proliferation, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human diseases, including cancer, making Akt a prime target for therapeutic intervention.[3][4][5] Akt inhibitors are classified into different categories, such as ATP-competitive and allosteric inhibitors, each with distinct mechanisms of action.[6][7]
Phenotypic screening is a powerful approach to characterize the biological effects of a compound in a cellular context, providing a functional validation of its on-target activity.[8][9] This guide will focus on common phenotypic assays to validate the effects of this compound, a putative Akt inhibitor.
Comparison of Akt Inhibitors
The selection of an appropriate Akt inhibitor for research or therapeutic development depends on its specific characteristics, including its mechanism of action and isoform selectivity. Akt has three isoforms—Akt1, Akt2, and Akt3—with both overlapping and distinct functions.[10][11][12]
| Inhibitor | Mechanism of Action | Isoform Selectivity | Reported Potency (IC50) | Key References |
| This compound (Hypothetical) | ATP-Competitive | Pan-Akt | ~50 nM | - |
| MK-2206 | Allosteric | Akt1/Akt2 | ~5-12 nM | [7][13] |
| Ipatasertib (GDC-0068) | ATP-Competitive | Pan-Akt | ~5 nM | [6][7] |
| Capivasertib (AZD5363) | ATP-Competitive | Pan-Akt | ~3-7 nM | [7] |
| A-674563 | ATP-Competitive | Pan-Akt | ~14 nM | [6] |
Quantitative Phenotypic Data
The following table summarizes hypothetical data from key phenotypic assays comparing the effects of this compound with a well-characterized allosteric inhibitor, MK-2206, in a cancer cell line with an activated Akt pathway (e.g., PTEN-null).
| Phenotypic Assay | Parameter | This compound (1 µM) | MK-2206 (1 µM) | Vehicle Control |
| Cell Proliferation (MTT Assay) | % Inhibition of Cell Growth | 75% | 70% | 0% |
| Apoptosis (Annexin V/PI Staining) | % Apoptotic Cells (Annexin V+) | 45% | 40% | 5% |
| Cell Cycle (PI Staining) | % Cells in G1 Phase | 65% | 60% | 40% |
| % Cells in S Phase | 15% | 20% | 35% | |
| % Cells in G2/M Phase | 20% | 20% | 25% |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Detergent solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, a reference inhibitor (e.g., MK-2206), and a vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[14]
-
Add 100 µL of detergent solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2-4 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and plasma membrane integrity using propidium iodide (PI).[15]
Materials:
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with inhibitors and vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[15] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[15]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[17][18]
Materials:
-
6-well tissue culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix by adding the cell pellet to cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[19]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[20]
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: The PI3K/Akt signaling pathway.
Caption: General workflow for phenotypic screening.
Caption: Logical flow for validating Akt inhibitor effects.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. cusabio.com [cusabio.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditional drug screening shows that mitotic inhibitors induce AKT/PKB-insensitive apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenotypic Screening – Advances in Technologies and Techniques | Technology Networks [technologynetworks.com]
- 10. What are Akt-3 inhibitors and how do they work? [synapse.patsnap.com]
- 11. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt3 is responsible for the survival and proliferation of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. medicine.uams.edu [medicine.uams.edu]
The Evolving Landscape of Akt Inhibition: A Comparative Analysis of ATP-Competitive and Allosteric Inhibitors
A deep dive into the mechanistic advantages and disadvantages of different classes of Akt inhibitors, providing researchers with a comprehensive guide to selecting the optimal tool for their specific research needs. While the specific inhibitor "Akt-IN-3" could not be definitively identified in the available literature, this guide will use the well-characterized ATP-competitive pan-Akt inhibitor, GSK690693, as a representative of its class to draw a detailed comparison with allosteric inhibitors.
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in a signaling pathway that is crucial for regulating fundamental cellular processes, including cell survival, growth, proliferation, and metabolism. The PI3K/Akt pathway is one of the most frequently hyperactivated signaling cascades in human cancers, making Akt a highly attractive target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target Akt, which can be broadly categorized into two main classes based on their mechanism of action: ATP-competitive inhibitors and allosteric inhibitors. This guide provides a comparative overview of these two classes, highlighting their distinct mechanisms, potential advantages, and experimental considerations.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between ATP-competitive and allosteric Akt inhibitors lies in their binding site and the resulting conformational changes in the Akt protein.
ATP-Competitive Inhibitors , such as GSK690693, bind to the ATP-binding pocket within the kinase domain of Akt. This direct competition with ATP prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.
Allosteric Inhibitors , such as MK-2206 and Miransertib (ARQ 092), bind to a distinct pocket located at the interface of the pleckstrin homology (PH) and kinase domains. This binding event locks Akt in an inactive conformation, preventing its translocation to the plasma membrane and subsequent activation by upstream kinases like PDK1 and mTORC2.
Efficacy of Akt Inhibition in PTEN-Null Cancer Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The loss of the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) is a frequent event in a multitude of human cancers, leading to the hyperactivation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, making it a prime target for therapeutic intervention. Consequently, the development of inhibitors targeting key nodes in this pathway, such as the serine/threonine kinase Akt, is a major focus in oncology research. This guide provides a comparative overview of the efficacy of Akt inhibitors in PTEN-null cancer models, with a focus on a hypothetical novel inhibitor, Akt-IN-3, benchmarked against established compounds.
The PI3K/Akt/mTOR Signaling Pathway in PTEN-Null Cancers
In normal physiology, PTEN acts as a critical negative regulator of the PI3K/Akt pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K activity.[1] Loss of PTEN function results in the accumulation of PIP3 at the cell membrane, leading to the recruitment and subsequent activation of Akt.[1] Activated Akt then phosphorylates a wide array of downstream substrates, promoting cell survival, growth, and proliferation.[2][3]
Comparative Efficacy of Akt Inhibitors
The efficacy of Akt inhibitors is often evaluated based on their ability to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in preclinical models. Below is a comparative summary of the performance of our hypothetical this compound against other well-characterized Akt inhibitors in PTEN-null cancer models.
In Vitro Cell Viability
The potency of Akt inhibitors is initially assessed by their ability to reduce the viability of cancer cell lines. PTEN-null cell lines are particularly sensitive to Akt inhibition.
| Inhibitor | Cell Line (Cancer Type) | PTEN Status | IC50 (µM) | Reference |
| This compound (Hypothetical) | PC-3 (Prostate) | Null | Data not available | - |
| Capivasertib (AZD5363) | PC-3 (Prostate) | Null | ~0.1 | [4] |
| MK-2206 | LNCaP (Prostate) | Null | ~0.2 | [5] |
| A-443654 | MiaPaCa-2 (Pancreatic) | Null | ~0.16 | [6] |
In Vivo Tumor Growth Inhibition
The ultimate preclinical validation of an Akt inhibitor's efficacy is its ability to suppress tumor growth in animal models, typically xenografts of human cancer cell lines in immunodeficient mice.
| Inhibitor | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound (Hypothetical) | PC-3 | Data not available | Data not available | - |
| Capivasertib (AZD5363) | PC-3 | 150 mg/kg, daily | ~60 | [7] |
| MK-2206 | LNCaP | 200 mg/kg, weekly | Complete growth inhibition | [5] |
| A-443654 | MiaPaCa-2 | 7.5 mg/kg, twice daily | ~50 | [6] |
Mechanism of Action and Target Engagement
The primary mechanism of action of these inhibitors is the direct inhibition of Akt kinase activity. This is typically verified by assessing the phosphorylation status of Akt itself and its downstream targets.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Preferential killing of PTEN-null myelomas by PI3K inhibitors through Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Akt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo experimental results for potent and selective Akt inhibitors, with a focus on A-443654 as a representative compound. The data presented is compiled from published research to assist in the evaluation and potential application of these inhibitors in preclinical studies.
Introduction to Akt Inhibition
The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[1][2][3] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][4] Akt exists in three isoforms—Akt1, Akt2, and Akt3—which share a high degree of structural homology but may have distinct physiological and pathological roles.[5][6][7] This guide focuses on small molecule inhibitors designed to target these kinases and slow tumor progression.
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize the quantitative data for two representative indazole-pyridine based Akt inhibitors, A-443654 and Compound C, to facilitate a direct comparison of their potency and cellular activity.
Table 1: In Vitro Potency and Selectivity of Akt Inhibitors
| Compound | Target | Ki | Selectivity vs. PKA |
| A-443654 (Compound A) | Akt1 | 160 pM[1][5][8] | 40-fold[1][4] |
| Akt2 | Similar to Akt1[5] | ||
| Akt3 | Similar to Akt1[5] | ||
| Compound C | Akt | 0.7 nM[5] | Not Specified |
Table 2: Cellular Activity of Akt Inhibitors
| Compound | Cell Line | EC50 (Inhibition of Akt Substrate Phosphorylation) |
| A-443654 (Compound A) | MiaPaCa-2, 3T3-Akt1 | ~0.3 µM[5] |
| Compound C | Not Specified | 1 µM[5] |
In Vivo Efficacy:
-
A-443654: Demonstrated dose-responsive inhibition of Akt-dependent signal transduction in vivo.[1][8] In tumor models, it has been shown to slow the progression of tumors as a monotherapy and in combination with agents like paclitaxel.[1][8] For example, in a 3T3-Akt1 flank tumor model, A-443654 at a dose of 7.5 mg/kg/day significantly inhibited tumor growth.[8]
-
General Akt Inhibitors: While effective at inhibiting tumor growth during administration, tumors tend to regrow after treatment cessation.[1] A narrow therapeutic window is a common characteristic, with efficacy observed at doses approximately two-fold lower than the maximum tolerated dose.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols utilized in the characterization of these Akt inhibitors.
In Vitro Kinase Assays
Objective: To determine the inhibitory potency (Ki) of the compounds against Akt kinases.
Methodology: The potency and selectivity of the Akt inhibitors were measured using established kinase assay protocols.[5] While the specific proprietary methods are not detailed, such assays typically involve incubating the purified kinase, the inhibitor at various concentrations, a substrate peptide, and ATP. The extent of substrate phosphorylation is then quantified, often using methods like radioactivity (33P-ATP) or fluorescence-based detection, to determine the inhibitor's potency.
Cellular Assays for Akt Inhibition
Objective: To measure the half-maximal effective concentration (EC50) of the inhibitors in a cellular context.
Methodology:
-
Cell Culture: Cancer cell lines, such as MiaPaCa-2, are cultured under standard conditions.[8]
-
Compound Treatment: Cells are treated with the Akt inhibitors at a range of concentrations for a specified period (e.g., 2 hours).[8]
-
Western Blot Analysis: Following treatment, cell lysates are prepared and subjected to Western blotting to assess the phosphorylation status of downstream Akt substrates, including GSK3α/β, TSC2, mTOR, and ribosomal protein S6.[8]
-
Data Analysis: The reduction in the phosphorylation of these substrates is quantified and used to calculate the EC50 value.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the Akt inhibitors in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., scid mice) are used.[8]
-
Tumor Inoculation: Human cancer cells (e.g., MiaPaCa-2) or engineered cell lines (e.g., 3T3-Akt1) are subcutaneously inoculated into the flanks of the mice.[8]
-
Treatment Administration: Once tumors are established and reach a certain volume (e.g., ~245 mm³), the mice are treated with the vehicle control or the Akt inhibitor (e.g., A-443654 at 7.5 mg/kg/day) via a specified route (e.g., subcutaneous, twice daily) for a defined period (e.g., 14 days).[8]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Statistical Analysis: The statistical significance of the difference in tumor growth between the treated and control groups is determined.[8]
Mandatory Visualizations
PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of Akt in the PI3K signaling pathway and highlights the points of intervention by Akt inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Akt3 is responsible for the survival and proliferation of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Akt isoforms in the immune system [frontiersin.org]
- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. All Akt Isoforms (Akt1, Akt2, Akt3) Are Involved in Normal Hearing, but Only Akt2 and Akt3 Are Involved in Auditory Hair Cell Survival in the Mammalian Inner Ear - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKT isoforms have distinct hippocampal expression and roles in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating an Akt3-Selective Tool Compound: A Comparative Guide
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in the PI3K/Akt/mTOR signaling pathway, regulating essential cellular processes such as growth, proliferation, survival, and metabolism.[1][2] The Akt family comprises three highly homologous isoforms: Akt1, Akt2, and Akt3.[3] While Akt1 and Akt2 are ubiquitously expressed, Akt3 is predominantly found in the brain, heart, and kidneys.[4] Emerging evidence highlights the distinct and sometimes non-overlapping roles of these isoforms in normal physiology and disease, particularly in cancer.[5] Specifically, Akt3 has been implicated in the development of hormone-resistant prostate and breast cancers and melanoma.[6][7] This has spurred the development of isoform-selective inhibitors to dissect the specific functions of Akt3 and to explore its potential as a therapeutic target.
Comparative Analysis of Akt Inhibitors
A crucial step in validating a novel Akt3 tool compound is to compare its potency and selectivity against other known inhibitors. The table below summarizes the in vitro inhibitory activity (IC50) of several commercially available Akt inhibitors against the three Akt isoforms.
| Compound Name | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Mechanism of Action | Reference |
| Capivasertib (AZD5363) | 3 | 7 | 7 | ATP-competitive | [8][9] |
| Ipatasertib (GDC-0068) | 5 | 18 | 8 | ATP-competitive | [9][10] |
| Afuresertib (GSK2110183) | 0.08 | 2 | 2.6 | ATP-competitive | [8] |
| MK-2206 | 8 | 12 | 65 | Allosteric | [9][10] |
| AKT inhibitor VIII (Akti-1/2) | 58 | 210 | 2119 | Allosteric | [10] |
| Uprosertib (GSK2141795) | 180 | 328 | 38 | ATP-competitive | [8] |
| Miransertib (ARQ-092) | 2.7 | 14 | 8.1 | Allosteric | [8] |
| Pifusertib (TAS-117) | 4.8 | 1.6 | 44 | Allosteric | [10] |
| Akt3 degrader 1 (compound 12l) | - | - | - | Selective Degrader | [3] |
Experimental Protocols for Validation
The validation of a selective Akt3 inhibitor requires a multi-pronged approach, employing both biochemical and cell-based assays to determine potency, isoform selectivity, and on-target engagement in a cellular context.
Biochemical Kinase Assays
These assays are fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of purified Akt isoforms.
a. In Vitro Kinase Inhibition Assay (Radiometric)
-
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a substrate peptide by the kinase.[11]
-
Protocol:
-
Recombinant, purified full-length Akt1, Akt2, and Akt3 enzymes are individually incubated with a known substrate peptide (e.g., a derivative of GSK3).
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP and varying concentrations of the test inhibitor.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated [γ-³²P]ATP (e.g., using phosphocellulose paper).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
b. Homogeneous Fluorescence-Based Assays
-
Principle: These assays utilize fluorescently labeled substrates that exhibit a change in fluorescence properties upon phosphorylation, allowing for continuous monitoring of the kinase reaction.[12][13]
-
Protocol:
-
Purified Akt isoforms are incubated with a fluorescently labeled peptide substrate and ATP.
-
The test compound is added at various concentrations.
-
The kinase reaction is monitored in real-time by measuring the change in fluorescence intensity or polarization.
-
IC50 values are determined from the dose-response curves.
-
Cellular Assays for On-Target Engagement
Cellular assays are essential to confirm that the inhibitor can access its target within a cell and exert the expected biological effect.
a. Western Blot Analysis of Downstream Substrates
-
Principle: Akt activation leads to the phosphorylation of a cascade of downstream proteins. A selective Akt3 inhibitor should reduce the phosphorylation of Akt3-specific substrates.
-
Protocol:
-
Select a cell line with known Akt3 expression and activity.
-
Treat the cells with increasing concentrations of the test inhibitor for a specified duration.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated forms of Akt (p-Akt Ser473/Thr308) and its downstream targets (e.g., p-GSK3β, p-FOXO).
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
-
b. Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein.
-
Protocol:
-
Treat intact cells with the test compound.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble Akt3 remaining at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
c. Cell Viability and Proliferation Assays
-
Principle: In cancer cell lines dependent on Akt3 signaling for survival and proliferation, a selective inhibitor should reduce cell viability.
-
Protocol:
-
Seed cells in 96-well plates and treat with a range of inhibitor concentrations.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using assays such as MTT, CellTiter-Glo, or AlamarBlue.[14]
-
Calculate the GI50 (concentration for 50% growth inhibition) to determine the compound's anti-proliferative potency.
-
Visualizing Key Pathways and Workflows
PI3K/Akt Signaling Pathway
The diagram below illustrates the canonical PI3K/Akt signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3.[15] PIP3 recruits Akt to the plasma membrane, where it is activated by PDK1 and mTORC2.[15] Activated Akt then phosphorylates numerous downstream targets to regulate diverse cellular functions.[2]
Caption: The PI3K/Akt3 signaling cascade.
Experimental Workflow for Validating a Selective Akt3 Inhibitor
The following diagram outlines a logical workflow for the comprehensive validation of a putative Akt3-selective tool compound.
Caption: Workflow for validating a selective Akt3 inhibitor.
Conclusion
The validation of a selective Akt3 tool compound is a rigorous process that requires careful characterization of its potency, isoform selectivity, and cellular activity. By following a systematic approach that combines biochemical and cell-based assays, researchers can confidently select and utilize tool compounds to elucidate the specific biological roles of Akt3 and to explore its therapeutic potential. While the specific compound "Akt-IN-3" remains to be characterized in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the validation of any novel Akt3-selective inhibitor.
References
- 1. scbt.com [scbt.com]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. tandfonline.com [tandfonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assayquant.com [assayquant.com]
- 13. assayquant.com [assayquant.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of Akt-IN-3 and Alternative Inhibitors in Cell Lines with Activating Akt Pathway Mutations
A comprehensive guide for researchers on the preclinical efficacy of Akt inhibitors, with a focus on cancers harboring activating mutations in the Akt signaling pathway.
This guide provides a comparative overview of the preclinical activity of Akt-IN-3, a potent pan-Akt inhibitor, alongside other well-characterized Akt inhibitors, GDC-0068 (Ipatasertib) and MK-2206. While direct experimental data for this compound in cell lines with activating Akt mutations is not currently available in the public domain, this guide summarizes its known anti-proliferative and inhibitory activities and juxtaposes them with the performance of alternative compounds in genetically defined cancer cell lines. This comparison aims to aid researchers in selecting the appropriate tools for their studies in the context of Akt-driven malignancies.
Introduction to Akt Signaling and its Aberration in Cancer
The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is a frequent event in human cancers, often driven by genetic alterations such as mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations within the AKT genes themselves.[2][3] The most common activating mutation in AKT1 is the E17K substitution, which leads to constitutive localization of the kinase to the plasma membrane and subsequent activation.[4] This makes the Akt kinase a prime target for therapeutic intervention.
This compound: A Potent Pan-Akt Inhibitor
This compound (also known as compound E22) is a potent, orally active, and low hERG blocking pan-Akt inhibitor.[5] It demonstrates nanomolar efficacy against all three Akt isoforms.[5]
Performance Data of this compound
While specific data in cell lines with activating Akt mutations are not available, the following tables summarize the known in vitro activity of this compound.
Table 1: Biochemical Potency of this compound Against Akt Isoforms
| Compound | Akt1 (IC50, nM) | Akt2 (IC50, nM) | Akt3 (IC50, nM) |
| This compound | 1.4 | 1.2 | 1.7 |
| Data sourced from MedchemExpress.[5] |
Table 2: Anti-proliferative Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Context | This compound (IC50) |
| HCT-116 | Colon Carcinoma | PIK3CA mutant | 1.1 µM |
| LNCaP | Prostate Carcinoma | PTEN null | 44 nM |
| Data sourced from MedchemExpress, citing Dong et al., 2019.[5] |
Alternative Akt Inhibitors: A Comparative Look
For the purpose of comparison, this section details the activity of two other widely studied Akt inhibitors, GDC-0068 (Ipatasertib) and MK-2206, in cell lines with defined activating mutations in the PI3K/Akt pathway.
GDC-0068 (Ipatasertib)
GDC-0068 is a highly selective, ATP-competitive pan-Akt inhibitor.[6][7] Studies have shown that its efficacy correlates with the presence of activating mutations in the PI3K/Akt pathway.[6]
Table 3: In Vitro Activity of GDC-0068 in Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Alteration | GDC-0068 (IC50, µM) |
| LNCaP | Prostate | PTEN loss | 0.11 |
| TOV-21G | Ovarian | PIK3CA mutant | 0.44 |
| MCF7-neo/HER2 | Breast | HER2 amplified | 2.56 |
| Data sourced from Blagden et al., 2012.[8] |
MK-2206
MK-2206 is an allosteric inhibitor of all three Akt isoforms.[9] Its sensitivity has been linked to the genetic background of the cancer cells, particularly mutations in PTEN and PIK3CA.[9] Interestingly, the most common activating AKT1 mutation, E17K, did not appear to confer increased sensitivity to MK-2206 in some studies.[10][11]
Table 4: In Vitro Activity of MK-2206 in Breast Cancer Cell Lines
| Cell Line | Genetic Alteration | MK-2206 (IC50, µM) |
| MCF-7 | PIK3CA E545K | ~0.2 |
| MCF-7 (PIK3CA WT) | Wild-type | ~7 |
| MCF-7 (AKT1 E17K) | AKT1 E17K | Modestly more sensitive than WT |
| Data sourced from Beaver et al., 2013.[10] |
Signaling Pathways and Experimental Visualization
To illustrate the mechanisms discussed, the following diagrams were generated using Graphviz.
Caption: The PI3K/Akt signaling pathway and points of oncogenic activation.
Caption: A generalized workflow for assessing Akt inhibitor activity in vitro.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to evaluate Akt inhibitor efficacy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the Akt inhibitor (e.g., this compound, GDC-0068, or MK-2206) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for Akt Pathway Inhibition
-
Cell Lysis: Treat cells with the Akt inhibitor at various concentrations for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-PRAS40, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a highly potent pan-Akt inhibitor with demonstrated anti-proliferative activity in cancer cell lines. While its efficacy in the specific context of activating Akt mutations remains to be publicly reported, comparative analysis with alternative inhibitors such as GDC-0068 and MK-2206 provides a valuable framework for researchers. The provided data and protocols serve as a resource for the design and interpretation of preclinical studies aimed at targeting the Akt signaling pathway in cancer. Further investigation into the activity of this compound in cell lines with AKT1 E17K and other activating mutations is warranted to fully elucidate its therapeutic potential.
References
- 1. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AKT1 E17K inhibits cancer cell migration by abrogating β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recurrent AKT mutations in human cancers: functional consequences and effects on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Akt Inhibition: Ipatasertib Under the Microscope
An in-depth guide for researchers, scientists, and drug development professionals on the potent and selective Akt inhibitor, Ipatasertib. This guide provides a comprehensive overview of its mechanism of action, preclinical and clinical data, and a comparative analysis with the broader class of Akt inhibitors. No specific preclinical or clinical data could be retrieved for a compound referred to as "Akt-IN-3."
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[3] Central to this pathway is the serine/threonine kinase Akt (also known as protein kinase B or PKB), which exists in three highly homologous isoforms: Akt1, Akt2, and Akt3.[3][4] The development of specific and potent Akt inhibitors is a key strategy in oncology drug discovery. This guide focuses on Ipatasertib (GDC-0068), a well-characterized Akt inhibitor currently in clinical development, and provides a comparative framework against the general class of Akt inhibitors.
Mechanism of Action: Targeting a Key Signaling Node
Ipatasertib is a highly selective, ATP-competitive, small-molecule inhibitor of all three Akt isoforms.[5][6] It preferentially binds to the active, phosphorylated form of Akt (pAkt), thereby preventing the phosphorylation of its numerous downstream substrates.[5] This mode of action effectively shuts down the pro-survival and pro-proliferative signals mediated by the Akt pathway.
The broader class of Akt inhibitors can be categorized based on their mechanism of action:
-
ATP-Competitive Inhibitors: Like Ipatasertib, these inhibitors bind to the ATP-binding pocket of the Akt kinase domain, preventing the transfer of phosphate from ATP to its substrates.[7]
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents Akt activation or substrate binding.[8]
-
Substrate-Competitive Inhibitors: These molecules compete with the natural substrates of Akt for binding to the active site.
The selectivity of Akt inhibitors for the different isoforms (Akt1, Akt2, and Akt3) can vary, which may influence their efficacy and toxicity profiles.[9] For instance, inhibition of Akt2 has been linked to hyperglycemia due to its role in insulin signaling.[9]
Signaling Pathway and Experimental Workflow
The PI3K/Akt/mTOR signaling pathway is a complex network of protein interactions. The following diagram illustrates the central role of Akt and the point of intervention for inhibitors like Ipatasertib.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Ipatasertib.
The preclinical evaluation of Akt inhibitors typically follows a standardized workflow to assess their potency, selectivity, and anti-tumor activity.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Akt kinases: isoform specificity in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Akt-IN-3: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information
At the forefront of any chemical handling protocol is the consultation with your institution's Environmental Health & Safety (EHS) office.[1] EHS is the primary resource for guidance on regulated waste management and can provide specific instructions tailored to your location and the nature of the waste.[1][2] No laboratory chemicals should be disposed of in the general trash or flushed down the drain without explicit approval from EHS.[1]
In the absence of a specific Safety Data Sheet (SDS) for Akt-IN-3, it should be treated as a potentially hazardous chemical. The following procedures are based on general best practices for chemical waste disposal.
Step-by-Step Disposal Procedures for this compound
-
Waste Identification and Segregation :
-
Determine if the waste is hazardous. Since the specific properties of this compound are not detailed, it is prudent to manage it as a hazardous waste.[3]
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by EHS.[4] Mixing incompatible chemicals can lead to dangerous reactions and complicate the disposal process.[4][5]
-
-
Container Selection and Management :
-
Use a leak-proof container that is chemically compatible with this compound.[4][6] If the original container is available and in good condition, it is a suitable option.[4]
-
Ensure the container is sealable and kept closed except when adding waste.[3][4]
-
Leave at least 5% of the container volume as empty space to allow for thermal expansion.[6]
-
-
Labeling :
-
Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7]
-
Ensure the SAA is away from daily lab traffic.[7]
-
Liquid waste containers must be kept in secondary containment bins to prevent spills.[3][4]
-
Segregate the this compound waste from incompatible materials.[4]
-
-
Disposal Request :
-
Once the waste container is full, or if you have accumulated more than the allowable limit for your SAA (typically up to 55 gallons of hazardous waste), you must submit a request for chemical disposal to your EHS office.[2][4]
-
Follow your institution's specific procedures for requesting a waste pick-up.[4]
-
Disposal of Contaminated Materials
-
Solid Waste : Any solid materials contaminated with this compound, such as gloves, paper towels, and pipette tips, should be collected in a designated, lined container.[3][4] This container must also be labeled as hazardous waste.[4]
-
Sharps : Needles, scalpels, or other sharp objects contaminated with this compound must be disposed of in an approved, puncture-resistant sharps container.[3][8]
-
Empty Containers : The original this compound container, once empty, should be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinses may also need to be collected, depending on the toxicity of the compound.[4] After thorough rinsing and air-drying, deface the original label and dispose of the container as instructed by EHS.[6]
Quantitative Data for Waste Management
While specific quantitative data for this compound is not available, the following table summarizes general quantitative guidelines for hazardous waste accumulation in a laboratory setting. These are common limits, but researchers must verify the specific limits with their local EHS.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [2][7] |
| Maximum Acutely Hazardous Waste in SAA | 1 quart | [2][7] |
| Required Headspace in Liquid Waste Containers | 5% of container volume | [6] |
| Time Limit for Storing Full Containers in SAA | 3 days | [3] |
Experimental Protocols
There are no specific experimental protocols cited for the disposal of this compound in the provided search results. The disposal process is a procedural workflow rather than an experimental one.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Chemical Waste Disposal | Office of Public Safety & Emergency Management [safety.pitt.edu]
- 2. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. Chemical Waste – EHS [ehs.mit.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehs.ucr.edu [ehs.ucr.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. uab.edu [uab.edu]
- 8. actenviro.com [actenviro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
